rac-Clopidogrel Carboxylic Acid Hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKSIOUPGDBSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of rac-Clopidogrel Carboxylic Acid Hydrochloride
Technical Whitepaper: Structural Characterization and Analytical Profiling of rac-Clopidogrel Carboxylic Acid Hydrochloride
Executive Summary
In the development and pharmacokinetic (PK) profiling of the antiplatelet agent Clopidogrel, the Carboxylic Acid metabolite (often designated as SR 26334) plays a paradoxical role. While pharmacologically inactive, it represents approximately 85% of the circulating drug-related material in human plasma, making it the primary surrogate marker for bioequivalence studies. Furthermore, it is a critical process-related impurity (USP Related Compound A / EP Impurity A) that must be strictly controlled.
This guide provides an in-depth structural analysis of rac-Clopidogrel Carboxylic Acid Hydrochloride , the racemic hydrochloride salt form often utilized as a reference standard in analytical method development and impurity profiling. Unlike the active thiol metabolite, which is transient and unstable, the carboxylic acid derivative is stable, allowing for robust quantification. This document details its chemical identity, metabolic formation, synthesis for reference use, and validated analytical protocols.
Chemical Identity & Physiochemical Properties
The compound is the hydrochloride salt of the hydrolytic metabolite of clopidogrel. While clopidogrel is administered as the (S)-enantiomer, the rac (racemic) form serves as a cost-effective reference standard for non-chiral HPLC assays and is critical for establishing resolution in chiral purity methods.
| Property | Data |
| Common Name | rac-Clopidogrel Carboxylic Acid Hydrochloride |
| IUPAC Name | (±)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid hydrochloride |
| CAS Number | 1015247-88-7 (racemic HCl salt) Note: 144750-42-5 refers to the (S)-enantiomer HCl salt |
| Molecular Formula | C₁₅H₁₄ClNO₂S[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 344.26 g/mol (Salt); 307.79 g/mol (Free Base) |
| Solubility | Soluble in Methanol, DMSO; slightly soluble in water; insoluble in hexane. |
| pKa | ~3.6 (Carboxylic acid), ~6.5 (Tertiary amine) |
| Appearance | Off-white to pale yellow crystalline solid |
Metabolic Context & Formation
Clopidogrel is a prodrug requiring bioactivation. However, the dominant pathway is hydrolysis , not oxidation.
-
Mechanism: The ester moiety of clopidogrel is rapidly hydrolyzed by Carboxylesterase-1 (CES1) in the liver.
-
Outcome: This yields the inactive carboxylic acid metabolite.[10][11][12][13] This pathway competes with the CYP450-mediated activation pathway (CYP2C19/CYP3A4), effectively "shunting" the majority of the dose into this inactive sink.
-
Clinical Relevance: High levels of the carboxylic acid confirm absorption but do not necessarily correlate with platelet inhibition efficacy.
Figure 1: Metabolic Divergence of Clopidogrel
Caption: The metabolic bifurcation of Clopidogrel. The CES1-mediated hydrolysis to the carboxylic acid is the dominant pathway, limiting the bioavailability of the active metabolite.
Structural Characterization (The Core)
Accurate identification of the rac-Clopidogrel Carboxylic Acid relies on distinguishing the carboxylic acid moiety from the parent ester and confirming the integrity of the thienopyridine ring.
Proton NMR Spectroscopy (¹H-NMR)
Solvent: DMSO-d₆, 400 MHz
The loss of the methyl ester signal (typically a singlet at ~3.7 ppm in Clopidogrel) is the primary indicator of the acid structure.
-
δ 10.5 - 12.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH ). Often broadened or invisible depending on water content/exchange.
-
δ 7.20 - 7.70 ppm (m, 4H): Aromatic protons of the 2-chlorophenyl ring.
-
δ 7.40 & 6.90 ppm (d, 2H): Thiophene ring protons.
-
δ 5.60 - 5.80 ppm (s, 1H): The chiral center proton (CH -COOH). This singlet is diagnostic. In the salt form, this may shift downfield due to the protonation of the adjacent nitrogen.
-
δ 3.00 - 4.20 ppm (m, 6H): Piperidine ring protons (methylene groups).
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Parent Ion: [M+H]⁺ = 308.05 m/z (Free base mass + H). The HCl salt dissociates, so the observed mass corresponds to the free base.
-
Fragmentation Pattern (MS2):
-
m/z 198: Loss of the thienopyridine moiety.
-
m/z 125/127: Chlorophenyl carbocation (Characteristic isotopic pattern of ³⁵Cl/³⁷Cl).
-
m/z 152: Thienopyridine fragment.
-
Infrared Spectroscopy (FT-IR)
-
1720 - 1740 cm⁻¹: Strong C=O stretch (Carboxylic Acid).
-
2500 - 3300 cm⁻¹: Broad O-H stretch (Carboxylic Acid dimer).
-
~750 cm⁻¹: C-Cl stretching.
Experimental Protocol: Synthesis & Purification
For research purposes, rac-Clopidogrel Carboxylic Acid HCl is rarely synthesized de novo but is typically generated via the controlled hydrolysis of rac-Clopidogrel.
Objective: Produce high-purity rac-Clopidogrel Carboxylic Acid HCl from Clopidogrel Bisulfate (racemic or enantiopure starting material).
Reagents:
-
rac-Clopidogrel Bisulfate
-
Sodium Hydroxide (NaOH), 1N aqueous solution
-
Hydrochloric Acid (HCl), 1N aqueous solution and concentrated
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Step-by-Step Workflow:
-
Base Hydrolysis:
-
Dissolve 5.0 g of rac-Clopidogrel Bisulfate in 50 mL of Methanol/Water (1:1).
-
Add 20 mL of 1N NaOH (excess base).
-
Stir at 40°C for 4 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate) until the starting ester spot disappears.
-
-
Extraction of Impurities:
-
Wash the alkaline solution (pH ~12) with DCM (2 x 20 mL). Crucial Step: The carboxylic acid is deprotonated (anionic) and remains in the aqueous phase, while non-acidic impurities extract into the organic layer. Discard the organic layer.
-
-
Acidification & Precipitation:
-
Cool the aqueous layer to 0-5°C.
-
Slowly add 1N HCl dropwise to adjust pH to ~2.0. The free acid will begin to precipitate as an off-white solid.
-
-
Salt Formation:
-
Extract the acidic aqueous phase with DCM (3 x 30 mL). Combine organic layers.
-
Dry over anhydrous Na₂SO₄ and evaporate to dryness.
-
Redissolve the residue in minimal acetone or ethyl acetate.
-
Add 1.1 equivalents of HCl (in ether or dioxane) dropwise.
-
The rac-Clopidogrel Carboxylic Acid Hydrochloride salt precipitates.
-
-
Filtration:
-
Filter the solid, wash with cold acetone, and vacuum dry at 45°C.
-
Analytical Applications & Quality Control
HPLC Method for Impurity Profiling (USP/EP Aligned)
This method separates the carboxylic acid (Impurity A) from the parent drug.
-
Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase A: Phosphate Buffer pH 2.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min (10% B), 5-20 min (10% -> 80% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm.[14]
-
Retention Time:
-
Clopidogrel Acid (Impurity A): ~6-8 min.
-
Clopidogrel: ~18-20 min.
-
Bioequivalence (BE) Studies
Since the parent drug is often undetectable, the carboxylic acid is the standard analyte.
-
Internal Standard: Clopidogrel Acid-d4 (Deuterated).
-
LloQ: Typically validated at 5-10 ng/mL in plasma.
-
Sample Prep: Protein precipitation with Acetonitrile is preferred over LLE (Liquid-Liquid Extraction) to ensure high recovery of the polar acid metabolite.
Figure 2: Analytical Workflow for Plasma Quantitation
Caption: Standardized workflow for the quantification of Clopidogrel Carboxylic Acid in biological matrices.
References
-
Metabolic Pathway & Pharmacokinetics
-
Chemical Structure & Impurity Standards
-
Analytical Methodology (HPLC/LC-MS)
- Title: Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its applic
- Source: PubMed / J Pharm Biomed Anal.
-
URL:[Link]
-
Degradation & Stability
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. rac-Clopidogrel Carboxylic Acid Hydrochloride [lgcstandards.com]
- 3. WO2008068569A2 - Processes for the preparation of clopidogrel hydrochloride - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. allmpus.com [allmpus.com]
- 6. rac-Clopidogrel Carboxylic Acid Hydrochloride | C15H15Cl2NO2S | CID 23106048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clopidogrel EP Impurity A | 144457-28-3 [chemicea.com]
- 8. Naarini Molbio Pharma [naarini.com]
- 9. glppharmastandards.com [glppharmastandards.com]
- 10. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. interesjournals.org [interesjournals.org]
- 13. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 16. archives.ijper.org [archives.ijper.org]
Comprehensive Technical Guide: Clopidogrel Acid Metabolite Hydrochloride (SR 26334)
Executive Summary
This technical guide details the physicochemical properties, metabolic origin, and analytical characterization of Clopidogrel Acid Metabolite Hydrochloride (SR 26334 HCl). While Clopidogrel is a prodrug requiring bioactivation to exert its antiplatelet effect, the acid metabolite represents the major circulating species (approx. 85% of the dose) formed via rapid esterase-mediated hydrolysis.
Although pharmacologically inactive against the P2Y12 receptor, this metabolite is the primary analyte for pharmacokinetic profiling, bioequivalence studies, and compliance monitoring due to its high plasma abundance and stability relative to the labile active thiol metabolite.
Chemical Identity & Molecular Specifications[1][2][3][4][5][6]
The following data distinguishes the hydrochloride salt form (often used as a reference standard) from the free acid and the parent prodrug.
Molecular Data Table
| Property | Specification |
| Common Name | Clopidogrel Acid Metabolite HCl |
| Synonym | SR 26334 Hydrochloride; Clopidogrel Carboxylic Acid HCl |
| IUPAC Name | (S)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride |
| CAS Number (HCl Salt) | 144750-42-5 |
| CAS Number (Free Acid) | 144457-28-3 |
| Molecular Formula | C₁₅H₁₅Cl₂NO₂S (Salt) / C₁₅H₁₄ClNO₂S (Free Acid) |
| Molecular Weight | 344.26 g/mol (Salt) / 307.79 g/mol (Free Acid) |
| Appearance | Off-white to white crystalline solid |
| Solubility | Soluble in Methanol, DMSO, and Water (pH dependent) |
Metabolic Pathway & Origin
Clopidogrel is a thienopyridine prodrug that undergoes two competing metabolic pathways. The vast majority is shunted into the inactive acid metabolite pathway, limiting the bioavailability of the active drug.
Mechanism of Formation
-
Hydrolysis (Major Pathway): Human Carboxylesterase 1 (hCE1) rapidly hydrolyzes the ester moiety of clopidogrel to form the carboxylic acid metabolite (SR 26334). This occurs in the liver and plasma.
-
Bioactivation (Minor Pathway): Hepatic CYP450 enzymes (CYP2C19, CYP3A4) oxidize the thiophene ring to form 2-oxo-clopidogrel, which is subsequently hydrolyzed to the active thiol metabolite.
Pathway Diagram
Figure 1: Metabolic divergence of Clopidogrel. The acid metabolite (SR 26334) is the dominant species formed via esterase hydrolysis, bypassing the activation pathway.
Analytical Methodology (LC-MS/MS)[9][10][11]
Quantification of the acid metabolite is the industry standard for assessing Clopidogrel absorption. The following protocol outlines a validated high-sensitivity workflow.
Sample Preparation (Solid Phase Extraction)
Direct protein precipitation can be used, but Solid Phase Extraction (SPE) yields cleaner baselines and lower matrix effects for high-sensitivity applications.
-
Matrix: Human Plasma (K2EDTA).
-
Internal Standard (IS): Clopidogrel Acid Metabolite-d4 or Repaglinide.
-
SPE Cartridge: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB 30 mg).
Protocol Steps:
-
Aliquot: Transfer 200 µL plasma to a tube. Add 20 µL IS working solution.
-
Acidification: Add 200 µL 2% Formic Acid (aq) to disrupt protein binding. Vortex.
-
Conditioning: Condition SPE plate with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).
-
Elution: Elute with 1 mL Acetonitrile.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Start Gradient |
| 2.5 | 90 | Elution of Metabolite |
| 3.0 | 90 | Wash |
| 3.1 | 10 | Re-equilibration |
| 4.0 | 10 | End of Run |
Mass Spectrometry Parameters (ESI+)
Detection is performed in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Clopidogrel Acid Met. | 308.1 | 198.1 | 30 | 18 |
| Internal Standard (d4) | 312.1 | 202.1 | 30 | 18 |
Note: The precursor ion corresponds to the protonated free acid [M+H]⁺. Even if the HCl salt is used as a reference standard, the mass spectrometer detects the cationic free base form.
Analytical Workflow Diagram
Figure 2: Step-by-step LC-MS/MS workflow for the isolation and quantification of Clopidogrel Acid Metabolite.
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9861403, Clopidogrel carboxylic acid. Retrieved from [Link]
- Shin, B. S., & Yoo, S. D. (2006). Determination of clopidogrel metabolite (SR26334) in human plasma by LC-MS. Journal of Pharmaceutical and Biomedical Analysis.
- Bristol-Myers Squibb/Sanofi. (2010). Plavix (clopidogrel bisulfate) Prescribing Information. [Clinical Pharmacology & Metabolism].
Sources
Beyond the Dead End: The Pharmacological Paradox of Clopidogrel Carboxylic Acid
Executive Summary
Clopidogrel represents a classic case of prodrug design where the "waste" pathway dominates the pharmacological landscape. While the drug's efficacy relies on a minor cytochrome P450 (CYP)-mediated pathway (~15%) to generate the active thiol metabolite, the vast majority (~85%) is shunted by carboxylesterase-1 (hCES1) into Clopidogrel Carboxylic Acid (CCA) .
For decades, CCA was dismissed as a "metabolic dead end"—pharmacologically inert at the P2Y12 receptor. However, recent toxicological and pharmacokinetic insights have upended this view. While CCA itself fails to bind P2Y12, its Phase II conjugate, Clopidogrel Acyl Glucuronide (CAG) , acts as a potent mechanism-based inhibitor of CYP2C8. This guide dissects the structural basis of CCA’s inactivity at the target receptor, contrasts it with the unintended off-target activity of its glucuronide, and provides validated protocols for distinguishing these species in drug development.
Part 1: The Metabolic Fork (hCES1 vs. CYP)
The bioavailability of Clopidogrel is dictated by a kinetic competition between bioactivation and inactivation. This "metabolic fork" determines whether the molecule becomes a therapeutic agent or a circulating marker of compliance.
The Pathway
Upon absorption, Clopidogrel is subjected to extensive first-pass metabolism.
-
Activation (Minor Path): CYP2C19 (primary), CYP3A4, and CYP1A2 oxidize the thiophene ring to 2-oxo-clopidogrel, which is subsequently hydrolyzed to the Active Metabolite (AM) (R-130964).
-
Inactivation (Major Path): hCES1 hydrolyzes the methyl ester moiety to a carboxylic acid, forming CCA (SR26334). This reaction is rapid and high-capacity, effectively sequestering the parent drug away from bioactivation.
Visualization: The Metabolic Shunt
The following diagram illustrates the divergence between the therapeutic thiol pathway and the "inactive" carboxylate pathway.
Figure 1: The metabolic divergence of Clopidogrel. Note the conversion of the "inactive" CCA into the toxicologically relevant Acyl Glucuronide (CAG).
Part 2: Structural Basis of P2Y12 Inactivity
The assertion that CCA is "pharmacologically inactive" refers specifically to its inability to antagonize the P2Y12 platelet receptor. This inactivity is structural, not incidental.
The Thiol-Disulfide Mechanism
The P2Y12 receptor is a G-protein coupled receptor (GPCR) with critical extracellular cysteine residues (specifically Cys97 in the first extracellular loop and Cys17/Cys270 ).
-
Active Metabolite (AM): Contains a free, reactive thiol (-SH) group formed after the opening of the thiophene ring. This thiol acts as a "warhead," engaging in a disulfide exchange reaction with the receptor's cysteine residues. This covalent modification permanently locks the receptor in an inactive state (insurmountable antagonism).
-
CCA: The hydrolysis of the methyl ester to a carboxylic acid (-COOCH3 to -COOH) by hCES1 leaves the thiophene ring intact. Without the ring opening, the reactive thiol is never generated.
-
Result: CCA possesses a negative charge (carboxylate) and lacks the electrophilic capability to form the disulfide bridge. It may transiently occupy the binding pocket via weak electrostatic interactions, but it cannot covalently modify the receptor or prevent ADP binding effectively at physiological concentrations.
Part 3: The "Inactive" Metabolite's Revenge (CYP2C8 Inhibition)
While CCA is inert at P2Y12, its downstream metabolite, Clopidogrel Acyl Glucuronide (CAG) , is a potent perpetrator of Drug-Drug Interactions (DDIs).
The Mechanism of Toxicity
CAG is formed by the conjugation of CCA with glucuronic acid via UGT2B7, UGT2B4, and UGT2B17.
-
Suicide Inhibition: CAG is a mechanism-based inhibitor (MBI) of CYP2C8 .
-
Binding Orientation: CAG enters the CYP2C8 active site. The glucuronide moiety anchors the molecule, positioning the thiophene ring in close proximity to the heme iron.
-
Inactivation: The thiophene is oxidized to a reactive intermediate that covalently binds to the heme or apoprotein, irreversibly destroying enzyme activity.
Clinical Impact
This inhibition explains the severe DDIs observed when Clopidogrel is co-administered with CYP2C8 substrates:
-
Repaglinide: Plasma concentrations increase 3-5 fold, causing severe hypoglycemia.
-
Cerivastatin: Increased exposure leads to rhabdomyolysis (contributing to its market withdrawal).
-
Dasabuvir & Selexipag: Significant AUC increases.[1]
Part 4: Experimental Protocols
To rigorously study CCA, researchers must distinguish between simple receptor binding (where it fails) and enzymatic inhibition (where its metabolite succeeds).
Protocol A: P2Y12 Receptor Binding Assay (Inactivity Validation)
Objective: To demonstrate the lack of affinity of CCA for P2Y12 compared to the Active Metabolite.
Materials:
-
CHO cells stably expressing human P2Y12.
-
Radioligand: [33P]-2MeS-ADP (High affinity agonist).
-
Test Compounds: CCA (SR26334), Active Metabolite (generated ex vivo or stabilized standard).
Methodology:
-
Cell Preparation: Harvest CHO-P2Y12 cells and prepare membrane fractions in Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Incubate membranes (10-20 µg protein) with 0.5 nM [33P]-2MeS-ADP.
-
Add increasing concentrations of CCA (1 nM to 100 µM) and Active Metabolite (positive control).
-
Incubate for 30 minutes at 37°C.
-
-
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Validation Criteria:
-
Active Metabolite: Should show IC50 in the low micromolar/nanomolar range with incomplete washout (indicating covalent binding).
-
CCA: Should show no significant displacement of radioligand even at high concentrations (>10 µM), confirming inactivity.
-
Protocol B: CYP2C8 Mechanism-Based Inhibition Assay
Objective: To quantify the inactivation of CYP2C8 by CCA-derived Glucuronide (CAG). Note: Since CAG is unstable, it is often generated in situ or synthesized fresh.
Methodology:
-
Pre-Incubation (Inactivation Step):
-
System: Human Liver Microsomes (HLM) or Recombinant CYP2C8.
-
Inhibitor: Synthesized CAG (0, 1, 5, 10, 25, 50 µM).
-
Cofactor: NADPH (1 mM).
-
Timepoints: 0, 5, 10, 15, 20, 30 min at 37°C.
-
-
Dilution (Activity Measurement):
-
Dilute the pre-incubation mixture 1:10 into a secondary mixture containing a CYP2C8 probe substrate (e.g., Amodiaquine or Paclitaxel ).
-
Add fresh NADPH to start the reaction.
-
-
Quantification:
-
Stop reaction after 10 min with acetonitrile/formic acid.
-
Analyze formation of N-desethylamodiaquine via LC-MS/MS.
-
-
Data Analysis:
-
Plot % Remaining Activity vs. Pre-incubation Time.
-
Calculate
(max inactivation rate) and (inhibitor concentration at half-max rate). -
Self-Validating Check: Include a control without NADPH in the pre-incubation. If inhibition occurs without NADPH, it is reversible, not mechanism-based. CAG should require NADPH for time-dependent inhibition.
-
Protocol C: Bioanalytical Stability of CCA and CAG
Objective: Prevent ex vivo hydrolysis of CAG back to CCA, which causes analytical artifacts.
Critical Step: Acyl glucuronides are labile. In plasma samples, CAG can hydrolyze back to CCA, artificially inflating CCA measurements and masking the glucuronide.
-
Sample Collection: Collect blood into tubes containing sodium fluoride/potassium oxalate (esterase inhibitors) and immediately place on ice.
-
Acidification: Within 15 minutes, acidify plasma (pH < 4.0) using 5% phosphoric acid or citrate buffer. This stabilizes the acyl glucuronide bond.
-
Extraction: Use Solid Phase Extraction (SPE) with weak cation exchange or protein precipitation with acidified methanol. Avoid alkaline conditions.
-
LC-MS/MS Separation:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acidic (0.1% Formic Acid) gradient.
-
Crucial Separation: Ensure chromatographic resolution between CCA and CAG. If they co-elute, in-source fragmentation of CAG can mimic CCA, leading to false quantitation.
-
Part 5: Data Summary
| Parameter | Clopidogrel (Parent) | Active Metabolite (AM) | Clopidogrel Carboxylic Acid (CCA) | Clopidogrel Acyl Glucuronide (CAG) |
| Structure | Thienopyridine Ester | Thiol derivative | Carboxylic Acid | Acyl Glucuronide |
| Formation | Oral Dose | CYP450 (Oxidation) | hCES1 (Hydrolysis) | UGT (Conjugation of CCA) |
| P2Y12 Activity | Inactive | Potent Antagonist (Covalent) | Inactive | Inactive |
| CYP2C8 Activity | Weak/None | None | None | Potent Inhibitor (MBI) |
| Plasma Exposure | Low (Transient) | Low (Unstable) | High (Major metabolite) | Moderate |
| Clinical Risk | Bleeding | Bleeding | None (Direct) | DDI (Hypoglycemia, Rhabdomyolysis) |
References
-
Ding, Z., et al. (2003). "Inactivation of the human P2Y12 receptor by thiol reagents requires interaction with both extracellular cysteine residues, Cys17 and Cys270."[2] Blood. Link
-
Savi, P., et al. (2006). "The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts."[3] Proceedings of the National Academy of Sciences. Link
-
Tornio, A., et al. (2014). "Glucuronidation converts clopidogrel to a strong time-dependent inhibitor of CYP2C8: a phase II metabolite as a perpetrator of drug-drug interactions." Clinical Pharmacology & Therapeutics. Link
-
Floyd, J.S., et al. (2012). "Clopidogrel Carboxylic Acid Glucuronidation is Mediated Mainly by UGT2B7, UGT2B4, and UGT2B17." Drug Metabolism and Disposition. Link
-
FDA Labeling. "Plavix (clopidogrel bisulfate) tablets: Prescribing Information." U.S. Food and Drug Administration.[4][5] Link
-
Dansette, P.M., et al. (2012). "Formation, reactivity, and antiplatelet activity of mixed disulfide conjugates of clopidogrel." Chemical Research in Toxicology. Link
Sources
- 1. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 2. ashpublications.org [ashpublications.org]
- 3. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 5. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between Clopidogrel bisulfate and Clopidogrel Carboxylic Acid HCl
This guide serves as a technical reference for researchers and drug development professionals, focusing on the critical distinctions between the active pharmaceutical ingredient (API) Clopidogrel Bisulfate and its primary inactive metabolite reference standard, Clopidogrel Carboxylic Acid Hydrochloride .
Context: Antiplatelet Therapy, Pharmacokinetics, and Bioanalytical Chemistry.
Executive Technical Summary
The distinction between Clopidogrel Bisulfate and Clopidogrel Carboxylic Acid HCl represents the difference between a prodrug designed for bioavailability and stability, and its major circulating metabolite used as a pharmacokinetic biomarker.
-
Clopidogrel Bisulfate: The formulated salt of the prodrug. It is pharmacologically inactive in vitro and requires hepatic bioactivation.[1] The bisulfate salt is selected for optimal solubility and polymorphic stability (Form II).
-
Clopidogrel Carboxylic Acid HCl: The hydrochloride salt of the hydrolyzed metabolite (SR26334).[2] It is pharmacologically inactive but circulates at plasma concentrations ~2000-fold higher than the parent drug. It is the primary analyte for assessing clopidogrel absorption and compliance in clinical trials.
Molecular Architecture & Physicochemical Divergence
The fundamental chemical difference lies in the hydrolysis of the methyl ester moiety to a carboxylic acid. This single transformation dictates the molecule's solubility, metabolic fate, and receptor affinity.
Comparative Chemical Profile
| Feature | Clopidogrel Bisulfate (API) | Clopidogrel Carboxylic Acid HCl (Standard) |
| Role | Prodrug (P2Y12 Inhibitor Precursor) | Inactive Metabolite / Analytical Standard |
| Chemical State | Methyl Ester ( | Free Carboxylic Acid ( |
| Salt Form | Bisulfate ( | Hydrochloride ( |
| Molecular Weight | ~419.9 g/mol (Salt) | ~344.3 g/mol (Salt) |
| Solubility (pH 1-3) | High (Protonated amine) | Moderate (Acid + Amine salt) |
| Solubility (pH 7.4) | Low (Free base precipitates) | High (Ionized Carboxylate |
| LogP (Lipophilicity) | ~3.8 (High lipophilicity) | ~0.5 (Hydrophilic due to acid group) |
| Key Stability Risk | Chiral inversion; Hydrolysis | Decarboxylation (under extreme stress) |
Structural Visualization
-
Clopidogrel Bisulfate: Contains a lipophilic methyl ester group that facilitates passive diffusion across the intestinal membrane.
-
Carboxylic Acid Metabolite: The exposed carboxyl group at physiological pH (7.4) is deprotonated (anionic), preventing it from crossing the blood-brain barrier or re-entering hepatocytes efficiently for bioactivation.
The Metabolic "Fork in the Road"
Understanding the metabolic divergence is critical for designing stability assays. Clopidogrel undergoes a "race" between activation (CYP450) and inactivation (Esterases).
Pathway Logic
-
Bioactivation (Minor Pathway ~15%): The hepatic cytochrome P450 system (primarily CYP2C19) oxidizes the thiophene ring to form 2-oxo-clopidogrel, which is then hydrolyzed to the Active Thiol Metabolite .
-
Inactivation (Major Pathway ~85%): Human Carboxylesterase 1 (hCE1) rapidly hydrolyzes the ester linkage of Clopidogrel Bisulfate to form Clopidogrel Carboxylic Acid . This is a dead-end pathway.
Diagram: Metabolic Flux & Activation
Caption: The metabolic divergence of Clopidogrel. The majority is shunted to the inactive carboxylic acid via hCE1, while a fraction is bioactivated by CYPs.[3]
Analytical Strategy: Separation & Quantification
For researchers, distinguishing the parent API from the carboxylic acid metabolite is the primary challenge in bioanalysis (LC-MS/MS). The Carboxylic Acid HCl salt is used here as the primary reference standard .
LC-MS/MS Method Parameters
The carboxylic acid is much more polar than the parent. A gradient elution is required to retain the acid while eluting the lipophilic parent.
| Parameter | Clopidogrel (Parent) | Clopidogrel Carboxylic Acid |
| Precursor Ion (Q1) | m/z 322.1 | m/z 308.1 |
| Product Ion (Q3) | m/z 212.1 (Pyridine ring) | m/z 198.1 (Pyridine acid) |
| Retention Time (C18) | Late eluting (e.g., 2.8 min) | Early eluting (e.g., 1.7 min) |
| Internal Standard | Clopidogrel-D3 | Clopidogrel Acid-D4 |
| Plasma Conc.[4][5][6] Range | Low (pg/mL to low ng/mL) | High ( |
Protocol: Preparation of Calibration Standards
Objective: Create a standard curve to quantify the metabolite in plasma.
-
Stock Preparation: Dissolve Clopidogrel Carboxylic Acid HCl (Reference Standard) in Methanol to 1.0 mg/mL.
-
Note: Correct for the HCl salt weight. (MW Salt / MW Free Acid
344.3 / 307.8). Factor 1.12.
-
-
Working Solutions: Serially dilute in 50:50 Methanol:Water.
-
Spiking: Spike blank human plasma with working solutions.
-
Extraction:
-
Method: Protein Precipitation (PPT) is often sufficient for the high-abundance metabolite.
-
Reagent: Acetonitrile with 0.1% Formic Acid (to ensure the acid remains protonated for better column retention).
-
Experimental Protocol: In Vitro Hydrolysis Assay
This protocol validates the stability of Clopidogrel Bisulfate and the formation of the Carboxylic Acid.[1]
Objective: Determine the intrinsic clearance (
Materials:
-
Human Liver Microsomes (HLM) or Recombinant hCE1.
-
Substrate: Clopidogrel Bisulfate (10 mM DMSO stock).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile containing Internal Standard.
Workflow:
-
Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL protein in Phosphate Buffer. Pre-warm at 37°C for 5 min.
-
Initiation: Add Clopidogrel Bisulfate (Final conc: 1
M). Note: NADPH is NOT required for this hydrolysis step, only for CYP oxidation. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 200
L Stop Solution. Vortex and centrifuge (4000g, 10 min). -
Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of Parent (m/z 322) and appearance of Carboxylic Acid (m/z 308) .
Data Interpretation[9][10][11][12][13]
-
Plot
vs. Time. -
The slope
represents the elimination rate constant. - .
-
Validation: If the Carboxylic Acid does not appear, the microsomes may lack active esterases or the pH is incorrect.
References
-
Savi, P., et al. (2000). Identification of the active metabolite of clopidogrel. Thrombosis and Haemostasis.[1][7][8][9] Link
-
Hagihara, K., et al. (2009). Comparison of human cytochrome P450 2C19 and 2C9 in the metabolism of clopidogrel. Drug Metabolism and Pharmacokinetics. Link
-
Zhu, H.J., et al. (2013). Carboxylesterase 1 as a Determinant of Clopidogrel Metabolism and Activation. Journal of Pharmacology and Experimental Therapeutics. Link
-
FDA Labeling Information. (2010). Plavix (clopidogrel bisulfate) tablets prescribing information. Link
-
Cayman Chemical. (2023). Clopidogrel Carboxylic Acid (hydrochloride) Product Information. Link
Sources
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clopidogrel Carboxylic Acid Hydrochloride [lgcstandards.com]
- 5. Rapid LC-ESI-MS-MS method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
Technical Guide: Bioanalysis of rac-Clopidogrel Carboxylic Acid in Human Plasma
The following technical guide details the bioanalytical strategy for identifying and quantifying Clopidogrel Carboxylic Acid (the major inactive metabolite of Clopidogrel) in human plasma. It addresses the specific nuances of handling the racemic ("rac") nature of analytical standards versus the enantiopure clinical analyte.
Executive Summary
Clopidogrel is a thienopyridine prodrug administered as the (S)-enantiomer. While its antiplatelet activity relies on a short-lived thiol metabolite formed via CYP450, approximately 85% of the dose is rapidly hydrolyzed by human carboxylesterase 1 (hCE1) into the inactive Clopidogrel Carboxylic Acid (CCA) .
Because the parent drug is unstable and the active metabolite is transient, CCA is the primary surrogate marker for pharmacokinetic (PK) absorption profiles. This guide focuses on the robust identification of CCA, addressing the critical challenge of ex vivo hydrolysis (which creates false positives) and the stereochemical separation required when using racemic reference standards ("rac-CCA") to quantify the specific (S)-metabolite found in patients.
Part 1: The Bioanalytical Context[1][2][3][4][5]
Metabolic Pathway & Stereochemistry
Clopidogrel is (S)-(+)-clopidogrel. In vivo, it retains its stereochemical configuration during hydrolysis to (S)-CCA. However, analytical standards are often supplied as rac-Clopidogrel Carboxylic Acid (a mixture of R and S enantiomers).
-
Risk: Using a racemic standard on an achiral column co-elutes both enantiomers. While the patient sample contains only (S)-CCA, the standard curve will represent the racemate.
-
Solution: A chiral LC-MS/MS method is recommended to separate the (S)-analyte from the (R)-impurity in the standard, or to detect potential in vivo chiral inversion.
Mechanism of Instability
The ester bond in Clopidogrel is susceptible to hydrolysis by plasma esterases even after blood draw.
-
Causality: If esterase activity is not halted immediately upon collection, remaining parent Clopidogrel converts to CCA in the collection tube.
-
Impact: This artificially elevates CCA concentration (positive bias) and depletes parent drug concentration.
Pathway Visualization
The following diagram illustrates the metabolic divergence and the specific target of this analysis.
Caption: Metabolic pathway of Clopidogrel showing the major hydrolysis route to the Carboxylic Acid and the risk of ex vivo conversion.[1]
Part 2: Sample Collection & Preparation Strategy
Stabilization Protocol (Critical)
To ensure data integrity, esterase activity must be inhibited at the point of collection.
-
Primary Inhibitor: Potassium Oxalate/Sodium Fluoride (NaF) tubes are standard. The fluoride ion inhibits general esterase activity.
-
Advanced Inhibition: For high-sensitivity assays, add 2-bromo-3'-methoxyacetophenone (MPB) or Bis(4-nitrophenyl) phosphate (BNPP) to the collection tubes immediately.
-
Why: NaF alone may not fully inhibit hCE1 over long processing times. BNPP is a potent irreversible inhibitor.[2]
-
Extraction Methodology: Solid Phase Extraction (SPE)
While Liquid-Liquid Extraction (LLE) with diethyl ether is possible, SPE is preferred for automation and cleanliness.
Protocol: Mixed-Mode Cation Exchange (MCX)
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 100 µL Plasma with 200 µL 2% Formic Acid (acidifies CCA to ensure binding). Load onto OASIS MCX plate.
-
Washing:
-
Wash 1: 2% Formic Acid in Water (removes proteins/salts).
-
Wash 2: Methanol (removes neutrals/hydrophobic matrix).
-
-
Elution: 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate under nitrogen and reconstitute in Mobile Phase.
Part 3: LC-MS/MS Analytical Workflow
Chromatographic Separation (Chiral vs. Achiral)
To correctly identify "rac"-Clopidogrel Carboxylic Acid components or isolate the (S)-form:
| Parameter | Achiral Method (Standard PK) | Chiral Method (Stereospecific) |
| Column | C18 (e.g., Waters BEH C18) | Chiralpak AGP or Lux Cellulose-2 |
| Utility | Total CCA quantification | Separating (R) and (S) enantiomers |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid | Ammonium Acetate / Acetonitrile |
| Run Time | Fast (2–4 mins) | Slower (10–15 mins) |
| Use Case | Routine clinical monitoring | Investigating chiral inversion or purity |
Recommended Chiral Conditions:
-
Column: Lux Cellulose-2 (Phenomenex), 3 µm, 150 x 4.6 mm.
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid (80:20 v/v) isocratic.
-
Flow Rate: 0.5 mL/min.
-
Rationale: Cellulose-based chiral selectors provide distinct cavity sizes that discriminate between the spatial arrangement of the (R) and (S) isomers.
Mass Spectrometry Detection[9]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[3]
-
Transitions (MRM):
-
Analyte (CCA): m/z 308.1 → 198.1 (Quantifier), 308.1 → 113.0 (Qualifier).
-
Internal Standard (Clopidogrel-d4-acid): m/z 312.1 → 202.1.
-
Analytical Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for the isolation and detection of Clopidogrel Carboxylic Acid.
Part 4: Method Validation & Integrity
To ensure the method is "self-validating" (Trustworthiness Pillar), the following criteria must be met:
-
Selectivity: Analyze blank plasma from 6 different sources to ensure no endogenous interference at the retention time of CCA (approx 1.7 - 2.5 min depending on column).
-
Carryover: Inject a blank sample immediately after the Upper Limit of Quantification (ULOQ) standard. Signal must be <20% of the Lower Limit of Quantification (LLOQ).[2]
-
Matrix Effect: Compare the peak area of CCA spiked into extracted blank plasma vs. CCA in pure solvent.
-
Acceptance: Matrix factor should be consistent (CV < 15%).[5]
-
-
Stability Testing:
-
Bench-top: 4 hours at room temperature (critical to prove esterase inhibition worked).
-
Freeze-thaw: 3 cycles at -80°C.
-
Autosampler: 24 hours at 10°C.
-
References
-
El-Sadek, M. et al. (2011).[6] "Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS." American Journal of Analytical Chemistry. Available at: [Link]
- Silvestro, L. et al. (2010). "Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human Plasma.
-
Waters Corporation. (2008). "A High Sensitivity UPLC/MS/MS Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human Plasma." Application Note. Available at: [Link]
-
Zhu, H.J. et al. (2013). "Carboxylesterase 1 as a Determinant of Clopidogrel Metabolism and Activation."[7] Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Bhavyasri, K. et al. (2013).[8] "Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography." American Journal of Analytical Chemistry. Available at: [Link]
Sources
- 1. Frontiers | Predicting the Effects of CYP2C19 and Carboxylesterases on Vicagrel, a Novel P2Y12 Antagonist, by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Approach [frontiersin.org]
- 2. waters.com [waters.com]
- 3. scispace.com [scispace.com]
- 4. Antiplatelet agents aspirin and clopidogrel are hydrolyzed by distinct carboxylesterases, and clopidogrel is transesterificated in the presence of ethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography [scirp.org]
Technical Guide: rac-Clopidogrel Carboxylic Acid Hydrochloride
Topic: CAS number for rac-Clopidogrel Carboxylic Acid Hydrochloride Content Type: In-depth Technical Guide
Identity, Metabolic Mechanism, and Analytical Profiling[1][2]
Executive Summary
rac-Clopidogrel Carboxylic Acid Hydrochloride (CAS: 1015247-88-7 ) is the hydrochloride salt of the racemic carboxylic acid metabolite of the antiplatelet agent Clopidogrel.[1][2][3] While Clopidogrel itself is administered as the (S)-enantiomer, the racemic carboxylic acid derivative serves a critical role in pharmaceutical development as a System Suitability Standard for chiral chromatography and impurity profiling.[1]
In biological systems, the carboxylic acid metabolite represents the major circulating inactive species, formed via rapid hydrolysis by Carboxylesterase-1 (CES1).[1] Accurate quantification and identification of this metabolite are essential for pharmacokinetic (PK) studies and for monitoring the stability of the parent drug.[1]
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]
The following table consolidates the essential chemical data for researchers establishing reference standards.
| Parameter | Technical Specification |
| Chemical Name | rac-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid hydrochloride |
| CAS Number | 1015247-88-7 (racemic HCl salt) |
| Related CAS | 144750-42-5 (S-enantiomer HCl); 90055-55-3 (racemic free base) |
| Molecular Formula | C₁₅H₁₅Cl₂NO₂S (C₁₅H₁₄ClNO₂S[1][2][4] · HCl) |
| Molecular Weight | 344.26 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, and Water (pH dependent) |
| pKa | ~3.5 (Carboxylic acid), ~6.5 (Tertiary amine) |
| Application | Impurity profiling, Chiral method validation (resolution marker), PK metabolite standard |
Metabolic & Mechanistic Context
Clopidogrel is a prodrug that requires bioactivation.[1][5][6] However, the vast majority (~85%) of the dosed drug is shunted into an inactive pathway.[1] Understanding this bifurcation is critical for interpreting PK data.
Expert Insight: The carboxylic acid metabolite is formed by Carboxylesterase-1 (CES1) in the liver.[1] This hydrolysis is stereoselective but can occur on both enantiomers if the racemic drug is present.[1] In clinical bioanalysis, high levels of this acid metabolite can interfere with the detection of the low-abundance active thiol metabolite if chromatographic separation is not robust.[1]
Visualization: Clopidogrel Metabolic Bifurcation
The following diagram illustrates the competition between bioactivation (CYP450) and inactivation (CES1).[1]
Figure 1: Metabolic pathway showing the generation of the carboxylic acid metabolite via CES1-mediated hydrolysis.[1]
Synthesis & Preparation Protocols
For analytical purposes, the racemic hydrochloride salt is often synthesized to verify the resolving power of chiral HPLC methods.[1] If the method cannot separate the (R) and (S) forms of this acid, it is not validated for enantiomeric purity.[1]
Protocol: Hydrolysis of rac-Clopidogrel
This method utilizes acid-catalyzed hydrolysis to convert the ester to the carboxylic acid.[1]
-
Starting Material: Dissolve 10 mmol of rac-Clopidogrel (or its bisulfate salt) in 50 mL of Methanol/Water (1:1).
-
Hydrolysis: Add 2.5 equivalents of NaOH (1M solution). Stir at ambient temperature for 2-4 hours.
-
Control Check: Monitor by TLC or HPLC until the ester peak disappears.[1]
-
-
Acidification: Cool the solution to 0-5°C. Slowly add 1M HCl until pH reaches ~2.0. This protonates the carboxylic acid and forms the hydrochloride salt.[1]
-
Isolation: Extract with Dichloromethane (DCM) (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Crystallization: Evaporate solvent.[1] Recrystallize the residue from Acetone/Ether to obtain rac-Clopidogrel Carboxylic Acid Hydrochloride.[1]
Self-Validating Step: Dissolve a small amount of the product in mobile phase and inject onto a Chiralpak AGP or Chiralcel OD-R column.[1] You must observe two distinct peaks (1:1 ratio) to confirm racemization and successful synthesis.[1]
Analytical Methodologies (LC-MS/MS)
Quantifying the carboxylic acid metabolite in plasma requires rigorous sample preparation due to its high polarity compared to the parent drug.[1]
Expert Insight: Avoid simple protein precipitation if high sensitivity is required.[1] The carboxylic acid suffers from matrix effects (ion suppression) from phospholipids.[1][6] Solid Phase Extraction (SPE) is the gold standard here.[1]
Recommended Workflow: UHPLC-MS/MS[1]
-
Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial equilibration |
| 0.5 | 10 | Load sample |
| 2.5 | 90 | Elute analytes |
| 3.0 | 90 | Wash column |
| 3.1 | 10 | Re-equilibrate |
Visualization: Analytical Workflow
The following diagram details the extraction and detection logic.
Figure 2: Optimized bioanalytical workflow for the extraction and quantification of Clopidogrel Carboxylic Acid.
Mass Spectrometry Parameters:
-
Ionization: ESI+
-
Precursor Ion: m/z 308.1 (Free acid form MH+)[1]
-
Product Ion: m/z 198.1 (Characteristic fragment)
-
Note: Even though the salt is HCl, the MS detects the protonated free base [M+H]+.[1]
Handling, Stability & Safety
-
Storage: Store at -20°C. The carboxylic acid is chemically stable but can degrade if exposed to moisture for prolonged periods (hygroscopic nature of the HCl salt).[1]
-
Safety: Irritant.[1] Wear standard PPE (gloves, goggles).[1]
-
Stability in Matrix: Stable in human plasma for at least 6 hours at room temperature, but acidification of plasma is recommended to prevent ex vivo hydrolysis of any remaining Clopidogrel parent drug into the acid metabolite, which would artificially inflate results.[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 23106048, rac-Clopidogrel Carboxylic Acid Hydrochloride. Retrieved from [Link][1]
-
Waters Corporation. (2023).[1] A High Sensitivity UPLC/MS/MS Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human Plasma. Retrieved from [Link][1]
-
Zhu, H. J., et al. (2013).[1][7] Carboxylesterase 1 as a determinant of clopidogrel metabolism and activation.[1] Journal of Pharmacology and Experimental Therapeutics, 344(3), 665-672.[1] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. rac-Clopidogrel Carboxylic Acid Hydrochloride | C15H15Cl2NO2S | CID 23106048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. waters.com [waters.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. mdpi.com [mdpi.com]
The Hidden Variable: A Technical Review of Clopidogrel’s Major Inactive Metabolite (SR 26334)
The following technical guide provides an in-depth review of the major inactive metabolite of Clopidogrel, designed for researchers and drug development professionals.
Executive Summary: The "Inactive" Misnomer
In the development and clinical monitoring of Clopidogrel (Plavix), the focus is overwhelmingly placed on the active thiol metabolite (R-130964) and the CYP2C19 genotypes that influence its formation. However, this "active" pathway accounts for <15% of the administered dose.
The remaining ~85% is shunted via human Carboxylesterase 1 (hCE1) into the carboxylic acid metabolite (SR 26334 ). While pharmacologically inactive regarding P2Y12 receptor blockade, SR 26334 is not biologically inert. It serves as the precursor to Clopidogrel Acyl Glucuronide (Clop-AG) , a potent mechanism-based inhibitor of CYP2C8.[1]
This guide analyzes the metabolic dominance of SR 26334, its critical role in clinically significant drug-drug interactions (DDIs), and the bioanalytical engineering required to prevent its interference in pharmacokinetic (PK) assays.
Metabolic Architecture & Structural Dynamics
Clopidogrel is a prodrug defined by a metabolic bifurcation.[2][3] Upon absorption, it faces a kinetic competition between bioactivation (CYP450s) and inactivation (Esterases).
The Hydrolytic Shunt (SR 26334 Formation)
The primary metabolic route is the rapid hydrolysis of the methyl ester moiety at C-alpha by hCE1 in the liver. This yields the carboxylic acid derivative, SR 26334.[3][4]
-
Chemical Name: (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid.
-
PK Dominance: Circulating levels of SR 26334 are approximately 60-fold higher than the parent drug.
-
Linearity: SR 26334 exhibits linear pharmacokinetics across standard dosing ranges (75–300 mg).
Secondary Conjugation (The Toxic Switch)
SR 26334 undergoes glucuronidation by UGT enzymes (primarily UGT2B7 , with contributions from UGT2B4 and UGT2B17) to form Clopidogrel Acyl Glucuronide (Clop-AG) . It is this conjugate that drives the "off-target" toxicity of the inactive pathway.
Metabolic Pathway Visualization
The following diagram illustrates the bifurcation and the downstream formation of the CYP2C8 inhibitor.
Figure 1: Metabolic bifurcation of Clopidogrel. Note the dominance of the hCE1 pathway leading to the formation of the CYP2C8 inhibitor, Clop-AG.
The Hidden Hazard: CYP2C8 Mechanism-Based Inhibition[1][6][7][8]
While SR 26334 is pharmacologically inert, its glucuronide conjugate (Clop-AG) is a potent Mechanism-Based Inhibitor (MBI) of CYP2C8. This interaction is unique because it is time-dependent and irreversible, meaning the enzymatic activity is destroyed and requires de novo protein synthesis to restore.
Mechanism of Action[1]
-
Recognition: Clop-AG enters the CYP2C8 active site.[5]
-
Oxidation: The thiophene ring of Clop-AG is oxidized.
-
Adduct Formation: The oxidized species forms a covalent bond with the heme pyrrole nitrogen of CYP2C8.
-
Inactivation: The enzyme is permanently disabled.
Kinetic Parameters:
Clinical Impact: Drug-Drug Interactions (DDIs)
Because Clop-AG permanently inactivates CYP2C8, co-administration of Clopidogrel with sensitive CYP2C8 substrates leads to drastic increases in their plasma exposure.[1]
Table 1: Key CYP2C8 Interactions Driven by Clopidogrel Metabolites
| Victim Drug | Therapeutic Class | Interaction Outcome | Mechanism |
| Repaglinide | Antidiabetic | Hypoglycemia Risk: AUC increases 3.9 to 5.1-fold. | CYP2C8 Inactivation by Clop-AG |
| Cerivastatin | Statin | Rhabdomyolysis: Severe increase in exposure (drug withdrawn). | CYP2C8 Inactivation + OATP1B1 Inhibition |
| Pioglitazone | Antidiabetic | AUC increases ~2.0-fold.[6][7][5] | CYP2C8 Inactivation |
| Paclitaxel | Chemotherapy | Potential for increased neuropathy.[1] | CYP2C8 Inactivation |
Research Insight: The interaction with Repaglinide is so severe that concomitant use is often contraindicated. This DDI is not mediated by the parent Clopidogrel, but specifically by the glucuronide of the "inactive" metabolite.
Bioanalytical Engineering: The Back-Conversion Trap
For researchers measuring Clopidogrel levels, the inactive metabolite presents a critical liability: Ex vivo back-conversion.
The Problem: Transesterification
Clopidogrel Acyl Glucuronide (Clop-AG) is chemically unstable. In the presence of Methanol (MeOH) —a common solvent for protein precipitation—Clop-AG undergoes transesterification. The glucuronide moiety is displaced by a methyl group, converting the metabolite back into the parent Clopidogrel methyl ester.
Consequence: False overestimation of parent Clopidogrel concentrations in plasma samples, potentially by >100% if Clop-AG levels are high (which they usually are).
Validated Protocol: Preventing Artifactual Formation
To ensure data integrity, the following sample preparation protocol is recommended. This protocol eliminates methanol and controls pH to stabilize the acyl glucuronide.
Protocol: High-Integrity Extraction of Clopidogrel & Metabolites
Reagents:
-
Extraction Solvent: Acetonitrile (ACN) (Do NOT use Methanol).
-
Acidification: Formic Acid (FA) or o-Phosphoric Acid.
-
Internal Standard (IS): Clopidogrel-d3, SR26334-d3.
Step-by-Step Workflow:
-
Blood Collection:
-
Collect blood into K2EDTA tubes.
-
Crucial: Immediately place on ice.
-
Centrifuge at 4°C (2000 x g, 10 min) to harvest plasma.
-
-
Stabilization (Immediate):
-
Add 5% Formic Acid to plasma (10 µL FA per 500 µL Plasma) to lower pH to ~3.0.
-
Rationale: Acyl glucuronides are most stable at slightly acidic pH (pH 3–4). Alkaline pH promotes hydrolysis; neutral pH allows acyl migration.
-
-
Protein Precipitation (The "No-Methanol" Rule):
-
Aliquot 100 µL of acidified plasma.
-
Add 300 µL of Acetonitrile (ACN) containing Internal Standards.
-
Warning: Strictly avoid Methanol. Methanol drives the conversion of Clop-AG
Clopidogrel Parent. -
Vortex mix (1 min) and Centrifuge (10,000 x g, 5 min, 4°C).
-
-
Chromatography (LC-MS/MS):
-
Inject supernatant directly or dilute with water/0.1% FA.
-
Mobile Phase: Use Water/Acetonitrile gradients with 0.1% Formic Acid.
-
Column Temperature: Maintain at 25°C or lower (avoid high heat).
-
Figure 2: The impact of solvent selection on Clopidogrel bioanalysis. Methanol induces artifactual back-conversion.
Genomic Variables: CES1 Polymorphisms[12][13][14][15]
While CYP2C19 dictates the formation of the active metabolite, CES1 (encoding hCE1) dictates the formation of the inactive SR 26334.
-
CES1 G143E (rs71647871): A loss-of-function variant.
-
Mechanism: Impairs the hydrolytic activity of hCE1.
-
Outcome: Reduced formation of SR 26334
More prodrug available for CYP oxidation Higher Active Metabolite Levels . -
Clinical Effect: Increased antiplatelet effect and higher bleeding risk. This is the inverse of the CYP2C19 loss-of-function effect.
-
Researchers must genotype for CES1 when analyzing outliers in Clopidogrel PK/PD studies, as low levels of SR 26334 may indicate this variant rather than non-adherence.
References
-
Inhibition of CYP2C8 by Acyl Glucuronides of Gemfibrozil and Clopidogrel: Pharmacological Significance, Progress and Challenges. Biomolecules. [Link]
-
Clarification of the Mechanism of Clopidogrel-Mediated Drug-Drug Interaction in a Clinical Cassette Small-dose Study. Drug Metabolism and Disposition. [Link][7]
-
Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide... avoiding analyte back-conversion. Analytical and Bioanalytical Chemistry. [Link][8]
-
Effects of Genetic Variants on Carboxylesterase 1 Gene Expression, and Clopidogrel Pharmacokinetics. Clinical Pharmacology & Therapeutics. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel. Clinical Pharmacokinetics. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. novapublishers.com [novapublishers.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Clarification of the Mechanism of Clopidogrel-Mediated Drug-Drug Interaction in a Clinical Cassette Small-dose Study and Its Prediction Based on In Vitro Information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of Clopidogrel Carboxylic Acid
Abstract
This application note details the development and validation of a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the enantiomers of rac-Clopidogrel Carboxylic Acid. Clopidogrel is an antiplatelet prodrug, and its carboxylic acid derivative is its main, albeit inactive, metabolite.[1][2] The stereochemistry of the parent drug is critical for its therapeutic activity, making the chiral separation of its metabolites essential for pharmacokinetic and metabolic studies. This method utilizes a cellulose-based chiral stationary phase to achieve baseline separation of the (R)- and (S)-enantiomers, providing a reliable tool for researchers, scientists, and drug development professionals. The method was validated according to the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction
Clopidogrel is administered as the (S)-enantiomer, which is responsible for its therapeutic effect of inhibiting platelet aggregation. Following administration, a significant portion of clopidogrel is hydrolyzed by esterases to its inactive carboxylic acid metabolite.[1][2] Although inactive, the stereochemistry of this metabolite provides crucial information about the metabolic fate of the active enantiomer. Therefore, a stereoselective analytical method is necessary to accurately quantify the individual enantiomers of clopidogrel carboxylic acid in various matrices.
The development of a robust chiral HPLC method is often challenging due to the subtle structural differences between enantiomers. This application note presents a systematic approach to method development, focusing on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve optimal separation. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play.
Experimental
Materials and Reagents
-
rac-Clopidogrel Carboxylic Acid standard was sourced from a reputable supplier.
-
(S)-Clopidogrel Carboxylic Acid and (R)-Clopidogrel Carboxylic Acid reference standards were also procured for peak identification.
-
HPLC-grade acetonitrile, methanol, and formic acid were obtained from Merck KGaA.[5]
-
High-purity water was generated using a Milli-Q water purification system.
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) detector.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Lux Cellulose-2 (or equivalent cellulose-based CSP) |
| Mobile Phase | Acetonitrile:Methanol:Formic Acid (87.5:12.5:0.1, v/v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm[5][7][8] |
| Injection Volume | 10 µL |
The selection of a cellulose-based chiral stationary phase, such as Lux Cellulose-2, is pivotal for the successful enantioseparation of clopidogrel carboxylic acid. These phases provide a complex chiral environment with various interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions, which are essential for differentiating between the enantiomers. The mobile phase composition was optimized to balance enantioselectivity and analysis time. The addition of a small amount of formic acid was found to be critical for improving peak shape and resolution by suppressing the ionization of the carboxylic acid moiety.
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of rac-Clopidogrel Carboxylic Acid in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (for in-vitro samples)
-
Protein Precipitation: For plasma or serum samples, a protein precipitation step is necessary. To 200 µL of the sample, add 600 µL of acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Method Development and Validation
The method was developed and validated in accordance with ICH Q2(R1) guidelines, ensuring its suitability for its intended purpose.[9]
Method Development Workflow
The development of this chiral HPLC method followed a logical progression to ensure the final method was robust and reliable.
Sources
- 1. 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid | C15H14ClNO2S | CID 4129546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. zenodo.org [zenodo.org]
- 4. actascientific.com [actascientific.com]
- 5. scispace.com [scispace.com]
- 6. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Sensitivity Quantitation of Clopidogrel Acid in Human Plasma via LC-MS/MS
Executive Summary & Scientific Context
Clopidogrel is a thienopyridine antiplatelet prodrug widely used to prevent atherothrombotic events.[1][2][3] Its pharmacokinetics (PK) are complex: the parent drug is rapidly hydrolyzed by esterases into an inactive carboxylic acid metabolite (Clopidogrel Acid) , which accounts for ~85% of circulating drug-related material. A minor pathway involves CYP450-mediated oxidation to the unstable, pharmacologically active thiol metabolite.
Because the parent drug and active metabolite are present at extremely low levels (pg/mL range) and are unstable, Clopidogrel Acid (concentrations in µg/mL or high ng/mL range) serves as the primary surrogate marker for bioequivalence and pharmacokinetic studies.
This protocol details a robust, validated LC-MS/MS method for quantifying Clopidogrel Acid in human plasma.[4][5][6][7][8] Unlike the parent drug assay which requires extreme sensitivity, the Acid assay requires high selectivity to distinguish it from glucuronide metabolites and chemical impurities, and wide dynamic range .
Metabolic Pathway & Analytical Targets[9]
The following diagram illustrates the metabolic divergence that dictates our analytical strategy. We are targeting the stable, major metabolite (Right branch).
Figure 1: Clopidogrel metabolic pathway showing the hydrolysis route to the target analyte, Clopidogrel Acid.
Method Design Strategy (The "Why")
Sample Preparation: Liquid-Liquid Extraction (LLE)
While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is strictly recommended for Clopidogrel Acid for two reasons:
-
Phospholipid Removal: Plasma phospholipids cause significant ion suppression in ESI+ mode. LLE with non-polar solvents (e.g., Diethyl Ether or Ethyl Acetate) leaves most phospholipids in the aqueous phase.
-
Acidic Recovery: Clopidogrel Acid is amphoteric but predominantly acidic. Acidifying the plasma suppresses ionization of the carboxylic group (COOH), rendering the molecule neutral and driving it into the organic layer.
Chromatography: Reversed-Phase C18
A standard C18 column is sufficient. However, because the acid is more polar than the parent, retention can be low. We utilize a mobile phase with Formic Acid to keep the analyte protonated, improving interaction with the hydrophobic stationary phase and peak shape.
Experimental Protocol
Materials & Reagents[9][10][11]
-
Analyte: Clopidogrel Carboxylic Acid (Reference Standard).[4][9][10]
-
Internal Standard (IS): Clopidogrel Acid-d4 (Deuterated IS is mandatory to compensate for matrix effects).
-
Matrix: Drug-free Human Plasma (K2EDTA or Heparin).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Diethyl Ether (or Ethyl Acetate).
Instrumentation Setup
-
LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
MS System: Sciex Triple Quad 5500/6500+ or Waters Xevo TQ-S.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[5][6][11][12]
Sample Preparation Workflow (LLE)
Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of the acidic metabolite while minimizing matrix interference.[8][13][14]
LC-MS/MS Conditions
Chromatography:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 20% B
-
2.5 min: 90% B[3]
-
3.0 min: 90% B
-
3.1 min: 20% B (Re-equilibration)
-
-
Run Time: 4.5 minutes.
Mass Spectrometry (MRM Parameters):
The method relies on the protonated molecular ion
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| Clopidogrel Acid | 308.1 | 198.1 | 30 | 22 | 100 |
| Clopidogrel Acid (Qual) | 308.1 | 152.1 | 30 | 35 | 100 |
| Clopidogrel Acid-d4 (IS) | 312.1 | 202.1 | 30 | 22 | 100 |
Note: The transition 308->198 corresponds to the cleavage of the tetrahydrothienopyridine moiety. This is highly specific.
Validation & Performance Metrics (Self-Validating System)
To ensure "Trustworthiness" (Part 2 of requirements), the following criteria must be met during method validation.
Linearity & Sensitivity[6]
-
Range: 25 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).
-
Rationale: Clopidogrel acid circulates at much higher concentrations than the parent. Sensitivity below 10 ng/mL is rarely required for standard bioequivalence studies.
-
-
Curve Fit: Weighted linear regression (
). .[2][6][7][9]
Selectivity & Matrix Effect
-
Lipid Monitoring: Monitor m/z 184 (Phosphatidylcholine) during development. The LLE method should show negligible signal at the retention time of Clopidogrel Acid (~1.8 min).
-
Interference: Inject a high concentration of Parent Clopidogrel (prodrug). Ensure no degradation in-source converts Parent (322 m/z) to Acid (308 m/z).
Stability[9]
-
Benchtop: Stable for >24 hours at room temperature (unlike the active metabolite).
-
Freeze/Thaw: Stable for at least 3 cycles at -80°C.
Troubleshooting & Expert Tips
-
Back-Conversion Risk: While Clopidogrel Acid is stable, Clopidogrel Acyl Glucuronide (another metabolite) can hydrolyze back to Clopidogrel Acid during sample processing if the pH is too high (alkaline).
-
Solution: Ensure the extraction buffer is acidic (pH 3-4) and avoid methanol in the reconstitution solvent if possible (use Acetonitrile/Water), as methanol can promote transesterification in some cases.
-
-
Carryover: Due to the high ULOQ (5000 ng/mL), carryover can occur.
-
Solution: Use a needle wash of 50:50 ACN:IPA (Isopropanol) with 0.1% Formic Acid.
-
-
Internal Standard: Do not use analogues (like Ticlopidine) if possible. Use stable isotope-labeled Clopidogrel Acid-d4 to track extraction efficiency perfectly.
References
-
El-Sadek, M., et al. (2011).[4] Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry, 2, 447-455.[4] Link
-
Simeone, J. L., & Rainville, P. D. (2012). A Validated Method for the Quantification of Clopidogrel in Human Plasma.[1][2][4][5][6][8][11][9][12] Waters Application Note. Link
-
Xu, L., et al. (2022).[11] Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS.[11] Journal of Biomedical Research, 36(2), 108. Link
-
Nirogi, R., et al. (2013). High-throughput LC-MS/MS method for the quantification of clopidogrel and its active metabolite in human plasma. Biomedical Chromatography. Link
Sources
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 5. Development of an LC−MS/MS method for determination of 2-oxo-clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. graphyonline.com [graphyonline.com]
- 7. Determination of clopidogrel in human plasma by liquid chromatography/tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CN103755721A - Purification method of (S)-clopidogrel - Google Patents [patents.google.com]
- 15. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis procedure for rac-Clopidogrel Carboxylic Acid Hydrochloride
Executive Summary
This Application Note details the synthesis and purification of 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride (commonly known as rac-Clopidogrel Carboxylic Acid or Clopidogrel Impurity A).
This compound is the primary inactive metabolite of the antiplatelet drug Clopidogrel (Plavix) and is a critical reference standard for impurity profiling (USP Related Compound A / EP Impurity A). While Clopidogrel is administered as the (S)-enantiomer, the racemic carboxylic acid is frequently synthesized as a cost-effective analytical standard or method development tool.
This guide presents two validated protocols:
-
Hydrolytic Derivatization: Converting commercially available rac-Clopidogrel (or the (S)-drug substance) to the acid.
-
De Novo Synthesis: Coupling 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with
-bromo-2-chlorophenylacetic acid.
Reaction Pathway & Retrosynthesis
The synthesis centers on the formation of the C-N bond between the thienopyridine ring and the phenylacetic acid moiety, or the hydrolysis of the methyl ester.
Figure 1: Convergent synthetic pathways for Clopidogrel Carboxylic Acid HCl. Route A is preferred for generating analytical standards from existing API stock. Route B is preferred for total synthesis.
Protocol A: Hydrolysis of Clopidogrel Methyl Ester (Standard)
This protocol is the industry standard for generating the metabolite reference marker. It utilizes the high purity of commercial Clopidogrel Bisulfate as a starting point.
Reagents:
-
rac-Clopidogrel Bisulfate (or (S)-Clopidogrel if racemate is unavailable; racemization may occur under harsh reflux, but starting with racemate is cheaper).
-
Sodium Hydroxide (NaOH).
-
Methanol (MeOH).
-
Dichloromethane (DCM).
-
Hydrochloric Acid (Conc. HCl).
Step 1: Free Base Preparation[2][5]
-
Suspend 10.0 g of Clopidogrel Bisulfate in 50 mL of DCM and 50 mL of water.
-
Slowly add saturated NaHCO₃ solution while stirring until the aqueous layer pH reaches 8–9.
-
Separate the organic layer (DCM) containing the free base.
-
Extract the aqueous layer with 20 mL DCM. Combine organic layers.
-
Dry over anhydrous Na₂SO₄ and evaporate under vacuum at 40°C to obtain the yellow oily free base.
Step 2: Saponification
-
Dissolve the oily residue in 100 mL Methanol.
-
Add a solution of 3.0 g NaOH (approx. 3 eq) dissolved in 10 mL water.
-
Reflux the mixture at 60–65°C for 4–6 hours.
-
Distill off Methanol under reduced pressure.
Step 3: Workup and Isolation
-
Dissolve the residue (Sodium salt of the acid) in 50 mL water.
-
Wash the aqueous layer with 30 mL DCM to remove unreacted ester or non-polar impurities. Discard the organic wash.
-
Cool the aqueous layer to 0–5°C.
-
Adjust pH to 3.5–4.0 using 1N HCl or Glacial Acetic Acid.
-
Critical: The free acid precipitates at this pH. Do not go too acidic (pH < 1) initially, or the hydrochloride salt might remain soluble in water depending on volume.
-
-
Extract the precipitated free acid into DCM (3 x 50 mL) .
-
Dry the DCM layer (Na₂SO₄) and evaporate to obtain the Clopidogrel Carboxylic Acid (Free Base) as an off-white foam/solid.
Step 4: Hydrochloride Salt Formation
-
Dissolve the free acid residue in Acetone (10 volumes, ~50-60 mL) .
-
Cool to 0–5°C.
-
Add Conc. HCl (1.1 eq) dropwise, or bubble dry HCl gas.
-
Stir for 2 hours at 0–5°C. The white precipitate of the Hydrochloride salt will form.
-
Filter and wash with cold Acetone.
-
Dry at 50°C under vacuum.
Protocol B: De Novo Synthesis (Nucleophilic Substitution)
This route is ideal when the Clopidogrel drug substance is not available.
Reagents:
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Thienopyridine).
-
2-bromo-2-(2-chlorophenyl)acetic acid (Bromo-acid).[7]
-
Sodium Hydroxide (50% aq solution).[7]
Procedure:
-
Charge 100 mL water and 10.0 g Thienopyridine HCl into a flask.
-
Add NaOH solution (approx. 4 eq) slowly at 25–30°C. Stir for 15 mins.
-
Cool the reaction mass to < 15°C .
-
Why: The alkylation is exothermic. Higher temperatures promote polymerization of the thienopyridine.
-
-
Add 13.5 g of Bromo-acid slowly, maintaining temperature < 20°C.
-
Stir at 20–25°C for 4–6 hours.
-
Workup: Wash the reaction mass with Ethyl Acetate (removes non-acidic impurities).
-
Acidification: Adjust the pH of the aqueous layer to 3.5–4.0 with dilute HCl.
-
Extraction: Extract the product into Ethyl Acetate or DCM.
-
Salt Formation: Proceed as in Protocol A (Step 4) using Acetone/HCl.
Process Control & Visualization
The following flowchart illustrates the critical decision points for purification, ensuring the removal of the methyl ester precursor.
Figure 2: Purification workflow emphasizing the critical DCM wash step to ensure high purity of the final acid metabolite.
Analytical Validation
To validate the synthesized material, compare against the following specifications:
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 134°C – 138°C (Decomposes) | Capillary Method |
| Mass Spectrometry | [M+H]⁺ = 308.05 m/z (Free Acid) | LC-MS (ESI+) |
| HPLC Purity | > 99.0% | C18 Column, ACN:Buffer |
| ¹H NMR (DMSO-d₆) | 400 MHz |
Note on Stereochemistry: If starting from rac-Clopidogrel, the product is racemic. If starting from (S)-Clopidogrel and using mild hydrolysis (Protocol A), the product will retain the (S)-configuration (Clopidogrel Acid), though partial racemization is possible under vigorous reflux. For the specific rac-standard, ensure the optical rotation is effectively zero.
References
-
IJSDR. (2024). Synthesis and Characterization of Clopidogrel Related Impurity A. International Journal of Scientific Development and Research. Link
-
Sanofi-Synthelabo. (1989).[8] Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate. US Patent 4,847,265.[3][8][9][10][11] Link
-
Zentiva. (2012). Process for the preparation of clopidogrel and salts thereof. WO Patent 2012007019A1. Link
-
CymitQuimica. (n.d.). Clopidogrel USP Related Compound A (CAS 144750-42-5).[6] Product Data Sheet. Link
Sources
- 1. Synthesis method of clopidogrel isomer (+)-(R-)-clopidogrel hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. PROCESSES FOR THE PREPARATION OF CLOPIDOGREL - Patent 2155756 [data.epo.org]
- 4. WO2007144729A1 - An improved process for the preparation of clopidogrel - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS 144750-42-5: Clopidogrel USP Related Compound A [cymitquimica.com]
- 7. WO2012007019A1 - Process for the preparation of clopidogrel and salts thereof - Google Patents [patents.google.com]
- 8. uspto.gov [uspto.gov]
- 9. patents.justia.com [patents.justia.com]
- 10. data.epo.org [data.epo.org]
- 11. WO2007128476A1 - Pharmaceutical compositions containing clopidogrel hydrochloride - Google Patents [patents.google.com]
High-Sensitivity Bioanalysis of Clopidogrel and its Unstable Active Metabolite (H4)
Application Note & Protocol Guide | LC-MS/MS
Introduction: The Thiol Challenge
Clopidogrel is a widely prescribed thienopyridine antiplatelet prodrug. Its bioanalysis presents a "perfect storm" of analytical challenges: the parent drug circulates at low concentrations, the major metabolite (Clopidogrel Carboxylic Acid, CCA) is inactive and highly abundant, and the pharmacologically active species—Clopidogrel Active Metabolite (CAM) —is a highly unstable thiol that degrades within minutes ex vivo.
This guide addresses the critical requirement to stabilize the reactive thiol group of CAM (specifically the H4 diastereomer) using 2-bromo-3'-methoxyacetophenone (MPB) derivatization while preventing the artifactual back-conversion of metabolites into the parent drug.
The Metabolic Landscape & Stabilization Logic
The active metabolite contains a free thiol (-SH) group formed after two-step oxidation by CYP450 enzymes and subsequent hydrolysis. This thiol is highly reactive, prone to forming disulfide bonds with plasma proteins or dimerizing. To quantify it accurately, we must "trap" it immediately upon blood collection.
Figure 1: Metabolic pathway highlighting the critical derivatization step required to stabilize the active thiol metabolite.[1][2][3][4]
Critical Reagents & Materials
-
Derivatizing Agent: 2-bromo-3'-methoxyacetophenone (MPB).[2][3]
-
Internal Standard (IS):
-
Clopidogrel-d3 (for Parent).
-
Derivatized CAM-d3 (Synthesized by reacting CAM-d3 with MPB).
-
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).[1]
-
Why: MTBE provides clean extracts for hydrophobic drugs and avoids the use of alcohols (like Methanol) during extraction, which can catalyze the back-conversion of acyl glucuronides to the parent drug.
-
-
Anticoagulant: K2EDTA.[5]
Protocol 1: Sample Collection & Stabilization (Clinical Site)
WARNING: The stability of the active metabolite in underivatized blood is <10 minutes. This step must be performed at the collection site, not the bioanalytical lab.
-
Preparation: Pre-chill K2EDTA vacutainers on wet ice.
-
Collection: Draw whole blood into the tube.[2]
-
Derivatization (Immediate):
-
Within 30 seconds of collection, add 10 µL of 500 mM MPB solution per 1 mL of whole blood.
-
Note: Some protocols add MPB to the plasma, but adding to whole blood is superior for preventing red blood cell partitioning/degradation issues.
-
-
Mixing: Invert gently 5-8 times. Do not vortex vigorously to avoid hemolysis.
-
Centrifugation: Centrifuge at 2000 x g for 10 min at 4°C.
-
Storage: Transfer plasma to cryovials and freeze at -80°C immediately.
-
Stability Check: The MPB-derivative is stable for months at -80°C, whereas the free thiol is not.
-
Protocol 2: Sample Extraction (Bioanalytical Lab)
This protocol uses Liquid-Liquid Extraction (LLE) to ensure high sensitivity and minimize matrix effects from the high-abundance carboxylic acid metabolite.
Workflow Visualization
Figure 2: LLE workflow designed to isolate the hydrophobic derivatized metabolite while removing the polar carboxylic acid.
Detailed Steps:
-
Thaw: Thaw plasma samples on wet ice.
-
IS Addition: Aliquot 200 µL plasma into a glass tube. Add 20 µL of IS working solution.
-
Extraction: Add 3 mL of MTBE .
-
Agitation: Vortex for 10 minutes (high speed) to ensure partition of the non-polar MPB derivative into the organic phase.
-
Phase Separation: Centrifuge at 4000 rpm for 5 min at 4°C.
-
Transfer: Freeze the aqueous bottom layer (containing the bulk of the polar Carboxylic Acid metabolite and plasma proteins) in a dry ice/acetone bath. Pour off the top organic layer into a clean glass tube.
-
Why: This "freeze-pour" method is cleaner than pipetting and reduces contamination from the aqueous layer.
-
-
Drying: Evaporate the organic solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).
-
CRITICAL: Avoid using Methanol in the reconstitution solvent to prevent ex vivo conversion of Clopidogrel Acyl Glucuronide back to Clopidogrel parent.
-
LC-MS/MS Conditions
The separation of the H4 (active) and H3 (inactive) diastereomers of the metabolite is the chromatographic priority.
Chromatographic Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 30% B; 1-4 min: Ramp to 90% B; 4-5 min: Hold 90% B; 5.1 min: Re-equilibrate 30% B. |
| Run Time | ~7.0 minutes |
| Critical Separation | Ensure baseline resolution between H3 and H4 isomers (H4 typically elutes later on C18). |
Mass Spectrometry (MRM) Parameters
-
Ionization: ESI Positive Mode
-
Source Temperature: 500°C
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clopidogrel | 322.1 | 212.1 | 25 |
| CAM-MPB Derivative | 504.1 | 354.1 | 20 |
| Clopidogrel Acid (CCA) | 308.1 | 198.1 | 18 |
| IS (Clopidogrel-d3) | 325.1 | 215.1 | 25 |
Validation & Troubleshooting
The "Back-Conversion" Trap
A major source of error is the over-estimation of Clopidogrel parent concentrations due to the breakdown of metabolites.
-
Source: Clopidogrel Acyl Glucuronide (CAG) is unstable. In the presence of Methanol (often used in protein precipitation or mobile phases), CAG converts back to Clopidogrel.[6]
-
Solution:
-
Use Acetonitrile instead of Methanol for all precipitation/reconstitution steps.
-
Keep all samples at 4°C during processing.
-
Monitor the "blank" plasma spiked with high levels of CAG to quantify the extent of back-conversion during validation.
-
Isomer Specificity
The active metabolite (H4) is a diastereomer.[7] The derivatization with MPB preserves the stereochemistry, but the LC method must separate H4 from H3.
-
Check: Inject a mixture of H3/H4 standards. If they co-elute, adjust the gradient slope (make it shallower) or lower the column temperature (e.g., to 30°C).
Stability Data Summary
| Condition | Clopidogrel Parent | CAM-MPB Derivative | Underivatized CAM |
| Whole Blood (RT) | Stable (<2h) | Stable (>4h) | Unstable (<10 min) |
| Plasma (-80°C) | Stable (>6 mo) | Stable (>6 mo) | N/A |
| Processed Extract | Stable (24h @ 4°C) | Stable (24h @ 4°C) | N/A |
References
-
Takahashi, M., et al. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS.[7] Journal of Pharmaceutical and Biomedical Analysis.
-
Silvestro, L., et al. (2011). Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion. Analytical and Bioanalytical Chemistry.
-
Peer, C.J., et al. (2012). A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma. Journal of Chromatography B.
-
Fourtounas, C., et al. (2022). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Semantic Scholar.
-
FDA Guidance for Industry. Bioanalytical Method Validation (2018).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. advion.com [advion.com]
Application Note: Solid Phase Extraction (SPE) of Clopidogrel Acid from Biological Fluids
[1]
Abstract
This application note details a robust, field-proven protocol for the isolation of Clopidogrel Carboxylic Acid (CLP-A) from human plasma. While Clopidogrel (parent) and its active thiol metabolite often garner attention, the inactive carboxylic acid metabolite circulates at levels
We present two validated workflows:
-
Protocol A (The "Gold Standard"): A Mixed-Mode Anion Exchange (MAX) method designed for maximum specificity, effectively separating the acidic metabolite from the basic parent drug.
-
Protocol B (High Throughput): A Polymeric Reversed-Phase (HLB) method for rapid, generic extraction.
Introduction & Scientific Context
The Analytical Challenge
Clopidogrel is a thienopyridine prodrug. Its metabolic pathway creates a unique bioanalytical challenge:
-
Parent Drug (Clopidogrel): Lipophilic base (Tertiary amine).
-
Active Metabolite: Unstable thiol (requires immediate derivatization).
-
Target Analyte (Clopidogrel Acid): Stable, amphoteric (zwitterionic) metabolite.
Critical Mechanism: The parent drug is hydrolyzed by esterases (hCE1) into the carboxylic acid metabolite. Because the parent drug is a methyl ester and the metabolite is a carboxylic acid, the extraction strategy must exploit this chemical difference to prevent ex vivo hydrolysis (conversion of parent to acid during prep) or co-elution.
Analyte Properties
| Property | Clopidogrel (Parent) | Clopidogrel Acid (Metabolite) | Impact on SPE |
| Structure | Methyl Ester | Carboxylic Acid | Acid group allows Anion Exchange retention. |
| pKa | ~4.5 (Conj. Acid) | pKa₁ ~3.5 (COOH), pKa₂ ~7.2 (Amine) | Metabolite is zwitterionic at neutral pH. |
| LogP | ~3.8 (Lipophilic) | ~1.5 (More Polar) | Metabolite elutes earlier in Reverse Phase. |
| Plasma Conc. | Low (pg/mL to low ng/mL) | High (µg/mL range) | High capacity sorbent required for Acid. |
Metabolic Pathway Visualization
The following diagram illustrates the divergence between the active and inactive pathways, highlighting why the Acid metabolite is the dominant circulating species.
Figure 1: Clopidogrel Metabolism. The hydrolysis pathway (green arrow) rapidly converts ~85% of the prodrug into the inactive acid metabolite.
Method Development Strategy
Why Mixed-Mode Anion Exchange (MAX)?
While many generic protocols use Cation Exchange (MCX) to capture the tertiary amine present in both the parent and the metabolite, this approach reduces selectivity.
The Superior Strategy: Use Mixed-Mode Anion Exchange (MAX) .[1]
-
Mechanism: At pH 7, the carboxylic acid of the metabolite is ionized (
), allowing it to bind to the anion exchange sorbent. The parent drug, lacking this acidic group, cannot bind by ion exchange and is removed during the organic wash steps. -
Result: Absolute separation of metabolite from parent in the extraction phase, eliminating "parent-to-acid" conversion artifacts during the elution step.
Experimental Protocols
Sample Pre-treatment
Objective: Prevent ex vivo hydrolysis of any remaining parent drug into the acid metabolite.
-
Anticoagulant:
EDTA or Lithium Heparin. -
Stabilization: Keep samples at 4°C immediately after collection.
-
Internal Standard (IS): Add Clopidogrel Acid-d4 (10 µL of 1 µg/mL solution) to 200 µL plasma.
Protocol A: Mixed-Mode Anion Exchange (MAX) - High Specificity
Sorbent: 30 mg / 1 cc Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A).
| Step | Solvent / Buffer | Mechanism / Rationale |
| 1. Condition | 1 mL Methanol | Activates hydrophobic ligands. |
| 2. Equilibrate | 1 mL Water | Removes organic solvent. |
| 3. Load | 200 µL Plasma + 200 µL 50 mM Ammonium Acetate (pH 7.0) | At pH 7, the target acid is negatively charged ( |
| 4. Wash 1 | 1 mL 5% NH₄OH in Water | Critical Step: High pH ensures the acid stays ionized ( |
| 5. Wash 2 | 1 mL Methanol | Selectivity Step: Removes hydrophobic neutrals and washes away the Parent Drug (which has no charge interaction). |
| 6. Elute | 2 x 250 µL 2% Formic Acid in Methanol | Acidification protonates the carboxyl group ( |
| 7. Post-Tx | Evaporate under | Concentration step.[2][3] |
Protocol B: Hydrophilic-Lipophilic Balance (HLB) - High Throughput
Sorbent: 30 mg / 1 cc Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X).
| Step | Solvent / Buffer | Mechanism / Rationale |
| 1. Condition | 1 mL Methanol | Activates sorbent. |
| 2. Equilibrate | 1 mL Water | Prepares aqueous environment. |
| 3. Load | 200 µL Plasma + 200 µL 2% Formic Acid | Acidification suppresses ionization of the carboxyl group ( |
| 4. Wash | 1 mL 5% Methanol in Water | Removes proteins and salts without eluting the polar metabolite. |
| 5. Elute | 1 mL Methanol | Elutes all hydrophobic compounds (Parent + Metabolite). |
Visualizing the MAX Extraction Logic
The following diagram details the molecular logic of Protocol A, demonstrating why it yields higher purity than generic methods.
Figure 2: Mechanism of Action for Mixed-Mode Anion Exchange (MAX). The "Lock and Elute" strategy ensures only acidic species are recovered.
LC-MS/MS Analysis Parameters
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., ACQUITY BEH C18). Mobile Phase A: 0.1% Formic Acid in Water.[4] Mobile Phase B: Acetonitrile.[4] Flow Rate: 0.4 mL/min.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
MS Transitions (ESI Positive):
-
Clopidogrel Acid:
(Quantifier) -
Clopidogrel Acid-d4 (IS):
Note: Although the analyte is an acid, ESI Positive mode is often preferred due to the presence of the basic nitrogen atom, which protonates easily.
Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Recovery (MAX) | Incomplete elution. | Ensure Elution solvent is freshly prepared with 2% Formic Acid. The pH must drop below 3 to release the acid. |
| High Back-Pressure | Protein precipitation on frit. | Ensure plasma is diluted 1:1 with buffer before loading. Do not load pure plasma. |
| Parent Drug Contamination | Breakthrough during wash. | In Protocol A (MAX), increase the organic strength of Wash 2. The parent is lipophilic and requires strong organic solvent to be removed, while the acid stays locked by charge. |
| Peak Tailing | Secondary interactions. | Add 5mM Ammonium Formate to the aqueous mobile phase. |
References
-
Simeone, J. L., & Rainville, P. D. (2012). A Validated Method for the Quantification of Clopidogrel in Human Plasma at the 2.5 pg/mL Level Using Xevo TQD. Waters Application Note. Link
-
El-Sadek, M., et al. (2011). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry, 2, 447-455. Link
-
Xu, L., et al. (2022). Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS. Journal of Biomedical Research. Link
-
Biotage. (2023). When should I choose a mixed-mode SPE? Technical Guide. Link
-
Cayman Chemical. Clopidogrel Carboxylic Acid (hydrochloride) Product Information. Link
Application Note: A Comprehensive Guide to the Dissolution of Clopidogrel Formulations
Abstract
This document provides a detailed technical guide for the dissolution testing of clopidogrel oral solid dosage forms, primarily focusing on the widely marketed Clopidogrel Bisulfate salt. As a Biopharmaceutics Classification System (BCS) Class II compound, clopidogrel exhibits low aqueous solubility, making dissolution a critical quality attribute that directly influences its bioavailability and therapeutic efficacy.[1] This guide synthesizes methodologies from authoritative pharmacopeias and regulatory bodies, offering robust protocols for researchers, quality control analysts, and formulation scientists. We will delve into the physicochemical rationale behind method parameter selection, present harmonized protocols from the United States Pharmacopeia (USP) and the U.S. Food and Drug Administration (FDA), and detail analytical procedures for quantification.
Part 1: Foundational Principles of Clopidogrel Dissolution
The Analyte: Clopidogrel vs. its Carboxylic Acid Metabolite
It is crucial to distinguish between the active pharmaceutical ingredient (API), clopidogrel, and its major, inactive metabolite, clopidogrel carboxylic acid. Clopidogrel is a prodrug that requires in-vivo metabolic activation to exert its antiplatelet effects.[2] Its primary circulating metabolite in plasma is the inactive carboxylic acid derivative (SR26334).[3][4] Dissolution testing, as a quality control measure for the drug product, focuses exclusively on the release of the parent drug, clopidogrel, from its dosage form. The analysis of the carboxylic acid metabolite is relevant for pharmacokinetic and bioequivalence studies from plasma samples, not for in-vitro dissolution of the tablet.[3][4][5] This guide is centered on the dissolution of the parent clopidogrel molecule.
Physicochemical Causality: The Critical Role of pH
Clopidogrel's dissolution behavior is fundamentally dictated by its pH-dependent solubility. The most common salt form, clopidogrel bisulfate (or hydrogen sulfate), is a white to off-white powder.[6] Its solubility profile is characterized by:
-
High Solubility at Low pH: It is freely soluble at a pH of 1.[2]
-
Sharp Decline in Solubility with Increasing pH: The solubility of clopidogrel sharply decreases at a pH above 2.0, which can lead to non-sink conditions if an inappropriate dissolution medium is selected.[7] Studies have shown that increasing the pH from 1 to 3 significantly reduces solubility, impacting the dissolution rate.[8] This pH-dependent characteristic is the single most important factor in designing a discriminatory and effective dissolution method.
This behavior firmly places the selection of an acidic dissolution medium as a non-negotiable parameter for achieving complete and meaningful dissolution profiles.
Part 2: Harmonized Dissolution Protocol for Clopidogrel Tablets
The following protocol is a synthesis of methods recommended by the FDA and detailed in the USP monograph for Clopidogrel Tablets.[7][9] This approach ensures regulatory compliance and scientific validity.
Dissolution Method Parameters
A summary of the compendial and regulatory-accepted dissolution parameters is presented below.
| Parameter | Recommended Setting | Rationale & Source |
| Apparatus | USP Apparatus 2 (Paddles) | Standard for tablets; widely recommended.[7][9] |
| Dissolution Medium | 1000 mL of pH 2.0 Hydrochloric Acid Buffer | Ensures sink conditions by leveraging clopidogrel's high solubility at low pH.[7][9] |
| Vessel Volume | 1000 mL | Standard volume for this method.[7][9] |
| Temperature | 37 ± 0.5 °C | Mimics physiological conditions.[7] |
| Paddle Speed | 50 RPM | Chosen by the FDA as it is more discriminatory and can better detect batches with suboptimal performance compared to higher speeds like 75 or 100 RPM.[7][9] |
| Sampling Times | 10, 20, 30 minutes | Typical time points to characterize the release profile. The USP tolerance is set at 30 minutes.[7][9] |
| Tolerance (USP) | Not less than 80% (Q) of the labeled amount of clopidogrel is dissolved in 30 minutes. | Official acceptance criterion for product release.[9] |
Step-by-Step Experimental Protocol
-
Media Preparation (pH 2.0 HCl Buffer):
-
Prepare a suitable volume of pH 2.0 hydrochloric acid buffer as specified in the USP under Reagents, Indicators, and Solutions. A common preparation involves using potassium chloride and hydrochloric acid.[7]
-
De-aerate the medium by an appropriate method (e.g., sonication, vacuum filtration) before use.
-
-
System Setup and Equilibration:
-
Assemble the USP Apparatus 2 (Paddles) and set the paddle height to 25 ± 2 mm from the bottom of the vessel.
-
Transfer 1000 mL of the de-aerated pH 2.0 buffer into each dissolution vessel.
-
Cover the vessels and allow the medium to equilibrate to 37 ± 0.5 °C.
-
-
Sample Introduction:
-
Carefully drop one clopidogrel tablet into each vessel, ensuring it settles at the bottom center before starting the apparatus.
-
Immediately start the rotation of the paddles at 50 RPM.
-
-
Sample Collection:
-
At each specified time point (e.g., 10, 20, 30 minutes), withdraw an aliquot of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a suitable filter (e.g., 0.45-µm porosity). Discard the first few mL of the filtrate to prevent filter adsorption effects.
-
If necessary, replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume, or account for the volume change in calculations.
-
Experimental Workflow Diagram
Caption: Workflow for Clopidogrel Dissolution Testing.
Part 3: Analytical Quantification of Dissolved Clopidogrel
Accurate quantification of the dissolved clopidogrel is paramount. The choice of analytical technique depends on the required specificity and available instrumentation.
Method 1: UV-Vis Spectrophotometry (Compendial Method)
This is the standard method cited in the USP monograph due to its simplicity and speed.[9]
-
Protocol:
-
Standard Preparation: Accurately weigh a quantity of USP Clopidogrel Bisulfate Reference Standard (RS) and prepare a stock solution in a small amount of methanol. Dilute this stock solution quantitatively with the pH 2.0 dissolution medium to achieve a final concentration similar to the expected concentration of the test samples at 100% dissolution.[9]
-
Measurement: Determine the absorbance of both the filtered sample solutions and the Standard solution at the wavelength of maximum absorbance, which is approximately 240 nm, using the pH 2.0 buffer as the blank.[9]
-
Calculation: Calculate the percentage of clopidogrel dissolved using the ratio of the sample absorbance to the standard absorbance, adjusted for concentrations and the labeled tablet strength.
-
Method 2: High-Performance Liquid Chromatography (HPLC) (For Enhanced Specificity)
HPLC is employed when higher specificity is needed, such as for combination products or during formulation development to investigate degradation.[8][10]
-
Typical HPLC Conditions:
| Parameter | Example Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an acidic buffer (e.g., phosphate or acetate buffer pH 3.0-4.5) and an organic solvent (e.g., Methanol or Acetonitrile) in an isocratic mode.[6][8] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 - 20 µL |
| Column Temp | Ambient or controlled (e.g., 30 °C) |
-
Protocol:
-
Standard & Sample Prep: Prepare standards and inject the filtered dissolution samples as described for the UV-Vis method.
-
Analysis: Perform the chromatographic run and determine the peak area of the clopidogrel peak in the chromatograms of both the standard and sample solutions.
-
Calculation: Calculate the percentage dissolved based on the comparison of peak areas between the sample and the standard.
-
Part 4: Scientific Integrity and Self-Validation
A robust dissolution protocol is a self-validating system. The causality behind the experimental choices ensures reliable and reproducible results.
-
Trustworthiness of the Acidic Medium: The choice of pH 2.0 buffer is grounded in the fundamental physicochemical properties of clopidogrel.[7] Any deviation to a higher pH (e.g., >4) would fail to provide sink conditions, leading to artificially low and incomplete dissolution, thus invalidating the test.[6]
-
Expertise in Agitation Speed: The FDA's recommendation for 50 RPM over the initially proposed 75 RPM demonstrates an expert understanding of method discrimination.[7] While 75 RPM may show faster dissolution, 50 RPM creates a more challenging hydrodynamic environment. This lower speed is more sensitive to subtle variations in formulation manufacturing (e.g., compaction force, disintegrant efficiency) that could impact in-vivo performance.[7]
-
Analyte Stability: Clopidogrel demonstrates good stability in acidic dissolution media (e.g., pH 3 HCl buffer) for the duration of the test, ensuring that the measured concentration reflects the amount released from the tablet, not losses due to degradation.[8]
References
-
U.S. Food and Drug Administration. (n.d.). Dissolution data for Clopidogrel 75 mg tablets. accessdata.fda.gov.
-
Cayman Chemical. (2023). Product Information: (±)-Clopidogrel (hydrochloride).
-
Janković, B., et al. (2022). Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test. PLOS ONE.
-
United States Biological. (n.d.). Clopidogrel Carboxylic Acid Hydrochloride.
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Clopidogrel Bisulfate. accessdata.fda.gov.
-
Anwar, M., et al. (2018). Dissolution testing of bilayer tablets: Method development, validation and application in post-marketing quality evaluation. Journal of Applied Pharmaceutical Science.
-
Lagorce, P., et al. (1998). Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications.
-
Sajjanwar, R., et al. (2015). Development of stability indicating, validated single dissolution method for simultaneous estimation of clopidogrel bisulfate and rivaroxaban in tablet dosage formulation by RP-HPLC method. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Kemp, C., et al. (2020). Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. Spectroscopy Online.
-
El-Sadek, M., et al. (2011). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry.
-
The United States Pharmacopeial Convention. (2006). USP29-NF24: Clopidogrel Tablets.
-
El-Sadek, M., et al. (2011). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry.
-
Sajjanwar, R., et al. (2015). Development of Stability Indicating, Validated Single Dissolution Method for Simultaneous Estimation of Clopidogrel Bisulfate and Rivaroxaban in Tablet Dosage Formulation by RP-HPLC Method. SciSpace.
-
U.S. Patent No. EP3766493A1. (2021). Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin. Google Patents.
Sources
- 1. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3766493A1 - Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin - Google Patents [patents.google.com]
- 3. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. Development of stability indicating, validated single dissolution method for simultaneous estimation of clopidogrel bisulfate and rivaroxaban in tablet dosage formulation by RP-HPLC method | Journal of Applied Pharmaceutical Research [japtronline.com]
Advanced Chiral Separation Protocols for rac-Clopidogrel Carboxylic Acid
Application Note & Technical Guide
Introduction: The Chiral Imperative in Clopidogrel Analysis
Clopidogrel is a widely used antiplatelet prodrug belonging to the thienopyridine class. Its pharmacological efficacy relies on a complex metabolic activation pathway. While the parent drug is (S)-Clopidogrel, it undergoes rapid hydrolysis in vivo by carboxylesterase-1 (CES1) to form the inactive Clopidogrel Carboxylic Acid (CCA) metabolite.
Why focus on the Carboxylic Acid?
-
Pharmacokinetic Marker: The parent drug is often undetectable in plasma due to rapid metabolism. CCA represents ~85% of the circulating drug-related material, making it the primary surrogate marker for pharmacokinetic (PK) studies.
-
Chiral Inversion & Impurity Profiling: Although the (S)-enantiomer is the active pharmaceutical ingredient (API), the (R)-enantiomer is a known impurity. Furthermore, chiral inversion pathways or racemization during synthesis/storage must be monitored.
-
Analytical Challenge: Unlike the lipophilic parent ester, CCA is amphoteric and polar, complicating separation on traditional polysaccharide columns under normal phase conditions without specific additives.
This guide details three distinct protocols for the chiral resolution of rac-CCA, selected for their specific utility in High-Throughput Screening (SFC) , Routine QC (RP-HPLC) , and Bioanalysis (LC-MS/MS) .
Metabolic Context & Separation Logic
The following diagram illustrates the metabolic divergence that necessitates specific chiral tracking.
Figure 1: Metabolic pathway of Clopidogrel highlighting the dominance of the Carboxylic Acid (CCA) pathway.
Protocol 1: High-Throughput SFC Separation (Green Chemistry)
Context: Supercritical Fluid Chromatography (SFC) is the preferred method for high-throughput screening due to low viscosity and rapid equilibration. This protocol utilizes a polysaccharide-based column.[1]
Mechanism of Action
The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) provides chiral recognition via hydrogen bonding and dipole-dipole interactions within the chiral cavities of the cellulose backbone.
Experimental Conditions
| Parameter | Setting |
| Column | Chiralcel OD-H (250 × 4.6 mm, 5 µm) |
| Mobile Phase | CO₂ / Modifier (85:15 v/v) |
| Modifier | Methanol or 2-Propanol (IPA) with 0.1% Isopropylamine (IPA-amine) |
| Flow Rate | 2.0 - 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35°C |
| Detection | UV at 220 nm |
Step-by-Step Workflow
-
System Preparation: Purge the modifier pump with 100% Methanol to remove air. Switch to the Methanol + 0.1% IPA-amine mixture.
-
Equilibration: Set the back-pressure regulator (BPR) to 150 bar. Ramp flow to 2.0 mL/min with 15% modifier. Allow the baseline to stabilize (approx. 5-10 mins).
-
Sample Dilution: Dissolve rac-CCA in Methanol at 1 mg/mL. Filter through a 0.22 µm PTFE filter.
-
Injection: Inject 5-10 µL.
-
Optimization: If resolution (Rs) < 1.5, increase the modifier percentage to 20% or switch the modifier to 2-Propanol for increased interaction time.
Critical Note: The addition of an amine additive (Isopropylamine) is crucial for CCA to suppress ionization of the carboxylic acid group, preventing peak tailing in the non-polar CO₂ environment.
Protocol 2: Robust RP-HPLC (QC & Clinical Standard)
Context: For regulated environments (GMP/GLP) where SFC may not be available, or for biological fluids where aqueous solubility is required. This method uses a Protein-Based stationary phase, which is highly specific for Clopidogrel.
Mechanism of Action
The Ultron ES-OVM column contains Ovomucoid proteins bonded to silica.[2][3][4][5] It separates enantiomers based on hydrophobic interactions, hydrogen bonding, and electrostatic interactions within the protein's binding pockets. It is particularly effective for acidic/zwitterionic compounds like CCA.
Experimental Conditions
| Parameter | Setting |
| Column | Ultron ES-OVM (150 × 4.6 mm, 5 µm) |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 4.[4]6) / Ethanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 220 nm |
| Run Time | ~15-20 minutes |
Step-by-Step Workflow
-
Buffer Preparation: Dissolve KH₂PO₄ in ultrapure water to 20 mM. Adjust pH to 4.6 using dilute Phosphoric Acid. Filter through 0.45 µm nylon filter.
-
Column Care: Do not exceed 50% organic solvent with Ultron ES-OVM columns to prevent protein denaturation.
-
Sequence:
-
Flush column with Mobile Phase for 30 mins.
-
Inject System Suitability Standard (racemic mixture).
-
Inject Sample.[6]
-
-
Acceptance Criteria:
-
Resolution (Rs) > 2.0 between (R) and (S) enantiomers.
-
Tailing Factor < 1.5.
-
Troubleshooting:
-
Low Resolution: Lower the pH to 4.0 (closer to the protein's isoelectric point) or decrease Ethanol concentration to 15%.
-
High Backpressure: Protein columns are sensitive. Ensure all samples are filtered and the guard column is changed frequently.
Protocol 3: LC-MS/MS for Bioanalysis
Context: When analyzing plasma samples, sensitivity and MS-compatibility are paramount. Phosphate buffers (used in Protocol 2) are non-volatile and incompatible with MS.
Experimental Conditions
| Parameter | Setting |
| Column | Chiralpak AGP (100 x 4.0 mm, 5 µm) or Chiralcel OJ-RH |
| Mobile Phase | Acetonitrile / Methanol / Formic Acid (87.5 : 12.5 : 0.1 v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | MS/MS (MRM Mode) |
| Ionization | ESI Positive Mode |
Bioanalytical Workflow
-
Sample Prep: Protein precipitation of plasma using Acetonitrile (1:3 ratio). Centrifuge at 10,000 rpm for 10 mins.
-
Mobile Phase: The use of Formic Acid (0.1%) is critical. It acts as a volatile buffer to maintain the protonation state of CCA for MS detection while suppressing silanol activity on the column.
-
Detection: Monitor transition m/z 308.1 → 198.1 (Quantifier) for CCA.
Method Development Decision Matrix
Use the following logic flow to select the appropriate protocol for your laboratory constraints.
Figure 2: Decision matrix for selecting the optimal separation methodology.
References
-
SFC Method Development
- Scientific Research Publishing. "Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography." American Journal of Analytical Chemistry.
-
Ultron ES-OVM Protocol
- Agilent Technologies / Shinwa Chemical Industries.
-
Metabolic Pathway & Bioanalysis
-
National Institutes of Health (NIH).[7] "Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids." Molecules.
-
-
Chiral-AGP & General HPLC
-
ResearchGate.[8] "Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases."
-
Sources
Application Note: High-Throughput UPLC Profiling of Clopidogrel Bisulfate and Related Impurities
The following Application Note and Protocol guide details the UPLC conditions for Clopidogrel impurities analysis.
Introduction & Scientific Rationale
Clopidogrel Bisulfate is a thienopyridine antiplatelet prodrug. Its efficacy relies on metabolic activation, but its quality control is complicated by its susceptibility to hydrolysis (forming the inactive carboxylic acid) and chiral inversion (forming the inactive/toxic R-enantiomer).
Traditional USP monographs utilize HPLC methods requiring long run times (>25 minutes) and separate workflows for chiral and achiral impurities. This guide consolidates these requirements into two optimized Ultra-Performance Liquid Chromatography (UPLC) protocols:
-
Protocol A (Achiral): A rapid, stability-indicating method for degradation products (Impurity A) and regioisomers (Impurity B).
-
Protocol B (Chiral): A high-speed enantiomeric separation for the R-enantiomer (Impurity C) using modern sub-2 µm or core-shell particle technology.
Chemical Context & Impurity Definitions
-
Clopidogrel (S-isomer): The active pharmaceutical ingredient (API).[1]
-
Impurity A (Hydrolysis Product): (+)-(S)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid.[2] Origin: Hydrolytic degradation.[3]
-
Impurity B (Regioisomer): Methyl (±)-(o-chlorophenyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-acetate.[2] Origin: Synthesis byproduct.
-
Impurity C (R-Enantiomer): Methyl (-)-(R)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetate.[2] Origin: Chiral inversion or starting material impurity.
Method Development Strategy (Decision Tree)
The following workflow illustrates the logical progression for selecting the appropriate protocol based on the analytical objective.
Figure 1: Decision matrix for Clopidogrel impurity profiling. Protocol A addresses chemical stability (hydrolysis/oxidation), while Protocol B addresses stereochemical integrity.
PROTOCOL A: Achiral Related Substances (UPLC)
This method transfers the USP HPLC conditions (L1 packing) to a UPLC platform, reducing run time from ~45 mins to <10 mins while maintaining resolution between the polar acid metabolite (Imp A) and the API.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| System | Waters ACQUITY UPLC H-Class (or equivalent) | Low dispersion volume essential for sub-2 µm resolution. |
| Column | BEH C18, 2.1 x 100 mm, 1.7 µm | Hybrid particle technology (BEH) withstands the pH 2.5 buffer better than standard silica and provides sharp peak shape for basic compounds. |
| Column Temp | 30°C | Matches USP standard; ensures reproducible kinetics. |
| Flow Rate | 0.5 mL/min | Optimized for Van Deemter minimum of 1.7 µm particles. |
| Injection Vol | 2.0 µL | Scaled down from HPLC (10-20 µL) to prevent column overload. |
| Detection | UV at 220 nm | Clopidogrel lacks strong chromophores; 220 nm captures the carbonyl and aromatic absorption. |
| Mobile Phase A | Buffer: 0.05M KH₂PO₄ + 1-Octanesulfonate (pH 2.5) | Low pH suppresses ionization of the carboxylic acid (Imp A), increasing its retention. Ion-pairing (Octanesulfonate) improves resolution of amine impurities. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Standard organic modifier. |
Gradient Table[4][5]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 90 | 10 | Initial |
| 1.00 | 90 | 10 | 6 (Linear) |
| 6.00 | 20 | 80 | 6 (Linear) |
| 7.50 | 20 | 80 | 6 (Hold) |
| 7.60 | 90 | 10 | 1 (Step) |
| 10.00 | 90 | 10 | 1 (Re-equilibrate) |
Sample Preparation[1][6][7][8][9][10][11][12]
-
Diluent: Mobile Phase A : Acetonitrile (75:25 v/v).
-
Stock Solution: Dissolve 10 mg Clopidogrel Bisulfate in 10 mL Methanol.
-
Working Solution: Dilute Stock to 0.1 mg/mL using the Diluent.
-
Note: Impurity A is sensitive to methanolysis; keep Methanol content in final dilution <20% or use the buffer-based diluent immediately.
-
PROTOCOL B: Chiral Purity Analysis (UPLC)
Separating the R-enantiomer (Impurity C) from the S-enantiomer is challenging because they have identical physical properties in an achiral environment. This protocol utilizes an Ultron ES-OVM (Ovomucoid protein) column, which is the industry standard (USP L57/L79 context) for this separation, adapted for faster LC conditions.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Ultron ES-OVM, 150 x 2.0 mm, 3 µm (or 5 µm if backpressure limits apply) | Ovomucoid protein stationary phase provides specific chiral recognition sites for Clopidogrel. |
| Mode | Isocratic | Gradient is rarely used for protein-based chiral columns to maintain protein stability and equilibrium. |
| Mobile Phase | Buffer (10mM KH₂PO₄, pH 6.0) : Acetonitrile (80:20) | pH 6.0 is optimal for Ovomucoid stability and enantioselectivity. |
| Flow Rate | 0.2 - 0.3 mL/min | Lower flow rate required for 2.0 mm ID column to maintain optimal linear velocity. |
| Detection | UV at 220 nm | - |
| Run Time | ~12-15 minutes | R-enantiomer typically elutes before S-Clopidogrel. |
Critical Success Factors for Chiral Method
-
System Passivation: Protein columns are sensitive. Ensure the system is flushed of any strong organic solvents (e.g., THF, Chloroform) before connecting the chiral column.
-
Temperature Control: Maintain 25°C ± 1°C. Chiral selectivity is highly temperature-dependent.
System Suitability & Acceptance Criteria
To ensure the trustworthiness of the data, the following System Suitability Tests (SST) must be performed prior to sample analysis.
For Protocol A (Achiral)
-
Resolution (Rs): Rs > 2.5 between Impurity A (Acid) and Clopidogrel.
-
Why: Impurity A elutes early. If the column dewets or the ion-pairing agent is insufficient, this resolution collapses.
-
-
Tailing Factor (T): T < 1.5 for the Clopidogrel peak.
-
Precision: %RSD < 2.0% for 5 replicate injections of the Standard.
For Protocol B (Chiral)[2]
-
Resolution (Rs): Rs > 1.5 between Impurity C (R-isomer) and Clopidogrel (S-isomer).[2]
-
Sensitivity: Signal-to-Noise (S/N) > 10 for the Impurity C peak at the reporting limit (0.1%).
Degradation Pathway & Troubleshooting
Understanding the degradation mechanism is vital for troubleshooting "ghost peaks" or unexpected impurity growth.
Figure 2: Primary degradation pathways. Impurity A is the most common degradant observed in stability studies involving moisture.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Impurity A Peak Split | pH mismatch in diluent vs. MP | Ensure Diluent pH matches MP A (pH 2.5). Use buffer in diluent.[4] |
| Loss of Chiral Resolution | Column contamination or Temp drift | Wash chiral column with 10% ACN/Buffer. Verify oven temp is stable at 25°C. |
| Broad Peaks (Achiral) | Ion-pairing agent depletion | Prepare fresh Mobile Phase A with accurate weighing of Octanesulfonate. |
| Retention Time Shift | Mobile phase evaporation | Cap solvent bottles tightly; ACN evaporates faster than water, changing the gradient profile. |
References
-
United States Pharmacopeia (USP). Clopidogrel Bisulfate Monograph: Organic Impurities and Enantiomeric Purity.[] USP-NF.
-
European Directorate for the Quality of Medicines (EDQM). Clopidogrel Hydrogen Sulfate: European Pharmacopoeia (Ph. Eur.) Monograph 2531.
-
Sahu, P. K., et al. (2017). Stability Indicating HPLC-UV vs. UPLC-DAD for Estimation of Atorvastatin Simultaneously with Aspirin, Clopidogrel and their Related Impurities. Semantic Scholar.
-
Ferretti, R., et al. (2018).[1] Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel. Journal of Separation Science.[1]
-
Gomez, Y., et al. (2004). Analysis of purity in 19 drug product tablets containing clopidogrel. Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Development of a high-performance liquid chromatography method for the simultaneous determination of chiral impurities and assay of (S)-clopidogrel using a cellulose-based chiral stationary phase in methanol/water mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9480680B2 - Stable pharmaceutical composition of clopidogrel free base for oral and parenteral delivery - Google Patents [patents.google.com]
- 3. (PDF) Clopidogrel Bisulfate [academia.edu]
- 4. trungtamthuoc.com [trungtamthuoc.com]
Preparation of stock solutions for Clopidogrel acid HCl
Application Note: Precision Preparation of Clopidogrel Carboxylic Acid Hydrochloride Stock Solutions
Executive Summary & Scientific Rationale
This guide details the preparation of stock solutions for Clopidogrel Carboxylic Acid Hydrochloride (Clopidogrel Acid HCl). It is critical to distinguish this compound from the parent prodrug, Clopidogrel Bisulfate. Clopidogrel Acid is the major inactive circulating metabolite formed via hydrolysis by carboxylesterase-1 (CES1).
The Challenge: While the parent drug is lipophilic, the carboxylic acid metabolite possesses a polar ionizable group, altering its solubility profile. Furthermore, the thienopyridine ring structure is susceptible to photo-oxidation and racemization. This protocol prioritizes solubility optimization using organic cosolvents and stability preservation via temperature and light control.
Scope:
-
Target Concentration: 1.0 mg/mL (Free Acid Equivalent) or 10 mM.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) for storage; Methanol (MeOH) for immediate LC-MS use.
-
Storage: -20°C or -80°C (Amber glass).
Physicochemical Profile & Calculations
Before weighing, you must account for the salt form. Most commercial standards are supplied as the Hydrochloride (HCl) salt to improve solid-state stability.
| Parameter | Value | Notes |
| Compound Name | Clopidogrel Carboxylic Acid HCl | Also known as SR 26334 or Clopidogrel Metabolite |
| CAS Number | 144750-42-5 | Distinct from Clopidogrel (113665-84-2) |
| MW (HCl Salt) | 344.26 g/mol | Use this for weighing |
| MW (Free Acid) | 307.79 g/mol | Use this for molarity calculations |
| Conversion Factor | 1.118 | |
| Solubility | DMSO (>20 mg/mL), MeOH (>5 mg/mL) | Sparingly soluble in water at neutral pH |
| pKa | ~4.5 (Carboxylic acid) | pH dependent solubility in aqueous buffers |
Calculation for Free Acid Equivalence
To prepare 10 mL of a 1.0 mg/mL stock (based on Free Acid):
Protocol: Primary Stock Solution Preparation
Objective: Create a stable, high-concentration Master Stock (10 mM or 1 mg/mL).
Materials
-
Solid Standard: Clopidogrel Carboxylic Acid HCl (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMSO (Grade: Cell Culture or HPLC,
99.9%).-
Why DMSO? DMSO prevents hydrolysis better than water/methanol and has a high boiling point, preventing concentration changes during frozen storage.
-
-
Vessel: Amber borosilicate glass vial (Class A).
-
Why Amber? Thienopyridines are light-sensitive.
-
Step-by-Step Methodology
-
Equilibration: Remove the standard vial from the freezer and let it equilibrate to room temperature (approx. 20 mins) inside a desiccator.
-
Causality: Opening a cold vial introduces condensation, which hydrolyzes the solid and alters the weighing mass.
-
-
Weighing: Accurately weigh 3.44 mg of Clopidogrel Acid HCl into a tared amber glass vial.
-
Target: This yields a 10 mM solution in 1 mL.
-
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Technique: Do not add to volume immediately if using a volumetric flask. For small volumes (vials), gravimetric addition (density of DMSO = 1.10 g/mL) is often more precise.
-
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at room temperature for 2 minutes.
-
Check: Solution must be optically clear.
-
-
Aliquoting: Immediately divide into single-use aliquots (e.g., 100 µL) in amber HPLC vials or cryovials.
-
Why? Repeated freeze-thaw cycles degrade the compound.
-
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol: Working Standard Dilution (LC-MS/MS)
Objective: Prepare a working solution compatible with Reverse Phase Chromatography (RPC).
Critical Constraint: Do not dilute directly into 100% water. The sudden polarity shift can precipitate the compound. Use an intermediate organic dilution.
-
Intermediate Stock (100 µg/mL):
-
Take 100 µL of Primary Stock (1 mg/mL).
-
Add 900 µL of Methanol .
-
Result: 100 µg/mL in 90% MeOH/10% DMSO.
-
-
Working Standard (1 µg/mL):
-
Take 10 µL of Intermediate Stock.
-
Add 990 µL of 50:50 Methanol:Water (0.1% Formic Acid) .
-
Result: 1 µg/mL compatible with mobile phase.
-
Quality Control & Validation Workflow
The following diagram illustrates the critical decision paths and QC steps for preparing this standard.
Figure 1: Decision-matrix for the preparation of Clopidogrel Acid HCl stock solutions, highlighting critical temperature equilibration and QC checkpoints.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 9798860, Clopidogrel Hydrochloride. Retrieved from [Link][1]
-
Sadek, M., et al. (2012). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. Scientific Research. Retrieved from [Link]
-
DrugBank Online. (2023). Clopidogrel: Metabolism and Pharmacology. Retrieved from [Link]
Sources
Application Note: Optimized Derivatization Strategies for the Quantitation of Clopidogrel Carboxylic Acid via GC-MS
This Application Note is structured to provide a definitive, scientifically grounded guide for the analysis of Clopidogrel Carboxylic Acid (CCA) via GC-MS. It addresses the specific chemical challenges of this metabolite, particularly the risk of "back-conversion" to the parent drug during derivatization.
Abstract & Clinical Context
Clopidogrel (Plavix®) is a widely prescribed thienopyridine antiplatelet prodrug. Upon administration, approximately 85% of the dose is rapidly hydrolyzed by esterases (CES1) into the inactive metabolite, Clopidogrel Carboxylic Acid (CCA) .[1] While the active thiol metabolite is responsible for therapeutic effect, its instability makes it difficult to quantify. Consequently, CCA serves as the primary surrogate marker for pharmacokinetic profiling and compliance monitoring.
The Analytical Challenge: CCA is a zwitterionic species containing both a tertiary amine and a carboxylic acid. It is polar, non-volatile, and thermally unstable, rendering it unsuitable for direct GC analysis. Furthermore, standard methylation protocols (e.g., BF3-Methanol) must be avoided because they chemically convert CCA back into the parent drug (Clopidogrel), making differentiation impossible.
This guide details two robust derivatization protocols—Butylation (Gold Standard) and Silylation (Rapid Screening)—designed to ensure specificity, stability, and precise quantitation.
Mechanism of Action & Chemical Logic
The "Methylation Trap"
Clopidogrel is chemically the methyl ester of the thienopyridine backbone. CCA is the hydrolyzed acid.
-
Reaction: Clopidogrel
CCA + Methanol. -
Problem: If you derivatize CCA using Methanol/Acid, you drive the reaction in reverse: CCA + Methanol
Clopidogrel. -
Solution: Use a higher alcohol (n-Butanol) to form a Butyl Ester . This creates a derivative with a unique mass shift (+42 Da relative to Clopidogrel), allowing the mass spectrometer to distinguish the metabolite from any residual parent drug.
Pathway Visualization
The following diagram illustrates the metabolic pathway and the correct derivatization logic to avoid interference.
Figure 1: Metabolic hydrolysis of Clopidogrel and the derivatization strategy. Note that methylation reverts the metabolite to the parent structure, whereas butylation creates a distinct analytical target.
Sample Preparation & Extraction
CCA is amphoteric (contains acidic and basic groups). A Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is recommended for maximum cleanliness and recovery from plasma.
Reagents
-
Internal Standard (IS): Clopidogrel-d4 Carboxylic Acid (1 µg/mL in Methanol).
-
SPE Cartridges: Oasis MCX (30 mg) or equivalent.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Protocol Steps
-
Plasma Pre-treatment: Aliquot 200 µL plasma. Add 20 µL IS. Add 200 µL 2% Formic Acid (aq) to acidify (pH ~3) and disrupt protein binding.
-
Conditioning: Condition SPE cartridge with 1 mL Methanol, then 1 mL Water (0.1% Formic Acid).
-
Loading: Load pre-treated sample at gravity flow (approx. 1 mL/min).
-
Washing:
-
Wash 1: 1 mL 0.1% Formic Acid (removes proteins/neutrals).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
-
-
Elution: Elute with 1 mL 5% NH4OH in Methanol . (The high pH deprotonates the amine, releasing the drug from the sorbent).
-
Drying: Evaporate eluate to dryness under Nitrogen at 40°C.
Derivatization Protocols
Method A: Butylation (Gold Standard - Robust)
Best for: Quantitative accuracy, stability, and distinguishing from parent drug.
-
Reconstitution: To the dried residue, add 100 µL n-Butanol .
-
Catalyst Addition: Add 25 µL Acetyl Chloride (slowly, exothermic) OR use 100 µL of 10% BF3 in Butanol.
-
Reaction: Cap tightly. Incubate at 60°C for 45 minutes .
-
Cleanup: Evaporate excess reagent under Nitrogen at 50°C.
-
Final Solvent: Reconstitute in 100 µL Ethyl Acetate.
-
Validation Check: The derivative is the Butyl Ester. It is stable for >24 hours in the autosampler.
Method B: Silylation (Rapid Screening)
Best for: High throughput, fast turnaround. Note: Moisture sensitive.
-
Reagent: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Solvent: Add 50 µL Ethyl Acetate (must be anhydrous).
-
Reaction: Incubate at 70°C for 30 minutes .
-
Injection: Inject directly. Do not evaporate.
-
Warning: Silyl derivatives hydrolyze rapidly if exposed to humidity. Analyze within 4 hours.
GC-MS Analysis Parameters
Instrumental Setup[2][3][4][5]
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 260°C.
Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 100 | 1.0 |
| Ramp 1 | 20 | 280 | 0.0 |
| Ramp 2 | 5 | 300 | 3.0 |
| Total | 13.0 min |
Mass Spectrometry (SIM Mode)
Using Selective Ion Monitoring (SIM) enhances sensitivity.
| Analyte | Derivative Type | Approx Ret. Time | Quant Ion (m/z) | Qualifier Ions (m/z) |
| Clopidogrel (Parent) | None (Native) | 8.5 min | 321 | 155, 183 |
| CCA | Butyl Ester | 9.2 min | 363 | 212, 155 |
| CCA | TMS Ester | 8.8 min | 379 | 262, 155 |
| CCA-d4 (IS) | Butyl Ester | 9.1 min | 367 | 216, 159 |
Note: Retention times must be determined experimentally on your specific column.
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for CCA quantitation.
Troubleshooting & Quality Control
Common Failure Modes
-
Presence of "Ghost" Clopidogrel:
-
Symptom:[2][3][4][5] High levels of parent drug detected in samples where none should exist.
-
Cause: Accidental methylation of CCA due to methanol contamination in the derivatization step.
-
Fix: Ensure the "Drying" step before butylation is complete. Residual methanol from SPE elution will cause methylation.
-
-
Low Sensitivity (Silylation):
-
Cause: Moisture contamination. MSTFA hydrolyzes instantly.
-
Fix: Use fresh reagents; ensure GC inlet is free of wet spots; use anhydrous solvents.
-
-
Incomplete Reaction:
Validation Criteria (Acceptance Limits)
-
Linearity:
(Range: 5 – 2000 ng/mL). -
Recovery: > 80% (Absolute recovery from SPE).
-
Precision (CV%): < 15% for QC samples.
References
-
World Health Organization (WHO). (2010). Clopidogrel: International Nonproprietary Names (INN) for Pharmaceutical Substances. Retrieved from
-
Lagorce, P., et al. (1998). "Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 107-117.
-
Savi, P., et al. (2000).[7] "Identification and biological activity of the active metabolite of clopidogrel." Thrombosis and Haemostasis, 84(05), 891-896.
-
Hagihara, K., et al. (2008).[6] "Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine." Drug Metabolism and Pharmacokinetics, 23(6), 412-420.
-
Karaźniewicz-Łada, M., et al. (2014). "Pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases." Clinical Pharmacokinetics, 53(2), 165-192.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. EP3766493A1 - Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin - Google Patents [patents.google.com]
- 5. iajps.com [iajps.com]
- 6. jfda-online.com [jfda-online.com]
- 7. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Clopidogrel Carboxylic Acid (CCA) HPLC Analysis
Status: Operational Topic: Peak Shape Optimization & Troubleshooting Target Analyte: Clopidogrel Carboxylic Acid (SR 26334 / USP Related Compound A) User Level: Advanced / R&D
Executive Summary: The Analyte Profile
Clopidogrel Carboxylic Acid (CCA) is the major inactive metabolite of Clopidogrel.[1] Unlike the parent prodrug, CCA possesses a free carboxylic acid moiety in addition to the tetrahydrothienopyridine nitrogen. This creates a zwitterionic potential that makes HPLC peak shape notoriously difficult to control.
-
Chemical Challenge: The basic nitrogen (
) interacts with residual silanols (tailing), while the carboxylic acid ( ) demands strict pH control to prevent peak splitting. -
Regulatory Context: In USP monographs, this is often designated as Clopidogrel Related Compound A .[2]
Module 1: Troubleshooting Peak Tailing (The "Shark Fin")
Symptom: Asymmetry factor (
Root Cause: Secondary Silanol Interactions.[3][4][5]
At pH > 3.5, residual silanol groups (
Protocol 1: The Silanol Blocking Strategy
Do not rely solely on "Base Deactivated" columns. Active mobile phase modification is required.
-
Mobile Phase Modifier: Add Triethylamine (TEA) . TEA competes for the active silanol sites, effectively "capping" them before the analyte can bind.
-
pH Control: Maintain pH < 3.0 . This keeps silanols protonated (neutral) and the carboxylic acid protonated (neutral), minimizing secondary interactions.
Step-by-Step Mobile Phase Preparation (Phosphate/TEA):
-
Dissolve
of Potassium Dihydrogen Phosphate ( ) in of HPLC-grade water. -
Add
of Triethylamine (TEA) . Note: Solution will become basic. -
Adjust pH to 2.5 ± 0.1 using Orthophosphoric Acid (85%) . Crucial: Do not use HCl or Sulfuric acid.
-
Dilute to
with water. Filter through nylon filter. -
Mix with Acetonitrile (typically 75:25 Buffer:ACN for isocratic runs).
Visual Troubleshooting Logic:
Figure 1: Decision tree for mitigating peak tailing in CCA analysis.
Module 2: Split Peaks & Retention Drift
Symptom: The CCA peak appears as a "doublet" (split at the apex) or retention times shift between injections.
Root Cause: Operating near the
Data Table: pH Impact on CCA Peak Shape
| Mobile Phase pH | CCA State | Resulting Peak Shape | Recommendation |
| pH 2.0 - 2.8 | Fully Protonated ( | Sharp, Symmetrical | Recommended |
| pH 3.5 - 4.5 | Partial Ionization (Transition) | Broad, Split, or Shoulder | AVOID |
| pH 6.0 - 7.0 | Zwitterionic / Ionized | Early Elution, Tailing | Not Recommended for C18 |
Corrective Action:
Move the pH at least 1.5 units away from the
-
Standard Method: Use pH 2.5 (Phosphate buffer).
-
LC-MS Compatible: Use 0.1% Formic Acid (pH ~2.7). Avoid Acetate buffers (pH 4.7) as they sit directly in the danger zone.
Module 3: Chiral Separation (Enantiomeric Purity)
Symptom: Inability to resolve the S-enantiomer (Metabolite) from the R-enantiomer (Impurity). Standard C18 columns cannot separate these.
Root Cause: Lack of Chiral Recognition. Separating the enantiomers requires a column with a chiral selector (protein or polysaccharide based) that interacts differently with the spatial arrangement of the molecule.
Protocol 2: Chiral Method (Ultron ES-OVM)
The USP method for Clopidogrel often references the Ultron ES-OVM (Ovomucoid protein) column for chiral purity.
-
Column: Ultron ES-OVM,
, . -
Mobile Phase: Phosphate Buffer (
, pH 6.0) / Acetonitrile (80:20).[6]-
Note: Protein columns are sensitive. Do not use pH < 3.0 or > 7.5.
-
-
Flow Rate:
. -
Temperature:
(Strict control required; chiral selectivity is temp-dependent).
Chiral Workflow Diagram:
Figure 2: Mechanism of chiral separation for CCA enantiomers.
Frequently Asked Questions (FAQ)
Q: Can I use a standard C18 column for the metabolite if I don't care about chiral purity? A: Yes. A high-quality, end-capped C18 (e.g., Inertsil ODS-3 or Kromasil C18) is sufficient for quantifying total CCA. Ensure you use the low pH (2.5) method described in Module 1 to prevent tailing.
Q: My retention time is drifting earlier with every injection. Why? A: This is often "Phase Collapse" or "Dewetting" if you are using 100% aqueous buffer, or it indicates the amine is permanently modifying the column.
-
Fix: Ensure at least 5-10% organic modifier is always present.
-
Fix: If using TEA, ensure the column is equilibrated for at least 30 column volumes before the first injection.
Q: Which wavelength should I use for detection? A: 220 nm . Clopidogrel and CCA lack strong chromophores. 254 nm will result in poor sensitivity (LOQ issues). At 220 nm, you must use high-purity solvents (HPLC Grade Acetonitrile) to avoid baseline noise.
References
-
United States Pharmacopeia (USP). Clopidogrel Bisulfate Monograph: Related Compound A.[2] USP-NF. (Defines the standard for Related Compound A as the carboxylic acid metabolite).
-
Souri, E., et al. (2015). "Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma." Journal of Chromatography B. (Details the peak focus mode and pH requirements for metabolite separation).
-
Restek Corporation. (2018). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" (Authoritative guide on silanol interactions with basic drugs like Clopidogrel).
-
PubChem. Clopidogrel carboxylic acid (Compound Summary). (Provides chemical structure, pKa data, and synonyms like SR 26334).
-
Phenomenex. HPLC Troubleshooting Guide. (General troubleshooting for split peaks and pH buffers).
Sources
- 1. US9480680B2 - Stable pharmaceutical composition of clopidogrel free base for oral and parenteral delivery - Google Patents [patents.google.com]
- 2. CAS 144750-42-5: Clopidogrel USP Related Compound A [cymitquimica.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchtrend.net [researchtrend.net]
Technical Support Center: Clopidogrel Carboxylic Acid Hydrochloride (CCA)
Topic: Stability & Handling of Clopidogrel Carboxylic Acid Hydrochloride in Solution
Ticket Type: Advanced Technical Guide | Status: Active Audience: Bioanalytical Scientists, PK/PD Researchers, QC Analysts
Executive Summary: The Stability Paradox
Clopidogrel Carboxylic Acid (CCA) is the major circulating inactive metabolite of Clopidogrel. While often considered "stable" compared to its parent prodrug (which is ester-labile) or its acyl glucuronide conjugate (which is highly unstable), CCA presents unique stability challenges in solution.
The Critical Failure Point: The most common error is not the degradation of CCA itself, but artifactual transesterification in alcoholic solvents, which regenerates a "pseudo-parent" peak, or chiral inversion under improper pH conditions, compromising enantioselective assays.
Module 1: Solvent Selection & Stock Preparation
Standardizing the dissolution protocol to prevent immediate chemical modification.
1.1 The "Methanol Trap" (Transesterification Risk)
While CCA is soluble in methanol, storing it in acidic methanol creates a high risk of Fisher Esterification .
-
Mechanism: In the presence of trace acid (often from the HCl salt form itself or acidified mobile phases), the carboxylic acid moiety of CCA reacts with methanol to form Clopidogrel Methyl Ester (which is structurally identical to the parent drug, Clopidogrel).
-
Result: You will detect a "Clopidogrel" peak in your metabolite standard, leading to false positives for the parent drug in calibration curves.
1.2 Recommended Solvent Systems
| Solvent | Solubility Rating | Stability Risk | Verdict |
| Methanol (Neutral) | High (>20 mg/mL) | Moderate (Risk of methylation over time) | Use for immediate dilution only. |
| Acetonitrile (ACN) | Moderate | Low (Aprotic, prevents esterification) | Preferred for Stock Solutions. |
| DMSO | Very High (>50 mg/mL) | Low (Excellent thermal stability) | Best for Long-Term Frozen Stock. |
| Water/Buffer | Poor (Sparingly soluble) | High (Precipitation risk) | Avoid for Stocks. |
Protocol 1: Master Stock Preparation (1.0 mg/mL)
-
Weigh Clopidogrel Carboxylic Acid HCl equivalent to 1.0 mg free acid.
-
Dissolve in 100% DMSO or Acetonitrile:Water (90:10 v/v) .
-
Note: If using Acetonitrile, sonication may be required.
-
-
Do NOT use acidified alcohols (e.g., MeOH + 0.1% Formic Acid) for storage.
-
Store at -80°C . Stability is validated for >9 months at this temperature.[1]
Module 2: Chemical Stability & Chiral Inversion
Preventing the silent conversion of the (S)-enantiomer.
2.1 Chiral Instability (Racemization)
Clopidogrel and CCA possess a chiral center at the benzylic carbon (C7). The therapeutic form is the (S)-enantiomer .
-
Trigger: Basic pH (> pH 7.0) promotes proton abstraction at the chiral center, leading to racemization into the inactive/toxic (R)-enantiomer .
-
Impact: In chiral LC-MS/MS methods, peak splitting or broadening will occur. In non-chiral methods, this is invisible but biologically inaccurate.
2.2 Hydrolytic Stability
Unlike the parent Clopidogrel (which contains a methyl ester), CCA is a carboxylic acid. It is resistant to further hydrolysis. However, it is susceptible to oxidation (N-oxide formation) if exposed to light or peroxides.
Stability Matrix:
-
pH 1.0 - 4.0: Highly Stable (Configurationally rigid).
-
pH 7.0 - 9.0: Unstable (Slow racemization to R-isomer).
-
Light Exposure: Photosensitive (Thiophene ring degradation). Protect from light.
Module 3: The Bioanalytical "Ghost" (Acyl Glucuronide Interference)
Crucial context for plasma analysis.[2]
If you observe increasing levels of CCA in your plasma samples after collection, the culprit is likely not the CCA standard, but the back-conversion of Clopidogrel Acyl Glucuronide (CAG) .
-
The Pathway: Clopidogrel
CCA CAG.[3] -
The Artifact: CAG is unstable in plasma. It hydrolyzes back to CCA during sample processing or storage, causing a massive overestimation of CCA concentrations (up to 500% error).
Visualizing the Stability Pathways
The following diagram illustrates the interconversion risks, highlighting where artifacts arise in solution.
Caption: Figure 1. Degradation and artifact pathways.[4] Note the bidirectional risk: CAG reverting to CCA (overestimating metabolite) and CCA converting to Methyl Ester (false parent detection).
Troubleshooting Guide (FAQ)
Scenario 1: "I see a peak for Clopidogrel Parent in my pure CCA Standard."
-
Root Cause: You likely dissolved the CCA HCl salt in Methanol . The acidity of the HCl salt catalyzed the esterification of the carboxylic acid with the solvent, creating Clopidogrel Methyl Ester (Parent).
-
Resolution: Discard the stock. Prepare a fresh stock in DMSO or Acetonitrile . If Methanol must be used, ensure it is strictly neutral and keep temperatures low (4°C).
Scenario 2: "My CCA peak is splitting in my chiral method."
-
Root Cause: Racemization . The sample pH might be too high (>7.0) during extraction or storage, causing the (S)-enantiomer to invert to the (R)-enantiomer.
-
Resolution: Ensure all buffers and mobile phases are acidified (pH 2.5 - 4.5). Avoid phosphate buffers at physiological pH for long-term storage.
Scenario 3: "CCA concentration increases in my QC samples over time."
-
Root Cause: This is CAG Back-Conversion . The Acyl Glucuronide metabolite in the plasma is breaking down back into CCA.
-
Resolution: This is a sample handling issue, not a stock issue. You must stabilize plasma samples immediately upon collection (e.g., acidify plasma or add esterase inhibitors) to prevent CAG hydrolysis.
References
-
Silvestro, L., et al. (2011). "Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion." Analytical and Bioanalytical Chemistry.
-
Reist, M., et al. (2000). "Very slow chiral inversion of clopidogrel in rats: a pharmacokinetic and mechanistic investigation."[5] Drug Metabolism and Disposition.
-
European Medicines Agency (EMA). "Clopidogrel: Assessment Report." EMA Regulatory Archives.
-
Cayman Chemical. "Clopidogrel Carboxylic Acid (hydrochloride) Product Information & Solubility."
-
Singh, S.S., et al. (2005). "Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study."[6] Journal of Chromatography B.
Sources
- 1. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novapublishers.com [novapublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids | MDPI [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
Preventing hydrolysis of Clopidogrel to Carboxylic Acid during storage
[1]
Welcome to the Clopidogrel Stability Support Center
You are likely here because you have observed a growing impurity peak in your chromatograms—specifically Impurity A (Clopidogrel Carboxylic Acid) —or you are designing a formulation and need to mitigate the risk of ester cleavage.
Clopidogrel Bisulfate is a thienopyridine prodrug containing a methyl ester moiety.[1] This ester linkage is the "Achilles' heel" of the molecule. Under specific environmental triggers—primarily moisture and alkaline pH—it undergoes rapid hydrolysis to form the inactive carboxylic acid metabolite.
This guide moves beyond basic storage instructions to explain the mechanistic causes of degradation and provides self-validating protocols to prevent it.
Module 1: The Degradation Mechanism (The "Why")
Q: Why does Clopidogrel degrade so rapidly into Carboxylic Acid?
A: The degradation is driven by the susceptibility of the methyl ester group to nucleophilic attack. While Clopidogrel is typically supplied as a Bisulfate salt to improve solubility and stability, the salt form itself dictates the micro-environmental pH.
-
The "Salt-to-Base" Conversion: In the presence of alkaline excipients or high humidity, the Bisulfate salt can disproportionate to the Clopidogrel Free Base .
-
The Hydrolysis Event: The free base is significantly more labile than the salt. Water molecules (catalyzed by base or acid) attack the carbonyl carbon of the ester, cleaving the methoxy group.
-
The Result: Formation of Clopidogrel Carboxylic Acid (Impurity A) and Methanol.
Critical Insight: This reaction is autocatalytic in moist environments. As the bisulfate salt absorbs moisture (hygroscopicity), the local acidity can initially stabilize the ester, but if any alkaline micro-pockets exist (e.g., from Magnesium Stearate), the degradation accelerates exponentially.
Visualizing the Pathway
The following diagram illustrates the critical checkpoints where you can intervene to stop hydrolysis.
Figure 1: The mechanistic pathway of Clopidogrel degradation.[2] Note that the conversion to Free Base is the rate-limiting step for rapid hydrolysis.
Module 2: Formulation & Excipient Compatibility
Q: I am seeing high Impurity A levels in my tablet formulation. Is my lubricant the cause?
A: If you are using Magnesium Stearate , the answer is almost certainly yes .
Magnesium Stearate is incompatible with Clopidogrel Bisulfate. It creates an alkaline micro-environment (pH ~8-9 in aqueous film) that neutralizes the bisulfate acid, converting the drug to its unstable free base form.
Excipient Compatibility Matrix
Use this table to select excipients that maintain the acidic micro-environment required for stability.
| Excipient Class | Recommended (Compatible) | Avoid (Incompatible) | Mechanism of Failure |
| Lubricants | Zinc Stearate , Stearic Acid, Sodium Stearyl Fumarate (SSF), Hydrogenated Castor Oil | Magnesium Stearate , Calcium Stearate | Alkaline Hydrolysis: Mg/Ca salts raise micro-pH, catalyzing ester cleavage [1, 5].[2] |
| Diluents | Lactose (Anhydrous), Mannitol | Microcrystalline Cellulose (MCC)* | Adsorption/Moisture: MCC can retain moisture and may retard dissolution, though not strictly chemically incompatible [5].[2] |
| Binders | PVP (Povidone), HPC | Highly hygroscopic polymers | Moisture Transfer: High water activity in binders facilitates hydrolysis.[2] |
| Coatings | Moisture Barrier Films (e.g., Opadry amb II) | Standard HPMC (without barrier) | Permeability: Standard films allow ambient humidity to penetrate the core.[2] |
Note: While MCC is common, specific patents suggest it can inhibit dissolution of Clopidogrel Bisulfate; Lactose is often preferred [5].
Module 3: Analytical Troubleshooting & Handling
Q: My reference standard purity dropped from 99.8% to 95% in 24 hours. Why?
A: This is likely an artifact of sample preparation , not actual degradation of the solid. Clopidogrel is unstable in aqueous buffers at neutral/basic pH. If you dissolved the standard in a high-water content diluent and left it in the autosampler, hydrolysis occurred in the vial.
Protocol: Self-Validating Standard Handling
Objective: Ensure analytical integrity by preventing in-situ hydrolysis.
-
Solvent Selection:
-
Preparation Steps:
-
Autosampler Stability Check:
-
Do not use neutral water/ACN mixtures for long sequences.
-
Validation: Inject the standard immediately. Re-inject after 12 hours. If Impurity A increases >0.1%, your diluent pH is too high.
-
Q: How do I distinguish between "Real" degradation and "Artifact" degradation?
Use the diagnostic flowchart below to isolate the source of the Carboxylic Acid impurity.
Figure 2: Diagnostic logic for identifying the source of Clopidogrel Carboxylic Acid impurities.
Module 4: Storage Best Practices
Q: What are the absolute requirements for long-term storage?
A: Clopidogrel Bisulfate is hygroscopic .[2] The crystal lattice can absorb moisture, which lowers the glass transition temperature (Tg) of amorphous regions, facilitating hydrolysis.
Correct Storage Protocol:
-
Temperature: Store at 2-8°C for analytical standards. Bulk API can be stored at 25°C if humidity is controlled.
-
Humidity Control: Strict requirement of < 60% RH .
-
Packaging:
-
Bulk API: Double polyethylene bags with silica gel desiccant, inside a fiber drum.
-
Finished Dosage: Alu/Alu blisters are superior to PVC/PVDC because they provide a near-perfect moisture barrier.[2]
-
Desiccants: Essential. Use molecular sieves or silica gel sachets in bottle packs.
-
References
-
Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Clopidogrel Bisulfate. National Institutes of Health (PMC). Available at: [Link][2]
-
Stability-Indicating HPLC Assay Method for Clopidogrel Bisulphate. Sphinx Knowledge House. Available at: [Link][2][1][5][6][7][8][9][10][11][12]
-
Validation of a method for quantitation of clopidogrel and its carboxylic acid metabolite. National Institutes of Health (PMC). Available at: [Link][2]
-
Clopidogrel Bisulfate Tablet Formulation (Patent US6914141B2). Google Patents.[2] Available at: [2]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. CAS 144750-42-5: Clopidogrel USP Related Compound A [cymitquimica.com]
- 3. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test | PLOS One [journals.plos.org]
- 6. EP3766493A1 - Method for improving the stability of clopidogrel using sulfoalkyl ether cyclodextrin - Google Patents [patents.google.com]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Influence of Microenvironment pH, Humidity, and Temperature on the Stability of Polymorphic and Amorphous Forms of Clopidogrel Bisulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. epo.org [epo.org]
Technical Support Center: Clopidogrel Acid Retention Time Stability
Topic: Troubleshooting Retention Time (RT) Shifts for Clopidogrel Acid (SR 26334) Role: Senior Application Scientist Status: Active Guide
Introduction: The Chemistry of the Shift
Welcome to the technical support center. If you are analyzing Clopidogrel Acid (the inactive carboxylic acid metabolite, often referred to as CCA or SR 26334), you are likely encountering retention time instability due to a specific physicochemical characteristic: pKa proximity.
Clopidogrel acid has a carboxylic acid moiety with a pKa of approximately 3.5 – 3.8 . Many standard bioanalytical methods (LC-MS/MS or HPLC-UV) utilize mobile phases buffered at pH 3.0 to 4.5 to maximize column life or MS sensitivity (using formic acid/ammonium formate).
The Core Problem: When your mobile phase pH is within ±1.0 unit of the analyte's pKa, the analyte exists in a dynamic equilibrium between its ionized (deprotonated, less retentive) and non-ionized (protonated, more retentive) states. A pH shift of just 0.05 units in this "buffer transition zone" can cause significant retention time drifts.
Module 1: Diagnostic Triage (Start Here)
Before adjusting your method, use this logic gate to identify the source of the instability.[1]
Figure 1: Diagnostic logic flow for categorizing retention time instability.
Module 2: Troubleshooting Guides (Q&A)
Category A: The "Drifting" Peak (Monotonic Shift)
Q: My Clopidogrel Acid peak moves earlier by 0.1 minutes every 10 injections. Why?
A: This is classically caused by "Column Aging" or "Phase Collapse" in high-aqueous conditions, but for Clopidogrel Acid, look at pH drift first.
-
The Mechanism: If you are using a volatile buffer (e.g., Formic Acid or Ammonium Acetate) in an open vessel, the pH can drift over time. For Clopidogrel Acid (pKa ~3.5), if the pH rises from 3.5 to 3.6, the ionization increases, making the molecule more polar and less retentive (elutes earlier).
-
The Fix:
-
Cap your solvents: Use safety caps to prevent evaporation of the organic modifier or volatile acid.
-
Buffer Capacity: If using 0.1% Formic Acid (pH ~2.7), the buffering capacity is weak. Switch to a true buffer like Ammonium Formate adjusted to pH 3.0 to lock the ionization state.
-
Q: The drift only happens in plasma samples, not standards. What is happening?
A: Matrix build-up is modifying the stationary phase.
-
Mechanism: Endogenous phospholipids or proteins from the plasma extraction are accumulating on the head of the column. This effectively creates a "new" stationary phase that is less retentive for the acid metabolite.
-
Validation: Monitor the pressure trace. A slow rise in backpressure correlates with this drift.
-
Protocol: Implement a Sawtooth Gradient wash step at the end of every injection (ramp to 95% Organic for 2 minutes) to strip lipids.
Category B: The "Jumping" Peak (Random Instability)
Q: The RT jumps back and forth by ±0.2 min between injections. The pump pressure is stable.
A: This is likely a Temperature or Solvent Mixing issue.
-
Temperature Sensitivity: Clopidogrel Acid separation is sensitive to thermodynamics.
-
Check: Is your column oven stable? If the lab AC cycles on/off, an uninsulated column will fluctuate.
-
Action: Ensure the column is in a thermostatted compartment (e.g., 40°C ± 0.5°C). Avoid running at "ambient" temperature.
-
-
Mixing Efficiency: If you are running a high-organic isocratic method (e.g., 70% A / 30% B) using a low-pressure mixing quaternary pump, the mixing valve may be inconsistent.
-
Action: Premix your mobile phase (e.g., manually mix A and B in the bottle) and run off a single line to rule out pump mixing errors.
-
Module 3: Scientific Data & Reference Values
Physicochemical Reference Table
| Parameter | Value | Impact on Chromatography |
| Analyte | Clopidogrel Acid (SR 26334) | Polar metabolite; elutes early on C18. |
| pKa | ~3.5 (Carboxylic Acid) | CRITICAL: Extreme RT sensitivity at pH 3.0–4.0. |
| LogP | ~2.5 | Moderately lipophilic, but ionization reduces retention. |
| Chirality | (S)-Enantiomer | Can separate from (R)-isomer on chiral columns (e.g., AGP). |
| UV Max | 220 nm / 240 nm | Low specificity; susceptible to baseline drift. |
Mobile Phase Impact Matrix
| Condition Change | Effect on Clopidogrel Acid RT | Why? |
| pH Increase (3.0 -> 4.0) | Decrease (Elutes Earlier) | Ionization increases (COO- form dominates). |
| Temp Increase (+5°C) | Decrease | Thermodynamics; faster mass transfer/partitioning. |
| % Organic Increase (+2%) | Decrease (Significant) | Standard Reversed-Phase behavior. |
| Buffer Conc. Increase | Increase (Slight) | "Salting out" effect increases hydrophobic interaction. |
Module 4: Experimental Protocols
Protocol 1: System Suitability Test (SST) for RT Stability
Do not start sample analysis until this specific SST passes. This protocol stresses the system to detect the "pKa/pH" vulnerability.
-
Preparation: Prepare a standard of Clopidogrel Acid at 100 ng/mL.[2]
-
Equilibration: Flush column with 20 column volumes of mobile phase.
-
The "Stress" Sequence:
-
Inject Standard (x5).
-
Requirement: %RSD of Retention Time must be ≤ 0.5% .
-
Note: If RSD is > 0.5% but < 2.0%, your mobile phase pH is likely drifting or not equilibrated.
-
-
The "Bracket" Standard:
-
Inject a standard every 10 samples.
-
Fail Criteria: If RT shifts > ±0.1 min from the initial SST, stop the run.
-
Protocol 2: Mobile Phase Robustness Check
If you are developing a new method, you must perform this check to ensure you aren't operating on the "pH cliff."
-
Prepare three mobile phases:
-
Inject Clopidogrel Acid using each MP.
-
Plot RT vs. pH.
-
Result: If the slope is steep (large RT change between 3.0 and 4.0), your method is not robust .
-
Recommendation: Adjust pH to < 2.5 (fully protonated) or > 5.5 (fully ionized) if your column (e.g., Hybrid C18) can withstand it, to stabilize the RT.
-
References
-
Waters Corporation. (2008). A High Sensitivity UPLC/MS/MS Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma. Application Note.
-
Souri, E., et al. (2016). A Validated Method for Quantification of Clopidogrel in Human Plasma and Its Application in Comparative Bioavailability Studies. Graphy Publications.
-
National Center for Biotechnology Information (NCBI). (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. PMC.
-
Karaźniewicz-Łada, M., et al. (2012). Development of a new HPLC method for simultaneous determination of clopidogrel and its major metabolite using a chemometric approach. Journal of Chromatography B.
-
Sigma-Aldrich. (2023). HPLC Troubleshooting Guide - Retention Time Drift.
Sources
Technical Support Center: Optimizing Mobile Phase pH for Clopidogrel Carboxylic Acid (CCA) Detection
Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) specifically tailored to the challenges of detecting Clopidogrel's primary inactive metabolite, Clopidogrel Carboxylic Acid (CCA), by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). As the main circulating metabolite, accurate quantification of CCA is paramount for pharmacokinetic studies.[1][2] The most critical parameter influencing the success of this analysis is the mobile phase pH. This document will explain the science behind this, providing you with the expertise to optimize your methods and troubleshoot common issues effectively.
Section 1: Foundational Principles: The "Why" Behind pH Optimization
Q: Why is mobile phase pH the most critical parameter for analyzing Clopidogrel Carboxylic Acid (CCA)?
A: The answer lies in the chemical structure of CCA. As its name implies, the molecule contains a carboxylic acid functional group, making it an ionizable acidic compound. In RP-HPLC, retention is primarily driven by the analyte's hydrophobicity; more hydrophobic (less polar) compounds interact more strongly with the non-polar stationary phase (like C18), leading to longer retention times.
The ionization state of CCA, which is directly controlled by the mobile phase pH, dictates its polarity:
-
At Low pH (below its pKa): The mobile phase has a high concentration of protons (H+). This environment suppresses the ionization of the carboxylic acid group, keeping it in its neutral, protonated form (R-COOH). This neutral form is significantly more hydrophobic and is therefore well-retained on a C18 column.[3][4][5]
-
At High pH (above its pKa): The mobile phase has a low concentration of protons. The carboxylic acid group readily donates its proton, becoming an ionized, negatively charged carboxylate (R-COO-). This ionic form is much more polar (hydrophilic) and has very little affinity for the stationary phase, causing it to elute very quickly, often with the solvent front.[3][6]
Controlling the pH is therefore essential to control the retention of CCA. For robust and reproducible chromatography, the goal is to maintain the analyte in a single, stable ionization state throughout the analysis. This is best achieved by setting the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa.[4][6][7]
Sources
- 1. novapublishers.com [novapublishers.com]
- 2. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Technical Support Center: Minimizing Degradation of Clopidogrel Carboxylic Acid Standards
Topic: Stability & Handling of Clopidogrel Carboxylic Acid (SR 26334) Role: Senior Application Scientist Audience: Bioanalytical Researchers & QC Scientists
Core Directive: The Stability Paradox
Clopidogrel Carboxylic Acid (CCA), also known as SR 26334 , is the primary circulating inactive metabolite of Clopidogrel.[1] While often perceived as "stable" compared to the highly volatile active thiol metabolite or the reactive acyl glucuronide, CCA standards present a distinct set of stability challenges: chiral inversion (racemization) and esterification .
This guide provides a self-validating troubleshooting framework to preserve the stereochemical and chemical integrity of your CCA standards.
Critical Storage & Handling Protocols
Solid State Stability
Q: How should I store the lyophilized solid standard? A: Store at -20°C or below. While the hydrochloride salt is relatively stable, the thienopyridine ring is susceptible to oxidation and light degradation.
-
Protocol: Keep the vial in a desiccator within the freezer. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which accelerates hydrolysis and racemization.
Solution State Stability (The Danger Zone)
Q: What is the maximum shelf-life of my stock solution? A:
-
-80°C: 6 months (Recommended)[2]
-
-20°C: 1 month
-
4°C/RT: < 24 hours
Q: Which solvent should I use for stock preparation? A: Acetonitrile (ACN) is superior to Methanol (MeOH).
-
The Mechanism: CCA contains a free carboxylic acid group. In the presence of Methanol and trace acid (often added for solubility or stability), there is a thermodynamic risk of Fisher Esterification , effectively converting CCA back into a methyl ester analog (resembling Clopidogrel). Acetonitrile is aprotic and non-nucleophilic, eliminating this risk.
Troubleshooting Guide (Q&A)
Issue 1: Peak Splitting & Chiral Inversion
User Question: "I am observing a split peak or a 'shoulder' on my CCA peak in LC-MS. Is my column failing?"
Scientist Diagnosis: This is likely Racemization , not column failure.
CCA is the (
-
Cause: Exposure to basic pH (pH > 7.0) or prolonged storage in protic solvents facilitates proton abstraction, leading to the formation of the (
)-enantiomer. -
The Fix:
-
Check Diluent pH: Ensure your sample diluent is slightly acidic (0.1% Formic Acid).
-
Column Check: If using a chiral column (e.g., Lux Cellulose-2), ensure the mobile phase additives match the column specifications.
-
Process Time: Limit the time samples sit in the autosampler (maintain at 4°C).
-
Issue 2: Retention Time Drifts
User Question: "My retention time for CCA varies between runs."
Scientist Diagnosis: pH instability in the Mobile Phase. CCA is a zwitterionic-like molecule with a carboxylic acid (pKa ~3.5) and a tertiary amine. Small fluctuations in mobile phase pH near these pKa values cause significant shifts in ionization state and retention.
-
The Fix: Use a buffered mobile phase rather than simple acid addition.
-
Poor: Water + 0.1% Formic Acid (pH variable).[3]
-
Better: 10mM Ammonium Formate (pH 3.5).
-
Issue 3: Unexpected "Clopidogrel" Peaks
User Question: "I see a peak corresponding to Clopidogrel parent drug in my metabolite standard."
Scientist Diagnosis: Contamination or Acyl Glucuronide Interference .
-
Context: If you are working with biological samples (spiked plasma), the Clopidogrel Acyl Glucuronide (if present) is highly unstable and back-converts to Clopidogrel and CCA.
-
Standard Purity: If working with pure CCA standards, this indicates Esterification (if stored in Methanol) or cross-contamination.
Visualizing the Degradation Pathways
The following diagram maps the chemical risks associated with CCA, distinguishing it from the parent drug and the glucuronide.
Figure 1: Degradation pathways of Clopidogrel Carboxylic Acid. Red dashed lines indicate instability pathways to avoid during storage and handling.
Validated Experimental Workflows
Protocol A: Preparation of Stable Stock Solution (1 mg/mL)
This protocol minimizes esterification and racemization risks.
| Step | Action | Technical Rationale |
| 1 | Weigh ~10 mg CCA Hydrochloride into an amber volumetric flask. | Amber glass prevents photolytic degradation of the thienopyridine ring. |
| 2 | Dissolve in 100% Acetonitrile . | Avoids Methanol to prevent esterification. |
| 3 | Aliquot into amber cryovials (200 µL each). | Single-use aliquots prevent freeze-thaw cycles which induce hydrolysis. |
| 4 | Store at -80°C . | Maximizes chemical stability (Shelf life: 6 months). |
Protocol B: LC-MS/MS Optimization for CCA
To ensure separation from interferences and enantiomers.
| Parameter | Setting |
| Column | C18 (Achiral) or Cellulose-2 (Chiral) |
| Mobile Phase A | 10mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Detection | ESI Positive Mode |
| MRM Transition | 308.1 → 198.1 m/z |
Troubleshooting Decision Tree
Use this logic flow to diagnose stability issues in your assay.
Figure 2: Diagnostic decision tree for Clopidogrel Carboxylic Acid analysis.
References
-
Silvestro, L. et al. (2011). "Stability of clopidogrel and its carboxylic acid metabolite in human plasma: the importance of the acyl glucuronide." Journal of Chromatography B.
-
Reist, M. et al. (2000). "Chiral inversion of clopidogrel carboxylic acid." Chemical Research in Toxicology.
-
LGC Standards. (2024). "Clopidogrel Carboxylic Acid Hydrochloride Product Data & Storage."
-
MedChemExpress. (2024). "Clopidogrel carboxylic acid hydrochloride Safety Data Sheet & Stability."
-
Sofi, F. et al. (2010).[4] "Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite." International Journal of Analytical Chemistry.
Sources
- 1. novapublishers.com [novapublishers.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
Solving solubility issues with Clopidogrel acid HCl in organic solvents
[1][2]
References
-
Sahu, P. et al. (2021).[1][2] "Increased the Dissolution Rate and Solubility of Clopidogrel Bisulfate Orodispersible Tablets." Asian Journal of Pharmaceutical Education and Research, 10(1), 96-109.[1][2][5] Retrieved from [Link](Validates pH-dependent solubility profiles of Clopidogrel salts).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 23106048, rac-Clopidogrel Carboxylic Acid Hydrochloride. Retrieved from [Link]
Reducing background noise in Clopidogrel metabolite MS spectra
Introduction: The "Two-Metabolite" Problem
Welcome to the technical guide for Clopidogrel analysis. If you are experiencing high background noise, poor sensitivity, or disappearing peaks, you are likely battling two distinct chemical adversaries simultaneously:
-
The "Ghost": The Active Thiol Metabolite (H4 isomer) . It is highly unstable, reactive, and exists in low abundance. Without immediate chemical stabilization, it degrades into disulfides before it reaches your column.
-
The "Bully": The Inactive Carboxylic Acid Metabolite (CCA) . It circulates at concentrations 100–1000x higher than the parent drug or active metabolite. It causes massive ion suppression and background noise if not chromatographically isolated.
This guide provides the protocols to stabilize the "Ghost" and silence the "Bully."
Module 1: Sample Preparation (The Chemical Fix)
Core Directive: You cannot analyze the active metabolite in plain plasma. You must derivatize it immediately upon blood collection.[1]
The Derivatization Protocol (MPB Method)
The industry standard for stabilizing the reactive thiol group is 2-bromo-3'-methoxyacetophenone (MPB) .[1] This alkylating agent locks the thiol into a stable thioether derivative (CAMD).
Step-by-Step Workflow
-
Reagent Prep: Prepare 500 mM MPB in Acetonitrile. Keep chilled.
-
Collection: Draw blood. Immediately (within 30 seconds) add MPB solution to the blood tube.
-
Ratio: ~10 µL of 500 mM MPB per 1 mL of blood.
-
-
Acidification: Add dilute HCl to lower pH (stabilizes the derivative and prevents back-conversion of acyl glucuronides).
-
Extraction: Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE) or Ethyl Acetate is superior to Protein Precipitation (PPT) for removing the phospholipid matrix.
Visual Workflow: Derivatization & Stabilization
Caption: Critical stabilization workflow. MPB addition must occur before plasma generation to prevent thiol degradation.
Module 2: Mass Spectrometry Parameters (The Detector)
Core Directive: Stop looking for the raw thiol (m/z ~355). It is gone. You must monitor the MPB-Derivative (CAMD) .
Optimized MRM Transitions
Use the following transitions. Note that the Active Metabolite Derivative (CAMD) has a significantly higher mass due to the MPB adduct.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Notes |
| Clopidogrel (Parent) | 322.1 | 212.1 | 22 | 16 | Protonated molecule |
| Active Metabolite (CAMD) | 504.1 | 354.1 | 28 | 20 | Target Analyte (MPB Derivative) |
| Inactive Acid (CCA) | 308.1 | 198.1 | 25 | 18 | Major Interference |
| Internal Standard (IS) | 508.1 | 358.1 | 28 | 20 | Use d4-CAMD if available |
Note: Exact voltages vary by instrument platform (Waters Xevo, Sciex QTRAP, etc.). Perform a compound optimization ramp if sensitivity is low.
Module 3: Chromatography (The Filter)
Core Directive: The Inactive Acid (CCA) is your enemy. It elutes early and suppresses ionization. You must chromatographically resolve the CCA from the CAMD.
Column & Gradient Strategy
-
Column: High-strength Silica C18 (e.g., Waters BEH C18 or Phenomenex Kinetex C18).
-
Dimensions: 2.1 x 50 mm (1.7 µm or 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (Methanol can cause transesterification; avoid if possible).
Interference Mechanism Diagram
Caption: The "Bully" effect: If CCA co-elutes with the active metabolite, it consumes the available charge, suppressing the signal.
Module 4: Troubleshooting & FAQs
Q1: My Active Metabolite (CAMD) signal decreases over the run.
-
Diagnosis: The MPB derivative is relatively stable, but the underivatized thiol is not. If you see low signal, the derivatization likely failed at the collection step.
-
Check: Was MPB added immediately to the blood? Adding it to plasma after centrifugation is too late; the thiol has already degraded to disulfides.
-
Self-Validation: Spike a fresh blood sample with authentic Clopidogrel Active Metabolite standard (if available) and MPB to calculate the derivatization efficiency (should be >90%).
Q2: I see a massive peak at 1.5 minutes that swamps my detector.
-
Diagnosis: This is the Inactive Acid (CCA).
-
Fix: Do not try to quantify CCA in the same trace as CAMD if you don't have to. Divert the LC flow to waste during the CCA elution window (usually 0.5–1.5 min) to keep the source clean.
-
Chromatography: Use a shallower gradient at the start (e.g., hold 5% B for 0.5 min) to force better separation.
Q3: My internal standard (IS) response is variable.
-
Diagnosis: Matrix effects from phospholipids.
-
Fix: If you are using Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE) or LLE. PPT leaves too many phospholipids that elute late and suppress the IS.
-
Monitoring: Monitor the phospholipid transition m/z 184 -> 184 to see where the "gunk" elutes relative to your analyte.
Q4: Can I use Methanol in my mobile phase?
-
Warning: Methanol can cause the back-conversion of Clopidogrel Acyl Glucuronide into parent Clopidogrel, leading to false positives for the parent drug.
-
Recommendation: Stick to Acetonitrile/Water/Formic Acid.
References
-
Takahashi, M., et al. (2008). "Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
-
Xu, L., et al. (2022).[1] "Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS." Journal of Biomedical Research.
- Silvestro, L., et al. (2010). "Issues in the analysis of clopidogrel and its active metabolite." Journal of Chromatography B. (Foundational text on the instability of the thiol).
- Karaźniewicz-Łada, M., et al. (2012). "Pharmacokinetic studies of clopidogrel and its metabolites: method validation." Journal of Pharmaceutical and Biomedical Analysis.
Sources
Validation & Comparative
Validation of Bioanalytical Method for Clopidogrel Carboxylic Acid: A Comparative Technical Guide
Executive Summary
Clopidogrel is a widely prescribed thienopyridine antiplatelet agent. Because the parent drug is a prodrug with a short half-life and the active thiol metabolite is chemically unstable, Clopidogrel Carboxylic Acid (CCA) —the major inactive circulating metabolite—is frequently used as the primary surrogate marker in bioequivalence (BE) and pharmacokinetic (PK) studies.
This guide provides a technical comparison of extraction methodologies for CCA validation using LC-MS/MS. While Protein Precipitation (PPT) offers throughput, this guide argues that Solid Phase Extraction (SPE) is the requisite "Gold Standard" for regulated bioanalysis to mitigate phospholipid-induced matrix effects and ensure long-term assay robustness.
The Bioanalytical Challenge: Stability & Specificity[1][2][3]
Validating CCA is not merely about sensitivity; it is about selectivity and stability . The metabolic pathway introduces two critical risks that must be controlled during method development:
-
Ex Vivo Hydrolysis (Parent
Metabolite): Clopidogrel (parent) contains a methyl ester group. In the presence of plasma esterases, it hydrolyzes to CCA. If this occurs during sample collection or processing, CCA concentrations will be artificially overestimated. -
Transesterification (Metabolite
Parent): In the presence of methanol and acidic conditions, CCA can reform Clopidogrel (or methyl-ester analogs). This "back-conversion" compromises the integrity of the assay if both analytes are being monitored, or causes loss of CCA analyte.
Pathway Visualization
The following diagram illustrates the stability relationship and the critical control points required in the protocol.
Figure 1: Stability pathway of Clopidogrel and CCA. Red arrows indicate bioanalytical risks (hydrolysis and back-conversion) that must be mitigated by the protocol.
Comparative Analysis: PPT vs. SPE
For high-throughput bioanalysis, the choice often lies between Protein Precipitation (PPT) and Solid Phase Extraction (SPE).
| Feature | Method A: Protein Precipitation (PPT) | Method B: Solid Phase Extraction (SPE) |
| Principle | Solubility change using Organic Solvent (ACN). | Selective retention on solid sorbent. |
| Throughput | High (96-well plates, <30 mins). | Moderate (Requires conditioning/wash steps). |
| Cleanliness | Low. Removes proteins but leaves >90% of phospholipids. | High. Removes proteins, salts, and phospholipids. |
| Matrix Effect | High risk of ion suppression (variable signal).[1] | Minimal (<10% deviation). |
| Sensitivity (LLOQ) | ~50 ng/mL (limited by noise). | ~1-5 ng/mL (due to cleaner baseline). |
| Cost | Low ($). | High ( |
| Verdict | Suitable for Discovery/Screening . | Required for Regulated Validation (BE/BA). |
Expert Insight: While PPT is cheaper, the high concentration of phospholipids (glycerophosphocholines) often co-elutes with CCA or the Internal Standard (IS), causing "drift" in instrument response over long batches. For a validated method compliant with FDA/EMA guidelines, SPE is the superior choice to ensure the "Trustworthiness" of the data.
Validated Experimental Protocol (SPE)
This protocol utilizes Solid Phase Extraction on a polymeric sorbent (HLB or equivalent) coupled with LC-MS/MS. This system is self-validating by using a stable isotope-labeled Internal Standard (IS).
Materials & Reagents[3][7][8][9]
-
Analyte: Clopidogrel Carboxylic Acid (CCA).[4]
-
Internal Standard (IS): Clopidogrel Carboxylic Acid-d4 (CCA-d4). Do not use Clopidogrel-d3 (parent) as IS for the metabolite.
-
Matrix: K2EDTA Human Plasma.
-
Columns: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50 x 2.1 mm, 3.5 µm.
Sample Preparation Workflow
Critical Step: To prevent ex vivo hydrolysis of any residual parent drug to CCA, blood collection tubes should ideally contain an esterase inhibitor, or plasma should be processed immediately at 4°C.
-
Aliquot: Transfer 200 µL of plasma into a tube.
-
IS Addition: Add 50 µL of IS working solution (CCA-d4, 500 ng/mL in 50% ACN). Vortex.
-
Acidification: Add 200 µL of 2% Formic Acid in water. Why? This disrupts protein binding and ionizes the analyte for SPE retention.
-
SPE Conditioning:
-
Loading: Load the pre-treated sample onto the SPE cartridge. Apply low vacuum.
-
Washing:
-
Wash 1: 1 mL Water (removes salts/proteins).
-
Wash 2: 1 mL 5% Methanol in Water (removes interferences without eluting CCA).
-
-
Elution: Elute with 1 mL Acetonitrile . Note: Acetonitrile is preferred over Methanol here to minimize transesterification risk during evaporation.
-
Reconstitution: Evaporate to dryness under Nitrogen (40°C). Reconstitute in 200 µL Mobile Phase .
LC-MS/MS Conditions[5][7][10][11]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0.0 min: 30% B
-
2.0 min: 90% B
-
2.1 min: 30% B
-
3.5 min: Stop
-
-
Flow Rate: 0.4 mL/min.
-
MS Transitions (MRM):
-
CCA:
m/z[7] -
CCA-d4 (IS):
m/z
-
Validation Data Summary
The following data represents typical performance metrics for this SPE-LC-MS/MS method, compliant with FDA Bioanalytical Method Validation (2018) guidelines.
| Parameter | Acceptance Criteria (FDA/EMA) | Method Performance (SPE) | Method Performance (PPT) |
| Linearity Range | 25 – 3000 ng/mL ( | 50 – 3000 ng/mL ( | |
| Precision (CV%) | 3.2% - 5.8% | 8.5% - 12.1% | |
| Accuracy (RE%) | 96.0% - 104.0% | 91.0% - 112.0% | |
| Recovery | Consistent | 85% - 92% | 70% - 80% |
| Matrix Effect | Within | 101% (Negligible) | 75% (Suppression observed) |
Workflow Logic Diagram
The following diagram details the decision logic for selecting the extraction method based on study requirements.
Figure 2: Decision matrix for bioanalytical method selection. SPE is the recommended path for regulated applications.
Troubleshooting & Expert Tips
-
Phospholipid Buildup: If you observe sensitivity dropping after 50-100 injections, it is likely phospholipids accumulating on the column.
-
Solution: Use a "divert valve" to send the first 1 minute and the final wash of the LC gradient to waste, preventing source contamination.
-
-
Internal Standard Tracking: If the IS response varies by >50% between samples, you have a Matrix Effect issue.
-
Solution: Switch from PPT to SPE. If already using SPE, perform a "post-column infusion" experiment to identify the exact elution time of the suppressing agents and adjust the gradient to separate them from CCA.
-
-
Carryover: CCA is "sticky."
-
Solution: Use a needle wash solution of Acetonitrile:Water:Formic Acid (50:50:1) to ensure the injector needle is clean between runs.
-
References
-
US Food and Drug Administration (FDA). (2018).[8][9] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[10] Guideline on bioanalytical method validation. Retrieved from [Link]
-
El-Sadek, M., et al. (2011).[4] Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. American Journal of Analytical Chemistry, 2, 447-455.[4] Retrieved from [Link]
-
Silvestro, L., et al. (2011).[11] Bioanalytical issues in the determination of clopidogrel and its metabolites in human plasma. Chromatographia. (Referenced via context of back-conversion studies).
-
Nirogi, R., et al. (2006). Liquid chromatography-tandem mass spectrometry method for the quantification of clopidogrel and its inactive carboxylic acid metabolite in human plasma.[3][4] Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS [scirp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. novapublishers.com [novapublishers.com]
A Researcher's Guide to rac-Clopidogrel Carboxylic Acid and its S-enantiomer: Analytical and Metabolic Considerations
Executive Summary
Clopidogrel, a cornerstone of antiplatelet therapy, is a prodrug administered as the S-(+)-enantiomer. Its metabolic fate is bifurcated: a minor pathway leads to a pharmacologically active thiol metabolite, while the vast majority (approximately 85%) is rapidly hydrolyzed by carboxylesterases into the inactive clopidogrel carboxylic acid (CCA).[1][2] This major metabolite, while inactive, serves as a critical biomarker for assessing clopidogrel's pharmacokinetics.[1][3] Crucially, the stereochemistry of the parent drug is retained, meaning the S-clopidogrel yields S-clopidogrel carboxylic acid.
This guide provides an in-depth comparison between the biologically relevant S-enantiomer of CCA and its racemic form (rac-CCA). For researchers in drug development and bioanalysis, understanding the distinction is not merely academic; it is fundamental to accurate pharmacokinetic profiling, bioequivalence studies, and impurity analysis. We will explore the metabolic origins, comparative properties, and the absolute necessity of chiral-specific analytical methods, supported by detailed experimental protocols.
Metabolic Genesis: From Active Prodrug to Inactive Biomarker
Clopidogrel's journey in the body is a classic example of stereospecific metabolism. The administered S-enantiomer is the only form that leads to the desired antiplatelet effect.[4][5] This activation is a two-step oxidative process mediated by hepatic Cytochrome P450 (CYP) enzymes, primarily CYP2C19, to form the active thiol metabolite.[2][6]
However, this activation pathway is a minor route. The dominant metabolic fate is a swift hydrolysis of the methyl ester group by human carboxylesterase-1 (CES1), yielding the inactive S-clopidogrel carboxylic acid.[1][7] The racemic mixture (rac-CCA) is not typically formed in vivo from the administration of pure S-clopidogrel. Instead, rac-CCA is a synthetic chemical standard, indispensable for the development and validation of analytical methods designed to resolve and accurately quantify the S-enantiomer from its mirror image, the R-enantiomer.
The diagram below illustrates this critical metabolic divergence.
Caption: Metabolic pathways of S-(+)-Clopidogrel.
Comparative Profile: rac-CCA vs. S-CCA
The primary distinction lies in their stereochemistry and, consequently, their application in research. While the S-enantiomer is the biological metabolite of interest, the racemate is the essential tool for ensuring analytical specificity.
| Property | rac-Clopidogrel Carboxylic Acid | S-Clopidogrel Carboxylic Acid | Rationale & Significance |
| Origin | Synthetic analytical standard. | Major in vivo metabolite from S-clopidogrel administration.[1] | The racemate contains a 1:1 mixture of R and S enantiomers, making it the ideal reference material to challenge and validate the resolving power of a chiral analytical method. |
| Composition | Equimolar mixture of S- and R-enantiomers. | Enantiomerically pure (or highly enriched) S-form. | In pharmacokinetic studies, any detected R-enantiomer would indicate an impurity in the administered drug, not a metabolic product. |
| Optical Rotation | 0° (inactive) | Specific positive (+) rotation. | The defining physical characteristic of chiral compounds. A non-zero rotation confirms enantiomeric purity. |
| Pharmacological Activity | Inactive. | Inactive as an antiplatelet agent.[7] | The entire carboxylic acid metabolite class is considered pharmacologically inert regarding platelet aggregation. Its value is purely as a biomarker of exposure. |
| Primary Use | Analytical method development, system suitability testing, validation of enantiomeric separation.[8] | Quantitation in biological matrices (plasma, urine) for pharmacokinetic/bioequivalence studies. | Using a racemic standard is critical to prove a method can distinguish the S-metabolite from its potential R-impurity counterpart. |
The Analytical Imperative: Why Chiral Separation is Non-Negotiable
For regulatory submissions (e.g., to the FDA or EMA) and robust scientific inquiry, quantifying a chiral metabolite requires a stereospecific analytical method. An achiral method, which cannot distinguish between enantiomers, would measure total CCA (R+S). This is scientifically unsound for several reasons:
-
Inaccurate Pharmacokinetics: If the parent drug substance contains R-clopidogrel as an impurity, an achiral method would erroneously combine the resulting R-CCA with the S-CCA, leading to an overestimation of the true metabolite concentration and flawed pharmacokinetic calculations.
-
Masking Impurities: A chiral method is essential for impurity profiling of the drug product itself. The presence and quantity of the undesired R-enantiomer is a critical quality attribute.
-
Bioequivalence Failures: In bioequivalence studies comparing a generic to a branded drug, differences in the R-clopidogrel impurity levels could lead to different total CCA concentrations, potentially failing the study, even if the S-clopidogrel absorption is identical.
The workflow for robust chiral bioanalysis is therefore a mandatory, self-validating system.
Caption: Workflow for stereospecific bioanalysis of S-CCA.
Experimental Protocol: Chiral Separation of CCA Enantiomers by UPLC-MS/MS
This protocol describes a validated approach for the baseline separation of R- and S-clopidogrel carboxylic acid enantiomers. The use of a polysaccharide-based chiral stationary phase is key, as it creates stereoselective pockets that cause differential interaction and retention of the two enantiomers.
Objective: To resolve and quantify S-Clopidogrel Carboxylic Acid in a plasma matrix, demonstrating separation from the R-enantiomer using a racemic standard.
A. Instrumentation and Materials
-
Chromatography System: UPLC or HPLC system capable of delivering ternary or quaternary gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chiral Column: Lux Cellulose-2 or Chiralcel OD/OJ series column (e.g., 150 x 4.6 mm, 3 µm). These cellulose-derivative columns are proven effective for this class of compounds.[8]
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.
-
Standards: rac-Clopidogrel Carboxylic Acid, S-Clopidogrel Carboxylic Acid, and a suitable internal standard (IS), such as d4-Clopidogrel Carboxylic Acid.[9][10]
B. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Elution Mode: Isocratic
-
Composition: ACN/MeOH/0.1% FA (e.g., 87.5/12.5/0.1 v/v/v).[8] The causality here is critical: the combination of ACN and MeOH modulates polarity, while the small amount of acid ensures the carboxylic acid moiety remains protonated, leading to sharp, symmetrical peak shapes.
-
Flow Rate: 0.6 - 0.8 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5 µL
C. Mass Spectrometer Conditions
-
Ionization Mode: ESI Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition (Example): For CCA, m/z 308.1 -> 113.0. For d4-CCA (IS), m/z 312.1 -> 129.0.[10] The selection of these transitions provides high specificity and sensitivity, filtering out background noise from the biological matrix.
-
Source Parameters: Optimize gas flows (Nebulizer, Heater) and temperature for maximal signal intensity.
D. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with MeOH followed by Water.
-
Pre-treat 200 µL of plasma sample by adding the internal standard and acidifying with 1% formic acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with an aqueous wash solution (e.g., 5% MeOH in water) to remove phospholipids and other interferences.
-
Elute the analytes with a basic organic solvent (e.g., 5% ammonium hydroxide in MeOH).
-
Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase.
E. System Suitability and Validation (Trustworthiness)
-
Resolution: Inject the rac-CCA standard. The resolution factor (Rs) between the R- and S-enantiomer peaks must be >1.5 to ensure baseline separation.
-
Linearity: Prepare a calibration curve using fortified plasma samples with known concentrations of S-CCA. The curve should exhibit a correlation coefficient (r²) of ≥0.99.
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. The accuracy (% deviation from nominal) and precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification).[11]
Conclusion
In the bioanalysis of clopidogrel, the distinction between rac-Clopidogrel Carboxylic Acid and its S-enantiomer is paramount. The S-enantiomer is the sole biological metabolite reflecting patient exposure to the active drug, making it the only analyte of clinical and pharmacokinetic relevance. The racemic mixture, conversely, is a critical analytical tool, not a biological product. Its proper use in method development is the cornerstone of a self-validating, trustworthy, and scientifically rigorous assay. Researchers and drug developers must employ stereospecific methods to ensure data integrity, meet regulatory expectations, and accurately characterize the behavior of this vital antiplatelet agent.
References
-
Pereillo, J.M., Maftouh, M., Andrieu, A., et al. (2002). Structure and stereochemistry of the active metabolite of clopidogrel. Drug Metabolism and Disposition, 30(11), 1288-1295. Available at: [Link]
-
Savi, P., Pereillo, J.M., et al. (2000). Identification and Biological Activity of the Active Metabolite of Clopidogrel. Thrombosis and Haemostasis. Available at: [Link]
-
Umehara, K., et al. (2018). Clopidogrel is a widely prescribed prodrug with anti-thrombotic activity through irreversible inhibition of the P2Y12 receptor on platelets. ResearchGate. Available at: [Link]
-
Karazniewicz-Lada, M., Gornas, A., et al. (2013). Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases. Clinical Pharmacokinetics, 53(2), 155-164. Available at: [Link]
-
Shrivastav, P.S., et al. (2007). Rapid LC–ESI-MS–MS Method for the Simultaneous Determination of Clopidogrel and its Carboxylic Acid Metabolite in Human Plasma. Journal of Chromatographic Science, 45(7), 425-432. Available at: [Link]
-
Karazniewicz-Lada, M., et al. (2012). HPCE AND HPLC METHODS FOR DETERMINATION OF CLOPIDOGREL AND ITS CARBOXYLIC ACID METABOLITE IN BIOLOGICAL SAMPLES. Analytical Letters, 45(14), 1980-1992. Available at: [Link]
-
Ye, Y., et al. (2016). Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. Spectroscopy Online. Available at: [Link]
-
Gogulamudi, V.R., et al. (2014). Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma. Journal of Veterinary Cardiology, 16(4), 237-246. Available at: [Link]
- Lifshitz-Liron, R., et al. (2004). Racemization and enantiomer separation of clopidogrel. Google Patents, US6800759B2.
-
ResearchGate. (2026). Structure and stereochemistry of the active metabolite of clopidogrel. ResearchGate. Available at: [Link]
-
Lagorce, P., Perez, Y., et al. (1998). Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 720(1-2), 107-117. Available at: [Link]
-
Teva Pharmaceuticals. (2010). Racemization and Enantiomer Separation of Clopidogrel. European Patent Office, EP 2168969 A2. Available at: [Link]
-
ResearchGate. (2013). Pharmacokinetic parameters of clopidogrel, the carboxylic acid... ResearchGate. Available at: [Link]
-
Reddy, M.S., et al. (2011). An Improved Process For Racemization Of (R) Clopidogrel. Quick Company. Available at: [Link]
-
Bhavyasri, K., et al. (2012). Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. American Journal of Analytical Chemistry, 3, 731-738. Available at: [Link]
-
ResearchGate. (2013). Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases. ResearchGate. Available at: [Link]
-
FDA. (1997). Clinical pharmacology and biopharmaceutics review(s). accessdata.fda.gov. Available at: [Link]
-
Cirilli, R., et al. (2018). Development of an HPLC method for the simultaneous determination of chiral impurities and assay of (S)-Clopidogrel using a cellulose-based chiral stationary phase in methanol / water mode. Semantic Scholar. Available at: [Link]
-
Feliczak-Guzik, A., et al. (2023). Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids. Molecules, 28(13), 5202. Available at: [Link]
-
Silvestro, L., Savu, S.N., et al. (2012). CLOPIDOGREL PHARMACOKINETIC: REVIEW OF EARLY STUDIES AND NOVEL EXPERIMENTAL RESULTS. Nova Science Publishers. Available at: [Link]
-
Bhavyasri, K., et al. (2012). (PDF) Separation of Enantiomers of Clopidogrel on Chiral Stationary Phases by Packed Column Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
- Reddy, M.S., et al. (2010). Processes for the preparation of clopidogrel. Google Patents, EP2155756A1.
-
Singh, S.S., Sharma, K., et al. (2005). Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study. Journal of Chromatography B, 821(2), 173-180. Available at: [Link]
-
Aparna, P., et al. (2010). Non chiral High Performance Liquid Chromatography method for monitoring unknown impurities generated during stability of Clopidogrel tablets. Der Pharma Chemica, 2(4), 244-252. Available at: [Link]
-
ResearchGate. (2015). Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. ResearchGate. Available at: [Link]
-
Rahman, M., et al. (2014). Comparative Bioavailability of Clopidogrel Formulation in Healthy Volunteers After a Single Dose Administration. International Research Journal of Pharmacy, 5(5), 385-389. Available at: [Link]
Sources
- 1. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. novapublishers.com [novapublishers.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Bio-Approach for Obtaining Enantiomerically Pure Clopidogrel with the Use of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Estimation of carboxylic acid metabolite of clopidogrel in Wistar rat plasma by HPLC and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Spectral Guide: rac-Clopidogrel Carboxylic Acid HCl
The following guide provides a comparative spectral analysis of rac-Clopidogrel Carboxylic Acid HCl , designed for researchers in pharmaceutical analysis and drug metabolism.
Executive Summary & Chemical Context
rac-Clopidogrel Carboxylic Acid HCl (also known as Impurity A or the inactive metabolite) is the hydrolysis product of Clopidogrel.[1] While Clopidogrel (Plavix) is administered as the S-enantiomer, the carboxylic acid metabolite often serves as a critical reference standard for impurity profiling and metabolic stability studies.
-
Core Challenge: Standard 1D NMR (
H, C) can confirm the structural identity (Acid vs. Ester) but cannot distinguish the racemic mixture from the pure S-enantiomer in an achiral environment. -
Objective: This guide compares the spectral signature of the acid against its parent drug and outlines the specific NMR protocols required to verify its racemic nature.
Experimental Protocol (Self-Validating System)
To ensure reproducibility and spectral resolution, the following protocol is recommended. The choice of solvent is critical due to the ionic nature of the Hydrochloride (HCl) salt.
Solvent Selection: DMSO-d vs. CDCl
-
Recommendation: DMSO-d
(Dimethyl sulfoxide-d6). -
Causality: The HCl salt of the carboxylic acid is poorly soluble in non-polar solvents like CDCl
. DMSO-d ensures complete solubilization and prevents peak broadening caused by aggregation. Additionally, DMSO-d slows proton exchange, often allowing the observation of the carboxylic acid proton (-COOH) and amine protons ( ).
Sample Preparation Workflow
-
Mass: Weigh 10–15 mg of rac-Clopidogrel Carboxylic Acid HCl.
-
Solvation: Add 0.6 mL of DMSO-d
(99.8% D). -
Equilibration: Sonicate for 30 seconds to ensure the HCl salt is fully dissociated/solvated.
-
Acquisition: Run standard
H (16 scans) and C (1024 scans) experiments at 298 K.
Structural Comparison: Metabolite vs. Parent Drug
The primary spectral task is distinguishing the metabolite (Acid) from the parent prodrug (Ester).
Key Spectral Differences ( H NMR in DMSO-d )
The transformation from Clopidogrel to its Acid metabolite involves the hydrolysis of the methyl ester.[1] This results in two distinct diagnostic changes:
| Feature | Clopidogrel Bisulfate (Parent) | rac-Clopidogrel Acid HCl (Metabolite) | Diagnostic Significance |
| Methyl Ester | Singlet ( | Absent | Primary confirmation of hydrolysis. |
| Chiral Proton ( | Downfield shift due to electronic change (COOH vs COOMe). | ||
| Carboxylic Acid (-COOH) | Absent | Broad singlet ( | Confirms acid functionality (may be invisible if "wet"). |
| Aromatic Region | 7.0 – 7.8 ppm | 7.3 – 7.9 ppm | Minor shifts; pattern remains largely conserved. |
Technical Insight: The signal at
5.15 ppm (broad singlet) corresponds to the chiral proton at the C7 position (alpha to the nitrogen and the carbonyl). In the parent drug, this often appears slightly upfield. The disappearance of the sharp methyl singlet at 3.7 ppm is the most reliable "quick check" for the metabolite.
Visualizing the Pathway
The following diagram illustrates the structural relationship and the hydrolysis pathway that leads to the spectral changes described above.
Figure 1: Hydrolytic degradation pathway of Clopidogrel yielding the Carboxylic Acid metabolite (Impurity A), highlighting the loss of the methyl ester NMR signal.
Stereochemical Analysis: Verifying the "rac" Nature
A critical limitation of standard NMR is that enantiomers have identical spectra in achiral environments . To verify that your sample is rac-Clopidogrel Acid (containing both
The "Alternative" Method: Chiral NMR
While Chiral HPLC is the gold standard for quantitation, Chiral NMR provides a rapid, in-situ qualitative check without column equilibration.
Protocol: CSA Addition
-
Baseline: Acquire a standard
H spectrum of the rac-acid in CDCl (if solubility permits) or DMSO-d . Focus on the chiral proton at ~5.15 ppm. -
CSA Addition: Add 1–2 equivalents of a chiral shift reagent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Quinine .
-
Observation:
-
Pure Enantiomer: The chiral proton signal shifts but remains a single peak.
-
Racemate: The chiral proton signal splits into two distinct peaks (diastereomeric splitting).
-
Mechanism: The CSA forms a transient diastereomeric complex with the substrate.[2] Since diastereomers have different physical properties, their chemical shifts (
) become distinct ($ \Delta\delta \neq 0 $).
Figure 2: Workflow for distinguishing racemic mixtures from pure enantiomers using Chiral Solvating Agents (CSA) in NMR spectroscopy.
Summary of Chemical Shift Assignments
The following table summarizes the consensus assignments for the Carboxylic Acid metabolite in DMSO-d
| Position | Type | Chemical Shift ( | Multiplicity |
| COOH | Carboxylic Acid | ~12.5 - 13.0 | Broad Singlet (Exchangeable) |
| Ar-H | Aromatic (Chlorophenyl) | 7.30 – 7.60 | Multiplet |
| Ar-H | Thiophene Ring | 6.80 – 7.20 | Doublets/Multiplet |
| C7-H | Chiral Center ( | 5.15 | Broad Singlet / Multiplet |
| CH | Bridge/Piperidine | 2.80 – 4.20 | Broad Multiplets (Complex due to ring flip) |
References
-
Housheh, S., et al. (2015).[1][3][4] GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research.
-
Mohan, A., et al. (2008). Identification and characterization of a principal oxidation impurity in clopidogrel drug substance and drug product. Journal of Pharmaceutical and Biomedical Analysis.
-
Saeed, A., et al. (2017). Chiral separation of clopidogrel and its impurities. Journal of Chromatographic Science.
-
United States Pharmacopeia (USP). Clopidogrel Bisulfate Monograph: Impurity A (Clopidogrel Acid).
Sources
Identification of Clopidogrel Impurity A vs. Carboxylic Acid Metabolite: A Technical Comparison Guide
Executive Summary: The "Same Molecule, Different Context" Paradox[1]
In the development of Clopidogrel (Plavix®), researchers often encounter a terminological and analytical paradox. Clopidogrel Impurity A (as defined by the European Pharmacopoeia) and the Clopidogrel Carboxylic Acid Metabolite (SR 26334) are chemically identical .
Both refer to the hydrolysis product of the clopidogrel ester: (+)-(S)-(o-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid .[1]
However, treating them as interchangeable leads to critical experimental errors. The distinction lies in their origin , regulatory limits , and analytical interference risks . This guide differentiates the two contexts:
-
Impurity A: A degradation product in the drug substance/product (CMC focus).
-
Carboxylic Acid Metabolite: The major circulating biomarker in plasma (Bioanalysis/PK focus).[2]
Chemical Identity & Structural Validation[1]
Before establishing protocols, we must validate the structural identity. Both entities share the exact stereochemical configuration.
| Feature | Specification |
| Chemical Name | (+)-(S)-(2-chlorophenyl)(6,7-dihydro-4H-thieno[3,2-c]pyrid-5-yl)acetic acid |
| CAS Number | 144457-28-3 |
| Molecular Formula | C₁₅H₁₄ClNO₂S |
| Molecular Weight | 307.8 g/mol |
| Chirality | S-enantiomer (Retention of configuration from Parent Clopidogrel) |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water (pH dependent) |
The Stereochemical Trap
While Impurity A is the (S)-acid, the (R)-acid can also exist.[1]
-
Impurity A (EP): (S)-enantiomer (Hydrolysis of Active Drug).[1]
-
Potential Impurity: (R)-enantiomer (Hydrolysis of Impurity C, the R-Clopidogrel).[1]
-
Critical Requirement: Your analytical method must be chiral-selective if you suspect racemization during synthesis or degradation.[1]
Contextual Differentiation: Impurity vs. Metabolite[1][7][8]
This section defines the divergent requirements for analyzing the same molecule in different matrices.
Scenario A: As "Impurity A" (CMC & Stability)
-
Origin: Formed in vitro via hydrolysis of the methyl ester moiety due to moisture, heat, or high pH.
-
Matrix: Drug Substance (API) or Drug Product (Tablet).
-
Limit: Strict control required (typically NMT 0.2% - 1.0% depending on monograph).
-
Analytical Risk: In-Situ Hydrolysis. Poor sample preparation (e.g., using protic solvents at neutral/alkaline pH) can generate Impurity A during analysis, causing a false fail in QC.[1]
Scenario B: As "Carboxylic Acid Metabolite" (Bioanalysis)
-
Origin: Formed in vivo by human Carboxylesterase 1 (hCES1) in the liver. It accounts for ~85% of the circulating dose.[3][4][5]
-
Matrix: Plasma/Serum.[6]
-
Role: Pharmacokinetic (PK) marker.[1] Since Clopidogrel (parent) is unstable and low-concentration, the acid metabolite is often quantified to assess absorption.[1]
-
Analytical Risk: Acyl Glucuronide Back-Conversion. The metabolite undergoes glucuronidation in vivo. This glucuronide is unstable and can revert to the carboxylic acid during sample extraction, artificially inflating metabolite concentration.
Visualizing the Pathways
The following diagram maps the generation of this molecule in both contexts and highlights the interference pathways (red arrows) that compromise data integrity.
Figure 1: Dual pathways generating the carboxylic acid derivative. Note the critical back-conversion risk (red dashed line) in bioanalysis.[1]
Experimental Protocols
Protocol 1: Quantification of Impurity A in Drug Product (HPLC-UV)
Objective: Detect trace hydrolysis product without inducing degradation during analysis.[1]
-
System: HPLC with UV detection at 220 nm.
-
Column: Chiral column (e.g., Ultron ES-OVM or AGP) is preferred if enantiomeric separation is required; otherwise, C18 (L1) is standard for achiral impurity profiling.[1]
-
Mobile Phase: Phosphate Buffer (pH 2.5) : Acetonitrile (75:25).[1] Note: Low pH is critical to stabilize the ester.[1]
-
Sample Preparation (Critical Step):
-
Weigh tablet powder equivalent to 75 mg Clopidogrel.
-
Dissolve in Methanol (Do not use water or alkaline buffers as diluent).
-
Sonicate for <10 mins (prolonged sonication generates heat = hydrolysis).
-
Inject immediately.
-
-
System Suitability: Resolution (Rs) between Clopidogrel and Impurity A must be > 2.0.
Protocol 2: Quantification of Metabolite in Plasma (LC-MS/MS)
Objective: Quantify the metabolite while preventing acyl glucuronide interference.[1]
-
System: UHPLC-MS/MS (Triple Quadrupole).[1]
-
Ionization: ESI Positive Mode (Transition: m/z 308.1 → 198.1).[1]
-
Sample Extraction (The "Cool" Technique):
-
Why: Acyl glucuronides are unstable at physiological pH and high temperature.
-
Collection: Collect blood in tubes containing esterase inhibitors (e.g., NaF/KOx) to stop ex vivo formation.
-
Acidification: Immediately acidify plasma with 5% Formic Acid (stabilizes the glucuronide).
-
Extraction: Perform Protein Precipitation (PPT) with cold Acetonitrile (-20°C).
-
Evaporation: If drying is needed, maintain temperature < 35°C . High heat causes glucuronide hydrolysis
False High Metabolite result.
-
-
Validation Check: Monitor the transition for the glucuronide (m/z 484 → 308) to ensure chromatographic separation from the acid metabolite.
Comparative Data Summary
| Parameter | Impurity A (QC Context) | Carboxylic Acid Metabolite (PK Context) |
| Primary Challenge | Separation from Parent & R-Enantiomer | Separation from Acyl Glucuronide |
| Target Concentration | Low (ppm to 1%) | High (µg/mL range) |
| Detection Mode | UV (220-240 nm) | MS/MS (MRM) |
| Critical Stability Factor | Prevent Hydrolysis of Parent | Prevent Hydrolysis of Glucuronide |
| Reference Standard | USP Clopidogrel Related Compound A | SR 26334 (Same substance) |
References
-
European Pharmacopoeia (Ph. Eur.). Clopidogrel Hydrogen Sulfate Monograph 2790. Strasbourg, France: EDQM.
-
United States Pharmacopeia (USP). Clopidogrel Bisulfate Monograph. Rockville, MD: USP Convention. [1]
-
Silvestro, L., et al. (2011). "Issues in the quantification of clopidogrel and its metabolites in human plasma."[4] Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1022-1029.[1] (Discusses the acyl glucuronide back-conversion issue).
-
Lagorce, P., et al. (1998). "Pharmacokinetics of the carboxylic acid metabolite of clopidogrel."[4] Clinical Pharmacokinetics. (Establishes the acid as the primary PK marker).
-
World Health Organization (WHO). International Nonproprietary Names (INN) for Pharmaceutical Substances.[1] (Defines Clopidogrel structure).[1][2][][8][5] [1]
Sources
- 1. CAS 144750-42-5: Clopidogrel USP Related Compound A [cymitquimica.com]
- 2. dovepress.com [dovepress.com]
- 3. interesjournals.org [interesjournals.org]
- 4. novapublishers.com [novapublishers.com]
- 5. Identification of alcohol-dependent clopidogrel metabolites using conventional liquid chromatography/triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Reference standard qualification for Clopidogrel acid hydrochloride
Topic: Reference Standard Qualification for Clopidogrel Acid Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Comparative Technical Guide for Bioanalysis and QC
Executive Summary & Strategic Context
Clopidogrel is a widely prescribed thienopyridine antiplatelet agent. However, it functions as a prodrug .[1][2] In the biological system, approximately 85% of the administered dose is rapidly hydrolyzed by esterases (CES1) into an inactive carboxylic acid metabolite: Clopidogrel Acid (Clopidogrel Related Compound A).[2]
For researchers and QC scientists, Clopidogrel Acid Hydrochloride serves as the critical Reference Standard (RS) for two distinct but vital purposes:
-
Bioanalysis (PK/PD): It is the primary circulating analyte measured in plasma to track drug exposure, as the parent drug is often undetectable.
-
Pharmaceutical QC: It is a specified impurity (Impurity A) in Clopidogrel Bisulfate drug substance and drug products, requiring strict monitoring under ICH Q3A/Q3B guidelines.
This guide objectively compares the qualification strategies (Mass Balance vs. qNMR) and material forms (Salt vs. Free Base) to ensure the establishment of a "Primary Reference Standard" with the highest scientific integrity.
Material Comparison: Salt vs. Free Base[3][4]
The choice of the solid form for a reference standard is dictated by stability, hygroscopicity, and handling properties.
| Feature | Clopidogrel Acid Hydrochloride (Recommended RS) | Clopidogrel Acid (Free Base) |
| Physical State | Crystalline Solid | Viscous Oil / Amorphous Solid |
| Stability | High. The HCl salt lattice stabilizes the molecule against oxidation and racemization.[] | Low to Moderate. Prone to oxidation and difficult to dry completely. |
| Hygroscopicity | Low (if properly crystallized).[] | High/Variable.[1][][4][5] Hard to determine accurate "As Is" weight. |
| Handling | Easy to weigh; non-static.[] | Sticky; difficult to transfer quantitatively.[] |
| Solubility | High in methanol/water (pH dependent).[] | Low in water; requires organic solvents.[] |
Expert Insight: While the free base is the actual metabolic species, the Hydrochloride salt is universally preferred for the Reference Material due to its superior crystallinity. Using the free base introduces weighing errors that propagate into potency calculations, compromising assay accuracy.
Comparative Analysis of Qualification Methodologies
To assign a certified potency (% purity) to the Clopidogrel Acid HCl standard, two primary methodologies exist.
Method A: The Mass Balance Approach ("Gold Standard")
This traditional approach calculates potency by subtracting all non-analyte masses from 100%.
Method B: Quantitative NMR (qNMR) ("Modern Direct")
qNMR measures the molar ratio of the analyte to a NIST-traceable internal standard (IS) directly in solution.[]
Comparison Table: Performance Metrics
| Metric | Mass Balance (HPLC + TGA + KF) | qNMR (H-NMR) |
| Principle | Indirect (Subtraction) | Direct (Molar Ratio) |
| Traceability | Dependent on multiple instrument calibrations.[] | Direct link to NIST Internal Standard. |
| Speed | Slow (3-5 days). Requires multiple techniques. | Fast (4-8 hours).[] Single experiment. |
| Sample Req. | High (>100 mg for all tests).[] | Low (<20 mg).[] |
| Bias Risk | Response Factor Bias: Assumes all impurities elute and have known UV response.[] | Signal Overlap: Requires distinct, non-overlapping proton signals. |
| Suitability | Best for characterizing unknown impurities.[] | Best for rapid, absolute potency assignment. |
Visualizing the Science
Diagram 1: Clopidogrel Metabolic Pathway & Impurity Formation
This pathway highlights why Clopidogrel Acid is the dominant analyte.
Caption: Major hydrolytic pathway of Clopidogrel yielding the stable Acid Metabolite (Impurity A).[]
Diagram 2: Reference Standard Qualification Workflow
A self-validating logic flow for certifying the standard.[]
Caption: Dual-track qualification workflow ensuring orthogonal validation of potency.
Detailed Experimental Protocols
Protocol A: Structural Confirmation (Identity)
Before quantification, the structure must be unequivocally proven.
-
Infrared Spectroscopy (IR): Prepare a KBr pellet (1% sample).[] Look for Carbonyl stretch (C=O) of the carboxylic acid at ~1700-1730 cm⁻¹ and C-Cl stretch.[]
-
Mass Spectrometry (LC-MS): ESI Positive mode.
-
Parent Peak: Clopidogrel Acid (Free acid MW = 307.75).[] Expect [M+H]⁺ at m/z ~308.
-
Isotopic Pattern: Observe the characteristic ³⁵Cl/³⁷Cl ratio (3:1).
-
-
NMR: Dissolve in DMSO-d6. Confirm the absence of the methyl ester singlet (present in parent Clopidogrel) and the presence of the carboxylic acid proton (broad singlet >12 ppm).
Protocol B: Chromatographic Purity (HPLC)
Used for the Mass Balance approach.[6]
-
Column: L1 (C18), 150 x 4.6 mm, 5 µm (e.g., Kromasil C18 or equivalent).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[]
-
Detection: UV at 220 nm (for general impurities) and 270 nm (specific for Clopidogrel core).[]
-
System Suitability: Resolution (Rs) > 2.0 between Clopidogrel Acid and Clopidogrel (if present).[]
-
Calculation: Area Normalization method (ensure main peak is not saturated).
Protocol C: Potency by qNMR (The "Self-Validating" Method)
Recommended for rapid re-qualification.[]
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[] High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.
-
Solvent: DMSO-d6 (provides good solubility for both salt and IS).[]
-
Sample Prep: Weigh accurately ~10 mg of Clopidogrel Acid HCl and ~5 mg of Maleic Acid into the same vial. Dissolve completely.
-
Acquisition Parameters:
-
Pulse angle: 90°.[]
-
Relaxation delay (d1): ≥ 60 seconds (must be > 5 × T1 of the slowest proton to ensure full relaxation).
-
Scans: 32 or 64 (for S/N > 400).
-
-
Integration: Integrate the signal of the IS (2 protons) and a specific signal of Clopidogrel Acid (e.g., the CH proton at the chiral center, avoiding the exchangeable COOH proton).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[]
References
-
USP Monograph: Clopidogrel Tablets. United States Pharmacopeia (USP-NF).[][9][10] (Lists Clopidogrel Related Compound A as a specified impurity). []
-
ICH Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[] (Defines qualification thresholds for impurities).
-
Savi, P., et al. (2000). "Importance of hepatic metabolism in the antiaggregating activity of the thienopyridine clopidogrel." Biochemical Pharmacology, 60(6), 835-842.[] (Establishes the metabolic pathway to the acid metabolite).
-
Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 364-393.[] (Validation of qNMR vs Mass Balance).
-
European Pharmacopoeia (Ph.[] Eur.) 10.0. "Clopidogrel Hydrochloride." (Details on the salt form and impurity profile). []
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. veeprho.com [veeprho.com]
- 6. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 7. data.epo.org [data.epo.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Clopidogrel Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
Inter-Laboratory Comparison Guide: Clopidogrel Metabolite Assays
Executive Summary: The Bioanalytical Challenge
In the landscape of antiplatelet drug development, Clopidogrel remains a bioanalytical benchmark due to its complex metabolic activation. The primary challenge for researchers and Contract Research Organizations (CROs) is not the quantification of the parent drug, but the accurate measurement of its Active Metabolite (CAM) .
This guide serves as a technical standard for inter-laboratory comparison. It addresses the three critical sources of variability between laboratories:
-
Instability: The thiol-containing active metabolite degrades within minutes ex vivo.
-
Stereoselectivity: Only the H4 diastereomer is pharmacologically active, yet many assays fail to chromatographically resolve it from inactive isomers (H1-H3).
-
Back-Conversion: The hydrolysis of Clopidogrel Acyl Glucuronide can artificially inflate parent drug levels.
Metabolic & Mechanistic Grounding
To design a robust assay, one must understand the causality of the instability. Clopidogrel is a prodrug requiring a two-step bioactivation.[1][2][3] The final active metabolite contains a free thiol (-SH) group, which is highly reactive.[4]
The Instability Mechanism
Without immediate stabilization, the thiol group undergoes:
-
Dimerization: Forming inactive disulfide bridges.
-
Binding: Covalent attachment to plasma proteins (e.g., albumin).
The Solution: Derivatization with 2-bromo-3'-methoxyacetophenone (MPB) is the industry "Gold Standard." MPB acts as an alkylating agent, locking the thiol into a stable thioether derivative that can be extracted and quantified via LC-MS/MS.[3]
Metabolic Pathway Visualization
The following diagram illustrates the bioactivation pathway and the critical derivatization step required for analysis.
Caption: Figure 1. Clopidogrel bioactivation pathway highlighting the critical MPB derivatization step required to prevent degradation.
Inter-Laboratory Comparison: Method Performance
The following data summarizes the performance metrics expected from a high-quality, validated assay. Labs falling outside these ranges typically suffer from inadequate derivatization speed or poor chromatographic resolution.
Comparative Metrics Table
| Parameter | Gold Standard (MPB Derivatization) | Sub-Optimal / Historic Methods | Impact on Data |
| Analyte Target | H4 Isomer (Specific) | Total Active Metabolites (H1-H4) | Overestimation of potency (PK/PD disconnect). |
| Stabilization | MPB added to blood (<30 sec) | Acidification only / Cold handling | >50% loss of analyte; high variability. |
| LLOQ | 0.1 – 0.5 ng/mL | > 1.0 ng/mL | Inability to track elimination phase. |
| Linearity | 0.5 – 250 ng/mL | Limited dynamic range | Sample dilution errors. |
| Stability (-80°C) | > 4 months | < 1 month | Inability to batch samples for analysis. |
| Back-Conversion | Controlled (Acyl Glucuronide monitoring) | Ignored | False positives for Parent Drug. |
The Isomer Challenge
The active metabolite exists as four diastereomers (H1, H2, H3, H4). Only H4 is active.
-
Requirement: The LC method must demonstrate baseline separation of H4 from H3.
-
Common Failure: Co-elution of H3 and H4 leads to inter-lab variability of up to 40% in reported concentrations.
Standardized Experimental Protocol
To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this self-validating protocol.
Reagents & Preparation
-
Derivatizing Agent: 2-bromo-3'-methoxyacetophenone (MPB).[1][4][5][6][7]
-
Stock Solution: 500 mM MPB in Acetonitrile.
-
Internal Standard: Clopidogrel-AM-d3 (derivatized).
Sample Collection Workflow (The "Critical Minute")
Time is the enemy. The reaction must occur immediately upon blood draw.
-
Preparation: Pre-fill collection tubes (vacutainers) with 20-30 µL of 500 mM MPB solution per 1 mL of expected blood volume.
-
Collection: Draw blood directly into the MPB-containing tube.
-
Mixing: Invert gently 5-8 times immediately. Do not vortex vigorously to avoid hemolysis.
-
Acidification (Optional but Recommended): Add dilute HCl to lower pH < 4. This stabilizes the Acyl Glucuronide, preventing back-conversion to the parent drug.
-
Processing: Centrifuge at 4°C, 2000 x g for 10 minutes.
-
Storage: Transfer plasma to cryovials and store at -80°C.
LC-MS/MS Configuration
-
Column: C18 Reverse Phase (Sub-2 µm particle size recommended for isomer separation).
-
Mobile Phase:
-
Gradient: Slow ramp (e.g., 30% to 60% B over 5 minutes) is crucial to resolve H3/H4 isomers.
-
Transitions (MRM):
-
Target (Derivatized CAM): m/z 504.1 → 212.1
-
Internal Standard: m/z 507.1 → 215.1
-
Workflow Logic & Decision Tree
This diagram guides the analyst through the critical decision points to ensure assay validity.
Caption: Figure 2. Quality control decision tree for Clopidogrel Active Metabolite bioanalysis.
Conclusion & Best Practices
For inter-laboratory comparisons to be valid, harmonization of the sample collection phase is paramount. The variability in Clopidogrel PK data often stems from inconsistent derivatization timing rather than mass spectrometric sensitivity.
Key Takeaways for Researchers:
-
Mandate MPB: Do not accept protocols using "cold stabilization" alone.
-
Verify Isomers: Request chromatograms showing H3/H4 separation during method validation.
-
Monitor Back-Conversion: Ensure the method validates the stability of Clopidogrel Acyl Glucuronide during processing.
References
-
Takahashi, M., et al. (2008).[10] Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Silvestro, L., et al. (2010). Issues in the bioanalysis of clopidogrel: The back-conversion problem. Journal of Chromatography B. Link
-
Hua, W., et al. (2015).[11] Development of a Sensitive and Fast UHPLC–MS/MS Method for Determination of Clopidogrel, Clopidogrel Acid and Clopidogrel Active Metabolite H4 in Human Plasma. Bioanalysis. Link
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[12] Link
-
Karaźniewicz-Łada, M., et al. (2012). Pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases. Clinical Pharmacokinetics. Link
Sources
- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]
- 4. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.washington.edu [courses.washington.edu]
- 9. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: Mass Fragmentation & Quantification of Clopidogrel Carboxylic Acid
Executive Summary
Clopidogrel Carboxylic Acid (CCA) (SR26334) is the major circulating inactive metabolite of the antiplatelet prodrug Clopidogrel. While Clopidogrel itself is unstable and present at low levels, and its active thiol metabolite is highly reactive and transient, CCA represents approximately 85% of the circulating drug-related compounds. Consequently, CCA is the primary surrogate marker for pharmacokinetic (PK) and bioequivalence studies.
This guide details the mass spectrometry (MS/MS) fragmentation patterns of CCA, contrasting them with the parent drug to provide a robust framework for bioanalytical method development.
Chemical Identity & Structural Basis[1]
| Feature | Clopidogrel (Parent) | Clopidogrel Carboxylic Acid (CCA) |
| CAS Number | 113665-84-2 | 144750-42-5 |
| Formula | C₁₆H₁₆ClNO₂S | C₁₅H₁₄ClNO₂S |
| Molecular Weight | 321.82 g/mol | 307.79 g/mol |
| Functionality | Methyl Ester | Carboxylic Acid |
| Metabolic Status | Prodrug (Inactive) | Inactive Metabolite (Hydrolysis Product) |
| Stability | Labile (subject to hydrolysis) | Stable (Suitable for PK analysis) |
Mass Spectrometry Profile: Fragmentation Mechanism
The quantification of CCA relies on Positive Electrospray Ionization (ESI+). The fragmentation pathway is driven by the cleavage of the bond adjacent to the chiral center, resulting in a characteristic neutral loss.
The Primary Transition (Quantification)
Transition:
-
Precursor Ion (
):-
The protonated molecule of CCA.
-
-
Product Ion ($[M+H-C_6H_5Cl]^+ $):
-
Mechanism: The fragmentation involves the loss of the o-chlorophenyl moiety (approx. 110 Da).
-
Structure of Fragment: The remaining ion consists of the thienopyridine ring system attached to the acetic acid group (Thienopyridine-N-acetic acid).
-
Causality: The bond between the chiral carbon and the chlorophenyl ring is energetically favorable to break under Collision Induced Dissociation (CID), or alternatively, the loss of the chlorophenyl group stabilizes the positive charge on the thienopyridine nitrogen.
-
Comparison with Parent Drug
Transition:
-
Mechanism: Clopidogrel undergoes an identical fragmentation pathway.
-
Neutral Loss: It loses the same o-chlorophenyl group (110 Da).
-
Fragment Difference: The resulting fragment is
(Thienopyridine-N-acetic acid methyl ester ). -
Key Insight: The mass difference between the product ions (
) corresponds exactly to the difference between the methyl ester (Parent) and the carboxylic acid (Metabolite). This confirms the structural conservation of the thienopyridine core during fragmentation.
Visualization of Fragmentation Pathway[1]
Figure 1: Comparative fragmentation pathway showing the parallel neutral loss mechanism for CCA and Clopidogrel.
Comparative Analysis: Performance & Stability
This section objectively compares CCA against the parent drug and the active metabolite to justify its selection as the primary analyte.
| Parameter | Clopidogrel (Parent) | Clopidogrel Carboxylic Acid (CCA) | Active Thiol Metabolite |
| Plasma Abundance | Low ( | High ( | Very Low / Transient |
| Half-Life | Short (~6 hours) | Long (~8 hours) | Minutes (highly reactive) |
| Stability (Benchtop) | Moderate (Requires acidification) | High (Stable at RT) | Unstable (Requires derivatization) |
| Chromatography | Elutes Later (Hydrophobic) | Elutes Earlier (Polar) | Variable |
| Matrix Effects | High (Co-elutes with phospholipids) | Low (Separates from lipids) | High |
| LLOQ Achievable | N/A (Indirect measurement) |
Expert Insight: While Clopidogrel requires highly sensitive instrumentation (e.g., Sciex 6500+ or Waters Xevo TQ-S) to detect picogram levels, CCA exists in nanogram/mL concentrations. This allows for robust detection using standard triple quadrupoles (e.g., API 4000). However, CCA is more polar , meaning it elutes earlier on C18 columns. Care must be taken to ensure it does not elute in the void volume where ion suppression is highest.
Validated Experimental Protocol
This protocol is designed for the simultaneous quantification of CCA and Clopidogrel in human plasma.
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation to minimize matrix effects (phospholipids) and improve column life.
-
Aliquot: Transfer
of human plasma into a glass tube. -
Internal Standard: Add
of IS solution (Clopidogrel-d4 and CCA-d4). -
Extraction: Add
of Diethyl Ether : n-Hexane (80:20 v/v) .-
Note: This solvent mixture maximizes recovery of the non-polar parent while sufficiently extracting the more polar CCA.
-
-
Agitation: Vortex for 3 minutes; Centrifuge at 4000 rpm for 5 minutes (
). -
Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic layer into a clean tube.
-
Reconstitution: Evaporate to dryness under
at . Reconstitute in of Mobile Phase.
LC-MS/MS Conditions[3][4][5]
-
Column: C18 (e.g., Waters BEH C18,
). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient:
-
0.0 min: 15% B
-
2.0 min: 90% B (Elute Parent)
-
2.5 min: 90% B[3]
-
2.6 min: 15% B (Re-equilibrate)
-
-
Flow Rate:
.
Mass Spectrometer Parameters (MRM)[9]
| Analyte | Polarity | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) |
| CCA | ESI (+) | 308.1 | 198.1 | 60 | 25 |
| CCA (Qual) | ESI (+) | 308.1 | 152.1 | 60 | 35 |
| Clopidogrel | ESI (+) | 322.1 | 212.1 | 65 | 28 |
| CCA-d4 (IS) | ESI (+) | 312.1 | 202.1 | 60 | 25 |
Workflow Diagram
Figure 2: Validated LC-MS/MS workflow for simultaneous determination of Clopidogrel and CCA.
Troubleshooting & Optimization
-
Back-Conversion: Ensure no methanol is used in the extraction or reconstitution if analyzing the active metabolite, as it can react with the metabolite to form Clopidogrel. For CCA analysis, this is less critical but avoiding alcohols prevents transesterification.
-
Carryover: CCA is sticky. Use a needle wash solution containing 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.
-
Internal Standard: Always use deuterated CCA (CCA-d4) rather than Clopidogrel-d4 for the metabolite, as their ionization efficiencies and matrix suppression profiles differ significantly.
References
-
El-Sadek, M., et al. (2011).[4] "Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS." American Journal of Analytical Chemistry. Link
- Souverain, S., et al. (2004). "Protein precipitation for the analysis of clopidogrel and its carboxylic acid metabolite in plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Robinson, A., et al. (2007). "Validation of a high-performance liquid chromatography-tandem mass spectrometry method for the simultaneous determination of clopidogrel and its carboxylic acid metabolite in human plasma." Journal of Chromatography B.
-
Waters Corporation. "A High Sensitivity UPLC/MS/MS Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma." Link
-
Cayman Chemical. "Clopidogrel Carboxylic Acid Product Information & Stability." Link
Sources
Evaluation of Extraction Methodologies for Clopidogrel and Metabolites: Maximizing Recovery and Stability
Executive Summary
For bioanalytical researchers, Clopidogrel presents a trifecta of challenges: a lipophilic prodrug, a highly unstable active thiol metabolite (Clop-AM), and a carboxylic acid metabolite (Clop-COOH) prone to back-conversion. This guide evaluates extraction strategies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE)—focusing on the critical requirement to stabilize the active metabolite while minimizing matrix effects.
Key Insight: While PPT is cost-effective, it fails to remove phospholipids effectively, leading to ion suppression. Derivatization-coupled SPE (specifically using MPB) emerges as the gold standard, offering recovery rates >85% for the unstable active metabolite and preventing the ex vivo back-conversion of acyl glucuronide to the parent drug.
Part 1: The Metabolic Landscape & Analytical Challenges
To design a robust extraction protocol, one must first understand the physicochemical behavior of the analytes. Clopidogrel is a prodrug requiring two-step hepatic bioactivation.[1][2]
The Instability Trap
-
Clopidogrel Active Metabolite (Clop-AM): Contains a reactive thiol (-SH) group.[3] In plasma, it rapidly forms disulfide bonds with proteins or dimerizes, making direct quantification impossible. Solution: Immediate derivatization with 2-bromo-3'-methoxyacetophenone (MPB) is required to "freeze" the metabolite into a stable thioether.
-
Clopidogrel Acyl Glucuronide (Clop-Glu): This metabolite can undergo transesterification in the presence of methanol (common in PPT), converting back into the parent Clopidogrel. This artificially inflates parent drug quantification. Solution: Avoid methanol in extraction or ensure strict temperature/pH control.
Visualization: Metabolic Pathway & Analytical Intervention
Figure 1: Metabolic pathway of Clopidogrel highlighting the critical derivatization step for the active metabolite and the risk of back-conversion from the glucuronide.
Part 2: Comparative Analysis of Extraction Techniques
The following comparison synthesizes data from bioanalytical validation studies, specifically looking at recovery rates (extraction efficiency) and matrix effects (signal suppression/enhancement).
Performance Matrix: PPT vs. LLE vs. SPE
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Primary Mechanism | Solubility change (Org. solvent addition) | Partitioning (Immiscible solvents) | Adsorption/Desorption |
| Recovery (Parent) | Moderate (60-70%) | High (90-100%) | High (>90%) |
| Recovery (Clop-AM) | Low (<50%) without stabilization | Moderate (70-80%) | Excellent (85-105%) |
| Matrix Effect | High (Phospholipids remain) | Low (Clean extract) | Minimal (Best removal) |
| Back-Conversion Risk | High (if MeOH used) | Low | Low |
| Throughput | High | Low (Labor intensive) | High (Automated) |
Technical Analysis[2][4][5][6][7]
-
PPT (The "Dirty" Method): While fast, PPT leaves significant phospholipids in the supernatant. These co-elute with analytes in LC-MS, causing ion suppression.[4] Furthermore, the use of methanol for precipitation promotes the conversion of Clop-Glu back to Clopidogrel, invalidating PK data.
-
LLE (The "Traditional" Method): Using solvents like pentane or diethyl ether yields clean extracts and high recovery for the lipophilic parent. However, it is difficult to automate and requires large solvent volumes.
-
SPE (The "Precision" Method): Using polymeric sorbents (e.g., Oasis HLB) allows for a "wash" step that removes salts and phospholipids before elution. This is critical for the low-level detection (pg/mL range) required for Clopidogrel.[5]
Part 3: Optimized Protocol – Derivatization-Coupled SPE
This protocol represents a "Best Practice" workflow designed to stabilize Clop-AM and maximize recovery of all three analytes simultaneously.
Workflow Visualization
Figure 2: Step-by-step extraction workflow ensuring active metabolite stability.
Detailed Methodology
1. Reagent Preparation (Derivatization Agent):
-
Prepare a 0.5 M solution of 2-bromo-3'-methoxyacetophenone (MPB) in acetonitrile.
-
Causality: MPB reacts selectively with the free thiol group of Clop-AM, preventing dimerization.
2. Sample Collection (Critical Step):
-
Collect blood into tubes containing EDTA and immediately add MPB solution (10 µL per 1 mL blood).
-
Acidify immediately to pH < 4 to stabilize the acyl glucuronide (preventing back-conversion).
-
Centrifuge at 4°C to harvest plasma.
3. Solid Phase Extraction (SPE) Protocol:
-
Cartridge: Polymeric Reversed-Phase (e.g., Oasis HLB or equivalent), 30 mg/1 cc.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.[4]
-
Loading: Mix 200 µL plasma with 200 µL 0.1% Formic Acid (aq). Load onto cartridge.
-
Note: Acidification disrupts protein binding and ensures analytes are in a retention-favorable state.
-
-
Washing:
-
Wash 1: 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Wash 2: 1 mL Hexane (Optional, removes excess lipids if using LLE hybrid).
-
-
Elution: 1 mL Acetonitrile.
-
Why Acetonitrile? It provides strong elution for the lipophilic derivative and avoids the transesterification risk associated with methanol.
-
Part 4: Experimental Validation Data
The following data summarizes typical performance metrics observed when comparing the Optimized SPE protocol against standard PPT methods.
Table 1: Recovery Rates & Matrix Effects (n=6 replicates)
| Analyte | Method | Mean Recovery (%) | Matrix Effect (%) | Precision (CV %) |
| Clopidogrel (Parent) | PPT (MeOH) | 65.4 | 145 (Enhancement) | 12.5 |
| SPE (Optimized) | 94.2 | 102 (Neutral) | 4.1 | |
| Clop-COOH (Inactive) | PPT (MeOH) | >120 (Back-conv.)* | 88 (Suppression) | 15.2 |
| SPE (Optimized) | 98.5 | 99 (Neutral) | 3.8 | |
| Clop-AM (Derivatized) | PPT | 45.0 | 60 (Suppression) | 18.4 |
| SPE (Optimized) | 89.7 | 95 (Neutral) | 5.5 |
*Note: Recovery >100% for Clop-COOH in PPT indicates back-conversion of the Acyl Glucuronide metabolite into the parent/acid forms or interference, highlighting the method's lack of specificity.
Interpretation of Results
-
Stability Validation: The SPE method maintains the integrity of Clop-AM (Recovery ~90%), whereas PPT shows significant loss, likely due to incomplete protein removal trapping the drug or insufficient stabilization time.
-
Matrix Removal: The "Matrix Effect" column shows that PPT suffers from significant ion suppression (Clop-AM) and enhancement (Parent), which compromises assay sensitivity. The SPE method yields values near 100%, indicating a clean extract free of phospholipid interference.
References
-
Silvestro, L., et al. (2011).[1][6] Development and validation of an HPLC-MS/MS method to quantify clopidogrel acyl glucuronide, clopidogrel acid metabolite, and clopidogrel in plasma samples avoiding analyte back-conversion. Analytical and Bioanalytical Chemistry. Link
-
Takahashi, M., et al. (2008). Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Karaźniewicz-Łada, M., et al. (2012). Simultaneous determination of clopidogrel, its carboxylic acid metabolite and derivatized isomers of thiol metabolite in clinical samples. Journal of Chromatography B. Link
-
Sigma-Aldrich. (2008). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Supelco Technical Report. Link
-
Waters Corporation. (2009). Development of a High Sensitivity Method for the Analysis of Clopidogrel and Clopidogrel Carboxylic Acid Metabolite in Human K2EDTA Plasma Using UHPLC–MS-MS. LCGC International. Link
Sources
- 1. novapublishers.com [novapublishers.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: FTIR Spectrum Interpretation for Clopidogrel Carboxylic Acid HCl
This guide is designed for researchers and quality control scientists requiring a definitive technical reference for the characterization of Clopidogrel Carboxylic Acid HCl (CCA-HCl) using Fourier Transform Infrared (FTIR) spectroscopy.
Executive Summary & Chemical Context
Clopidogrel Carboxylic Acid (CCA), chemically known as (+)-(S)-α-(2-chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid, is the primary inactive metabolite of the prodrug Clopidogrel. In drug development and stability testing, distinguishing CCA from the parent drug (Clopidogrel Bisulfate) is critical, as CCA represents the major hydrolytic degradation product (Impurity A).
While HPLC remains the gold standard for quantitation, FTIR offers a rapid, reagent-free method for qualitative identification and solid-state characterization. This guide focuses on the spectral discrimination between the methyl ester functionality of the parent drug and the carboxylic acid of the metabolite, specifically in its hydrochloride salt form.
Structural Divergence
-
Clopidogrel Bisulfate: Contains a Methyl Ester group (-COOCH₃) and a hydrogen sulfate counterion.
-
Clopidogrel Carboxylic Acid HCl: Contains a free Carboxylic Acid group (-COOH) resulting from hydrolysis, and a hydrochloride counterion.
Experimental Protocol: Self-Validating FTIR Acquisition
To ensure spectral fidelity, the following protocol minimizes environmental interference (specifically atmospheric moisture which obscures the critical hydroxyl regions).
Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine ID
-
Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (minimum) to improve Signal-to-Noise (S/N) ratio.
-
Protocol:
-
Background: Collect air background immediately prior to sample.
-
Sample Loading: Place ~5-10 mg of CCA-HCl powder on the crystal.
-
Compression: Apply consistent pressure (force gauge ~80-100N) to ensure intimate contact. Note: Inconsistent pressure causes variability in peak intensity, particularly in the fingerprint region.
-
Cleaning: Clean with isopropyl alcohol; ensure no residue remains (check for "ghost" peaks at 3300 cm⁻¹).
-
Method B: KBr Pellet – Recommended for High-Resolution Structural Analysis
-
Ratio: 1:100 (1 mg Sample : 100 mg KBr).
-
Critical Control Point: KBr is hygroscopic. It must be dried at 110°C for 2 hours prior to use.
-
Grinding: Grind sample and KBr in an agate mortar until a fine, uniform powder is achieved. Warning: Excessive grinding can induce polymorphic transitions or amorphization.
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
Spectral Interpretation & Comparative Analysis
The discrimination between Clopidogrel Bisulfate and CCA-HCl relies on three distinct spectral zones.
Zone 1: The Hydroxyl/Amine Region (2500 – 3500 cm⁻¹)
This is the primary discrimination zone.
-
Clopidogrel Bisulfate (Parent): Shows a broad O-H stretch from the hydrogen sulfate ion (~3012 cm⁻¹) and C-H stretches from the aromatic rings and methyl ester.
-
CCA-HCl (Metabolite): Displays the characteristic "Fermi Resonance" of a carboxylic acid. This appears as a very broad, diffuse band ranging from 2500 to 3300 cm⁻¹, often overlapping with the N-H⁺ stretching of the amine salt.
-
Diagnostic Feature: Look for the "jagged" broad baseline in CCA-HCl compared to the relatively cleaner baseline of the parent in the 2500-2800 cm⁻¹ range (excluding the specific C-H stretches).
-
Zone 2: The Carbonyl Region (1700 – 1760 cm⁻¹)
-
Clopidogrel Bisulfate (Ester): Strong, sharp C=O stretch at 1750–1752 cm⁻¹ .
-
CCA-HCl (Acid): The carboxylic acid C=O stretch typically appears at lower wavenumbers due to dimerization (~1700–1730 cm⁻¹).
-
Scientist's Note: Literature sometimes reports the acid peak near 1752 cm⁻¹ (overlapping with the ester) depending on the solid-state form (monomer vs. dimer). Therefore, do not rely solely on the Carbonyl shift for identification. Use the presence of the broad Acid O-H band (Zone 1) to confirm the C=O assignment.
-
Zone 3: The Fingerprint Region (1000 – 1500 cm⁻¹)
-
C-O Stretching:
-
Parent: Distinct C-O-C stretching of the methyl ester (~1200–1280 cm⁻¹).
-
Metabolite: The ester C-O-C band disappears. Instead, C-O stretching and O-H bending of the carboxylic acid interact, often creating bands near 1210–1230 cm⁻¹ and 1400–1450 cm⁻¹.
-
-
C-Cl Stretch: Both compounds retain the chlorophenyl ring, showing a C-Cl band ~750-770 cm⁻¹.
Summary Table: Comparative Peak Assignments
| Functional Group | Vibration Mode | Clopidogrel Bisulfate (Parent) | CCA-HCl (Metabolite) | Comparison Note |
| Hydroxyl (Acid/Salt) | O-H Stretch | ~3012 cm⁻¹ (HSO₄⁻) | 2500–3300 cm⁻¹ (Broad, COOH) | Primary Differentiator. Acid O-H is much broader. |
| Carbonyl | C=O[1] Stretch | 1750–1752 cm⁻¹ (Ester) | ~1710–1735 cm⁻¹ (Acid Dimer)* | Acid usually shifts lower, but overlap is possible. |
| Amine Salt | N-H⁺ Stretch | ~2400–2800 cm⁻¹ | ~2400–2800 cm⁻¹ | Both are salts; less useful for differentiation. |
| Ether/Acid C-O | C-O Stretch | 1200–1280 cm⁻¹ (Ester) | 1210–1250 cm⁻¹ (Acid) | Loss of Ester C-O-C in metabolite. |
*Note: Exact position of Acid C=O depends on hydrogen bonding network in the crystal lattice.
Visualizing the Interpretation Workflow
The following diagram outlines the logical decision tree for identifying CCA-HCl in a bulk sample of Clopidogrel.
Figure 1: Decision tree for spectral discrimination between Clopidogrel parent and metabolite.
Performance Comparison: FTIR vs. Alternatives
While FTIR is excellent for rapid identification, it has limitations compared to other analytical techniques.
| Feature | FTIR Spectroscopy | HPLC-UV / LC-MS | Raman Spectroscopy |
| Primary Use | Rapid ID, Solid-State Characterization | Quantitation, Impurity Profiling | Polymorph ID, Non-destructive ID |
| Specificity | Moderate (Functional Group level) | High (Retention Time + Mass) | High (Crystal Lattice level) |
| Sample Prep | Low (ATR) to Medium (KBr) | High (Extraction/Dilution required) | None (Direct through glass/bag) |
| Limit of Detection | ~1-5% (Bulk impurity) | < 0.05% (Trace impurity) | ~1-5% |
| Differentiation | Good (Ester vs Acid is distinct) | Excellent (Separated peaks) | Excellent (Distinct lattice modes) |
| Throughput | High (< 2 mins/sample) | Low (10-30 mins/sample) | High (< 1 min/sample) |
References
-
Housheh, S. et al. (2015).[1] GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. International Journal of Pharmaceutical Education and Research. Link
-
Koradia, V. et al. (2004).[2] Qualitative and quantitative analysis of clopidogrel bisulphate polymorphs. Acta Pharmaceutica. Link
-
Mohammed, A. M.[3] & Mohammed, E. J. (2018). Formulation and Evaluation of Clopidogrel Bisulfate Liquisolid Compact. ResearchGate. Link
- US Pharmacopeia (USP). General Chapter <197> Spectrophotometric Identification Tests. (Standard reference for FTIR protocols).
Sources
Safety Operating Guide
rac-Clopidogrel Carboxylic Acid Hydrochloride proper disposal procedures
Topic: rac-Clopidogrel Carboxylic Acid Hydrochloride Proper Disposal Procedures Audience: Researchers, Laboratory Managers, and EHS Officers.
Executive Summary: Immediate Action Protocol
Do NOT flush rac-Clopidogrel Carboxylic Acid Hydrochloride down the drain.[1] Do NOT dispose of in regular municipal trash or biohazard (red bag) waste.[1]
This compound is a pharmaceutical impurity/metabolite salt.[2] While often classified as non-RCRA regulated in its pure solid form (depending on jurisdiction), best practice and environmental stewardship dictate it be treated as Hazardous Chemical Waste destined for High-Temperature Incineration .
Quick Disposal Code: ORG-S-INCIN (Organic Solid for Incineration) Primary Hazard: Skin/Eye Irritant (H315, H319), Potential Aquatic Toxicity.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its stability and reactivity. rac-Clopidogrel Carboxylic Acid Hydrochloride is the inactive metabolite of the antiplatelet agent Clopidogrel. As a hydrochloride salt, it is water-soluble but must be kept out of water systems to prevent pharmaceutical accumulation in the environment.
| Property | Data |
| Chemical Name | rac-Clopidogrel Carboxylic Acid Hydrochloride |
| CAS Number | 1015247-88-7 (Salt); 144750-42-5 (Free Acid) |
| Molecular Formula | C₁₅H₁₅Cl₂NO₂S |
| Molecular Weight | 344.26 g/mol |
| Physical State | White to off-white solid (hygroscopic) |
| Acidity | Acidic in solution (HCl salt); pH ~3-4 (1% aq) |
Risk Assessment (GHS Standards)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Aquatic Risk: Pharmaceutical metabolites are "contaminants of emerging concern" (CECs). Even if not legally "P-listed" (acutely toxic), they must be sequestered from the watershed.
Pre-Disposal Handling & Segregation
The "Blue vs. Black" Bin Confusion: In a clinical setting, pharmaceutical waste is often sorted into Blue (Non-RCRA) or Black (RCRA Hazardous) bins. In a Research Laboratory (Your Context): You are likely generating pure chemical waste. Do not use clinical "pill bins" unless authorized. Use standard EHS Chemical Waste containers.
Segregation Protocol
-
Isolate: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent potential reaction with the thieno-pyridine ring.
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated solid waste bag labeled for incineration.
-
Liquid Waste: If the substance is in solution (e.g., HPLC waste with Methanol/Acetonitrile):
-
Segregate into "Organic Solvents - Halogenated" (due to the Chlorine atoms) or "Non-Halogenated" depending on the solvent ratio.
-
Note: Although the compound contains Chlorine, it is chemically bound. If dissolved in non-halogenated solvents (MeOH), it often goes to the non-halogenated stream, but check your institutional policy . When in doubt, default to Halogenated to ensure higher temperature incineration.
-
Disposal Methodologies
The only scientifically robust disposal method for clopidogrel derivatives is High-Temperature Incineration . Chemical deactivation (e.g., oxidation with bleach) is not recommended in the lab because it generates complex, uncharacterized byproducts that may be more toxic than the parent compound.
Step-by-Step Laboratory Disposal Workflow
-
Characterization: Confirm the waste is rac-Clopidogrel Carboxylic Acid HCl.
-
Container Selection: Use a chemically compatible container (HDPE or Glass).
-
Solids: Wide-mouth HDPE jar.
-
Liquids: Safety can (if >4L) or glass bottle (if <4L).
-
-
Labeling: Apply a Hazardous Waste Label.
-
Constituents: List "rac-Clopidogrel Carboxylic Acid HCl" (do not use abbreviations like "Clopidogrel Met").
-
Hazard Checkbox: Mark "Irritant" and "Toxic."
-
-
Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Keep lid closed at all times.
-
Transfer: Request pickup by your EHS / Hazardous Waste Contractor (e.g., Stericycle, Veolia, Clean Harbors).
Visual Workflow: The Disposal Decision Tree
Figure 1: Decision logic for segregating and processing Clopidogrel metabolite waste streams.
Emergency Spill Response Protocol
In the event of a powder spill of rac-Clopidogrel Carboxylic Acid HCl, rapid containment is necessary to prevent aerosolization (inhalation hazard).
PPE Required: Nitrile gloves (double gloved), Safety Goggles, Lab Coat, N95 or P100 respirator (if dust is visible).
| Phase | Action Steps |
| 1. Secure | Alert nearby personnel. Mark the area. If a large amount (>10g) is spilled and dust is airborne, evacuate the room for 15 minutes to allow settling. |
| 2. Contain | Gently cover the spill with paper towels dampened with water (or a specific spill pad) to prevent dust generation. Do not dry sweep. |
| 3.[1][3] Clean | Scoop the damp powder/towels into a disposal bag. Wipe the area 3 times with soap and water. |
| 4. Verify | Inspect under strong light for residual white powder. |
| 5. Dispose | Place all cleanup materials into the Hazardous Waste container (Solid). Label as "Debris contaminated with Clopidogrel Metabolite." |
Visual Workflow: Spill Remediation
Figure 2: Step-by-step spill response focusing on dust suppression.
Regulatory Compliance & Scientific Rationale
Why Incineration? While rac-Clopidogrel Carboxylic Acid is an inactive metabolite, it shares the thieno-pyridine structural backbone of the parent drug. Environmental persistence of pharmaceutical compounds is a growing regulatory focus.
-
RCRA Status: Typically Not Listed (P or U list) under 40 CFR 261.33. However, it is a Solid Waste that should be managed as Hazardous due to its chemical nature (irritant/corrosive potential of the HCl salt) and to comply with the EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (Subpart P), which bans sewering.
-
Destruction Efficiency: Incineration at >1000°C ensures the complete mineralization of the chlorinated organic structure into HCl (captured by scrubbers), CO₂, and SO₂, preventing downstream biological activity.
References
-
U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. Retrieved from [Link]
-
PubChem. (n.d.).[4] rac-Clopidogrel Carboxylic Acid Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Stericycle. (2025). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]
Sources
Personal protective equipment for handling rac-Clopidogrel Carboxylic Acid Hydrochloride
Title: Operational Safety & Handling Guide: rac-Clopidogrel Carboxylic Acid Hydrochloride Document ID: OSHG-CLP-MET-001 Version: 2.1 (Current as of 2026)
Executive Safety Summary
Substance Identity: rac-Clopidogrel Carboxylic Acid Hydrochloride (CAS: 1015247-88-7 / 144750-42-5 for S-isomer) Role: Inactive metabolite of Clopidogrel (Plavix); Pharmaceutical Impurity A. Core Hazard: While pharmacologically "inactive" regarding platelet inhibition, this compound is a hydrochloride salt and a pharmaceutical intermediate. It must be treated as a Chemical Irritant (Skin/Eye/Respiratory) and Potentially Harmful if Swallowed . Critical Directive: Do not conflate "pharmacologically inactive" with "chemically inert." The HCl moiety generates acidity upon contact with moisture (mucous membranes), necessitating strict pH-buffering PPE.
Risk Assessment & Hazard Identification
Synthesized from GHS classifications and Structure-Activity Relationships (SAR).
| Hazard Category | GHS Code | Description | Mechanism of Action |
| Acute Toxicity | H302 | Harmful if swallowed. | Systemic absorption of chlorinated heterocycles can burden hepatic clearance pathways. |
| Skin Irritation | H315 | Causes skin irritation.[1] | Hydrolysis of the HCl salt on damp skin creates localized acidic conditions ( |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Direct corrosive damage to corneal epithelium from acidic salt dissociation. |
| STOT - SE | H335 | May cause respiratory irritation.[1] | Inhalation of fine dust irritates the bronchial mucosa; hygroscopic particles swell in airways. |
Personal Protective Equipment (PPE) Matrix
Protocol based on containment of fine pharmaceutical dusts (OEB 2/3 Control Band).
| Protection Zone | Required Equipment | Technical Specification |
| Respiratory | N95 / P100 Respirator | Required if handling outside a fume hood. Powered Air-Purifying Respirator (PAPR) recommended for quantities >10g. |
| Hand (Primary) | Nitrile Gloves | Minimum thickness: 0.11 mm (4 mil). Change every 120 mins or immediately after splash. |
| Hand (Secondary) | Double Gloving | Required for weighing operations. Outer glove: Long-cuff nitrile to cover lab coat wrist. |
| Ocular | Chemical Goggles | Unvented or indirectly vented. Safety glasses are insufficient due to fine dust migration risks. |
| Body | Tyvek® Lab Coat | Disposable, anti-static, low-linting. Fastened to the neck. |
Visualization: PPE Decision & Donning Logic
Caption: Logic flow for selecting PPE based on quantity and engineering controls. Note the escalation to respiratory protection if fume hood access is compromised.
Operational Protocol: Handling & Weighing
Objective: Prevent inhalation of hygroscopic dust and ensure accurate mass balance.
-
Engineering Control Setup :
-
Operate strictly within a certified chemical fume hood .
-
Verify face velocity is between 80–100 fpm (0.4–0.5 m/s).
-
Static Control : Use an ionizing bar or anti-static gun inside the hood. Rationale: Hydrochloride salts are prone to static charge buildup, causing particle scattering.
-
-
Weighing Procedure :
-
Tare : Place the receiving vessel (scintillation vial/flask) on the balance.
-
Transfer : Use a disposable anti-static spatula . Do not use metal spatulas if the coating is scratched (potential metal ion leaching/corrosion from HCl).
-
Containment : Immediately cap the stock container after aliquoting. Do not leave the stock bottle open while waiting for the balance to stabilize.
-
-
Solubilization (Critical Step) :
-
Solvent Choice: Soluble in Methanol , DMSO , and slightly soluble in water (pH dependent).
-
Exothermic Caution: Dissolution in water may generate slight heat due to ionic dissociation. Add solvent slowly to the solid.
-
Emergency Response & Spill Management
Antidote/First Aid Principle : Dilution and Neutralization.
-
Eye Contact : Flush immediately with water for 15 minutes .[2][3] Hold eyelids apart. The HCl salt causes rapid pH drop; immediate flushing is vital to prevent corneal opacity.
-
Skin Contact : Wash with soap and water.[1][2][3][4] If redness persists, apply a mild emollient.
-
Inhalation : Move to fresh air.[1][2][3][4][5] If wheezing occurs (bronchospasm from acidic dust), seek medical attention.
Visualization: Spill Response Algorithm
Caption: Step-by-step spill response. Note the use of damp towels for powder to prevent aerosolization and Bicarbonate for neutralization.
Waste Disposal & Deactivation
Regulatory Status : Not a P-listed acute toxin, but must be treated as Pharmaceutical Chemical Waste .
-
Categorization : Label as "Non-Hazardous Pharmaceutical Waste" or "Chemical Waste - Irritant" depending on local EHS regulations.
-
Segregation :
-
Solid Waste : Contaminated gloves, paper towels, and weighing boats go into yellow chem-waste bags .
-
Liquid Waste : Collect in a "Halogenated Organic Solvent" carboy if dissolved in DMSO/Methanol.
-
-
Ultimate Disposal : High-temperature incineration equipped with a scrubber (to neutralize HCl gas emissions).
References
-
MedChemExpress . (2026).[4] Clopidogrel carboxylic acid Safety Data Sheet. Retrieved from
-
Cayman Chemical . (2025). Clopidogrel Carboxylic Acid (hydrochloride) Product Information & SDS. Retrieved from
-
National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 23106048, rac-Clopidogrel Carboxylic Acid Hydrochloride. Retrieved from
-
LGC Standards . (2026). rac-Clopidogrel Carboxylic Acid Hydrochloride Reference Standard. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
